molecular formula C6H6N10 B072624 Melem CAS No. 1502-47-2

Melem

Cat. No.: B072624
CAS No.: 1502-47-2
M. Wt: 218.18 g/mol
InChI Key: YSRVJVDFHZYRPA-UHFFFAOYSA-N
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Description

Melem (2,5,8-triamino-tri-s-triazine), a key intermediate in the synthesis of graphitic carbon nitride (g-C3N4), is a highly valued compound in advanced materials research. This nitrogen-rich heptazine derivative serves as a fundamental building block for constructing polymeric carbon nitrides, a class of metal-free, visible-light-active photocatalysts. Its research value is primarily centered on its role in developing sustainable catalytic systems for applications such as photocatalytic water splitting for hydrogen evolution, degradation of environmental pollutants, and organic photosynthesis under visible light. The mechanism of action, when condensed into g-C3N4, involves the absorption of light to generate electron-hole pairs; the unique electronic structure of the heptazine rings facilitates efficient charge separation and migration, leading to potent redox activity. Beyond catalysis, this compound is also investigated as a precursor for novel carbon nitride nanomaterials, flame-retardant additives, and as a molecular dopant for tuning the electronic properties of other semiconductors. Its well-defined molecular structure allows for precise studies on the condensation pathways and structure-property relationships of carbon nitride polymers, making it an indispensable tool for chemists and materials scientists. This product is provided For Research Use Only.

Properties

IUPAC Name

11-imino-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,7,9-pentaene-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRVJVDFHZYRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40164493
Record name Melem
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Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1502-47-2
Record name Melem
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Record name Melem
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Record name Melem
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Record name 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8-triamine
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Record name MELEM
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Properties of Melem

This document provides a comprehensive technical overview of the fundamental properties of this compound (2,5,8-triamino-tri-s-triazine), a key intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄). It covers its chemical and physical properties, synthesis, characterization, and potential applications, with a focus on data relevant to scientific research.

Core Chemical and Physical Properties

This compound (C₆H₆N₁₀) is a nitrogen-rich aromatic compound belonging to the heptazine family, also known as tri-s-triazines.[1] Its structure consists of a planar core of three fused triazine rings, with amino groups substituting the three hydrogen atoms at the corners.[2] This molecular structure is responsible for its high thermal stability and its role as a building block for more complex carbon nitride materials.[3][4] this compound is a white to off-white crystalline solid that is insoluble in water and most common organic solvents.[5][6] It exhibits limited solubility in dimethyl sulfoxide (B87167) (DMSO) and is soluble in concentrated sulfuric acid.[5]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₆N₁₀[1][7]
Molar Mass 218.18 g/mol [1][7]
IUPAC Name 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8-triamine[1][6]
CAS Number 1502-47-2[1][8]
Appearance White to off-white crystalline solid[6][7]
Solubility - Water: 930 µg/L at 20°C- Common Solvents (Ethanol, Methanol, Acetone): Insoluble- DMSO: Limited solubility (>50 mg/mL for protonated form)- Concentrated H₂SO₄: High solubility (>385 mg/mL)[5][6]
Thermal Decomposition Transforms to graphite-like C-N material >560 °C[3][7][9]
Density 1.932 g/cm³ (estimate)[6]
Crystallographic Data

This compound crystallizes in a monoclinic system, and its structure has been determined by X-ray powder diffractometry. The molecules are nearly planar and are organized into parallel layers.[3][7]

ParameterValueReference(s)
Crystal System Monoclinic[7]
Space Group P2₁/c (No. 14)[3][7]
a 739.92(1) pm[3][7]
b 865.28(3) pm[3][7]
c 1338.16(4) pm[3][7]
β 99.912(2)°[3][7]
Z 4[3][7]
Interplanar Distance 327 pm[3][9]

Synthesis and Characterization

The primary route for synthesizing this compound is through the thermal condensation of nitrogen-rich precursors. The resulting product is then characterized using a suite of analytical techniques to confirm its structure and purity.

Experimental Protocol: Thermal Synthesis from Melamine (B1676169)

This protocol describes a common lab-scale method for producing single-phase, crystalline this compound powder.[3][9]

  • Preparation: Place 5 grams of melamine (C₃H₆N₆) into a quartz crucible with a loose-fitting cover.

  • Heating Ramp: Place the crucible in a muffle furnace. Heat to 450°C at a ramping rate of 1°C/min in an air or inert atmosphere.

  • Isothermal Step: Hold the temperature at 450°C for 5 hours. During this phase, melamine undergoes condensation, releasing ammonia (B1221849) (NH₃) as a byproduct.[3][4]

  • Cooling: Allow the furnace to cool slowly to room temperature (e.g., at a rate of 2°C/min).[3]

  • Product Isolation: A white or beige powder containing this compound is isolated from the bottom of the crucible. Sublimated, unreacted melamine may be present at cooler parts of the apparatus.[3]

  • Purification (Optional): The product can be further purified to remove byproducts like melam and melon, if necessary. An acid-mediated top-down synthesis from pre-formed g-C₃N₄ in concentrated H₂SO₄ has also been reported as an alternative method that can yield nano-rectangular prisms with a higher surface area.[8]

Synthesis_Workflow start Start: Melamine Precursor furnace Place in Muffle Furnace start->furnace heating Heat to 450°C (Ramp Rate: 1°C/min) furnace->heating hold Hold at 450°C for 5h (Condensation Occurs) heating->hold cooling Slow Cool to Room Temp (Rate: 2°C/min) hold->cooling product Isolate Crude this compound Powder cooling->product finish End: Crystalline this compound product->finish

Thermal synthesis workflow for this compound.
Experimental Protocols: Characterization Techniques

Confirmation of this compound's identity and purity requires several analytical methods.

  • X-Ray Powder Diffraction (XRPD):

    • Protocol: A sample of the synthesized powder is analyzed using a diffractometer with Cu Kα₁ radiation. Data is typically collected over a 2θ range of 5° to 70°.

    • Purpose: To confirm the crystalline phase and compare the resulting diffraction pattern with the known monoclinic structure of this compound (P2₁/c).[3][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: A small amount of this compound (e.g., 5 mg) is thoroughly mixed with dried potassium bromide (KBr, e.g., 500 mg) and pressed into a pellet. The spectrum is collected from 400 to 4000 cm⁻¹ in an evacuated sample chamber.[3][9]

    • Purpose: To identify characteristic functional groups. Key vibrations include N-H stretching (~3400 cm⁻¹) and C=N stretching of the tri-s-triazine ring (~1550 cm⁻¹).[8]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: ¹³C and ¹⁵N Magic Angle Spinning (MAS) NMR spectra are acquired. Cross-polarization (CP) is used to enhance signal intensity. A CPPI (cross-polarization with polarization inversion) experiment can confirm the presence of the triamino tautomer.[3][9]

    • Purpose: To probe the local chemical environment of carbon and nitrogen atoms. ¹³C NMR typically shows resonances around 166 ppm (C-N ring) and 148 ppm (C-NH₂).[8]

  • Thermogravimetric Analysis (TGA):

    • Protocol: A small sample (e.g., 10 mg) is heated in a TGA instrument under an inert nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) from room temperature to ~700 °C.[10][11]

    • Purpose: To determine thermal stability. This compound is stable up to approximately 560 °C, after which it undergoes decomposition and polymerization into graphitic carbon nitride.[3][9]

Characterization_Workflow cluster_methods Analytical Methods cluster_properties Properties Verified xrd XRPD crystal Crystalline Structure & Phase Purity xrd->crystal ftir FTIR functional Functional Groups (N-H, C=N) ftir->functional nmr Solid-State NMR (¹³C, ¹⁵N) chemical Chemical Environment & Tautomeric Form nmr->chemical tga TGA thermal Thermal Stability & Decomposition Temp. tga->thermal sample Synthesized This compound Sample sample->xrd sample->ftir sample->nmr sample->tga

Workflow for the characterization of this compound.

Applications and Relevance

The primary and most extensively researched application of this compound is its role as a molecular precursor for synthesizing heptazine-based graphitic carbon nitride (g-C₃N₄).[4][8]

  • Photocatalysis: Upon further thermal polymerization, this compound units condense to form melon, which then assembles into the 2D sheets of g-C₃N₄.[3][12] These materials are metal-free semiconductors that are active under visible light, making them valuable for applications in photocatalytic water splitting for hydrogen production and the degradation of environmental pollutants.[7][8]

  • Materials Science: The well-defined molecular structure of this compound allows for precise studies of condensation pathways and structure-property relationships in carbon nitride polymers.[4][8] It is a foundational element in developing novel carbon nitride nanomaterials and flame-retardant additives.[2][8]

Logical_Relationship melamine Precursors (e.g., Melamine) This compound This compound (C₆H₆N₁₀) Monomer / Intermediate melamine->this compound Thermal Condensation (~450°C) gcn Graphitic Carbon Nitride (g-C₃N₄) 2D Polymer This compound->gcn Further Polymerization (>560°C)

This compound as a key intermediate.

Biological Activity and Toxicological Profile

For professionals in drug development, understanding the biological interactions and safety profile of a compound is critical.

Biological Activity

Currently, there is a significant lack of published data on the specific biological activities of this compound, such as its interaction with cellular signaling pathways, antimicrobial, or cytotoxic effects. Its high insolubility in aqueous media presents a substantial barrier to biological testing.

However, the broader chemical class to which this compound belongs, s-triazines , is a privileged structure in medicinal chemistry. Various s-triazine derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer and antiproliferative effects[11][13]

  • Antimicrobial (antibacterial and antifungal) activity[11][14][15]

  • Antiviral and antileishmanial properties[11][16]

These activities are highly dependent on the specific functional groups attached to the triazine core. The potential for this compound or its soluble derivatives to exhibit such properties remains an unexplored area of research.

Toxicological Data

Toxicological information on this compound is sparse. The Safety Data Sheet (SDS) for this compound indicates that no data is available for key endpoints such as acute oral/dermal toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity. This absence of data underscores the need for foundational safety and toxicity studies before any consideration for biological or pharmaceutical applications.

References

Melem (2,5,8-triamino-tri-s-triazine) synthesis from melamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melem (2,5,8-triamino-tri-s-triazine) is a critical intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄) materials, which are of significant interest in various fields, including photocatalysis, bioimaging, and materials science. The conversion of melamine (B1676169) to this compound is a key step in controlling the properties of the final g-C₃N₄ product. This technical guide provides an in-depth overview of the primary synthesis routes for producing this compound from melamine, with a focus on thermal condensation and acid-catalyzed methods. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and purification of this compound.

Introduction

This compound, a heptazine-based molecule, is formed through the condensation of three triazine rings. It is a thermally stable compound with a high nitrogen content, making it a valuable precursor for nitrogen-rich materials.[1] The synthesis of this compound from the readily available and inexpensive precursor, melamine, is a topic of ongoing research.[2] The primary method for this conversion is thermal decomposition, which involves heating melamine at elevated temperatures, leading to the release of ammonia (B1221849) and the formation of more condensed structures like melam and subsequently this compound.[3][4] More recent methodologies, such as a top-down approach using concentrated sulfuric acid, offer alternative routes to this compound with potentially improved properties.[5][6] This guide will explore these synthesis pathways in detail.

Synthesis Methodologies

Two primary methodologies for the synthesis of this compound from melamine are discussed: thermal condensation and a sulfuric acid-mediated top-down approach.

Thermal Condensation

Thermal condensation is the most traditional and widely used method for synthesizing this compound from melamine. The process involves heating melamine in a controlled atmosphere, leading to a series of condensation reactions.

Reaction Pathway:

The thermal condensation of melamine to this compound is not a direct conversion but proceeds through an intermediate called melam.[7][8] The overall reaction scheme is as follows:

Melamine → Melam → this compound

This process involves the elimination of ammonia at each condensation step.[3] The formation of this compound is favored at temperatures around 390-450°C.[3][9] At higher temperatures (500-550°C), further polymerization to graphitic carbon nitride (g-C₃N₄) occurs.[5][10]

G Melamine Melamine Melam Melam Melamine->Melam ~360-380°C -NH3 This compound This compound Melam->this compound ~390-450°C -NH3 gCN g-C3N4 This compound->gCN >500°C -NH3

Figure 1. Thermal condensation pathway of melamine to this compound and g-C₃N₄.

Experimental Protocol:

A typical experimental protocol for the thermal synthesis of this compound is as follows:[11]

  • Place a known quantity of melamine (e.g., 80 mg) into a glass ampule.

  • Seal the ampule under vacuum or an inert atmosphere (e.g., argon).

  • Heat the ampule in a furnace to 450°C at a controlled heating rate (e.g., 1°C/min).

  • Maintain the temperature for a specified duration (e.g., several hours).

  • Allow the ampule to cool to room temperature.

  • The resulting white-beige powder is collected. The product is not moisture-sensitive.[11]

Sulfuric Acid-Mediated Synthesis

A novel top-down approach for this compound synthesis involves the treatment of melamine-based g-C₃N₄ with concentrated sulfuric acid.[5][6] This method offers selective production of monomeric this compound in high yield without the need for an inert atmosphere or complex purification.[5]

Reaction Pathway:

This method first involves the synthesis of g-C₃N₄ from melamine via calcination. The g-C₃N₄ is then treated with hot, concentrated sulfuric acid, which breaks the bridging C-NH-C bonds between the heptazine units, releasing this compound molecules.[10]

G Melamine Melamine gCN g-C3N4 Melamine->gCN Calcination 550°C This compound This compound gCN->this compound Conc. H2SO4 80°C, 1h

Figure 2. Sulfuric acid-mediated synthesis of this compound from melamine-derived g-C₃N₄.

Experimental Protocol:

The detailed experimental protocol for the sulfuric acid-mediated synthesis is as follows:[5]

  • Synthesis of g-C₃N₄: Calcine melamine at 550°C in air.

  • This compound Synthesis:

    • Add the prepared g-C₃N₄ to concentrated sulfuric acid (95-98%).

    • Stir the mixture at 80°C for 1 hour.

    • The reaction selectively affords monomeric this compound in high yield.[5]

    • The product can be isolated without special purification techniques.[5]

Quantitative Data

The following tables summarize key quantitative data from the literature regarding the synthesis of this compound from melamine.

Table 1: Reaction Conditions and Yields for this compound Synthesis

Synthesis MethodPrecursorTemperature (°C)AtmosphereDurationYield (%)Reference
Thermal CondensationMelamine450Sealed Ampule-~60[11]
Thermal CondensationMelamine400-450Inert (N₂ or Ar)--[10]
Sulfuric Acid-Mediatedg-C₃N₄ (from Melamine)80Air1 hourHigh[5]

Table 2: Physicochemical Properties of Synthesized this compound

PropertyValueSynthesis MethodReference
BET Surface Area19.54 m²/gSulfuric Acid-Mediated[5]
BET Surface Area5.63 m²/gThermal Condensation[10]
BET Surface Area7.02 m²/gThermal Condensation[10]
BET Surface Area4.87 m²/g (nanorods)Thermal Condensation[10]

Purification and Characterization

Purification of this compound, particularly from thermal condensation methods, can be challenging due to the presence of oligomers and other byproducts.[5][10] However, the sulfuric acid-mediated method is reported to produce this compound that does not require special purification.[5] In industrial processes for melamine production, impurities like melam and this compound are sometimes removed by hydrolysis in an ammonia solution at elevated temperatures and pressures.[12][13]

Characterization of this compound is typically performed using a variety of analytical techniques, including:

  • X-ray Powder Diffractometry (XRPD): To determine the crystal structure.[11][14]

  • Solid-State NMR (¹³C and ¹⁵N MAS NMR): To confirm the molecular structure and tautomeric form.[11][14]

  • Vibrational Spectroscopy (FTIR and Raman): To identify functional groups.[11]

  • Mass Spectrometry: To confirm the molecular weight.[14]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound from melamine.

G cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization Start Melamine Method Select Synthesis Method (Thermal or Acid-Mediated) Start->Method Thermal Thermal Condensation Method->Thermal Thermal Acid Sulfuric Acid Treatment Method->Acid Acid Purification Purification (if necessary) Thermal->Purification Isolation Product Isolation Acid->Isolation Purification->Isolation XRPD XRPD Isolation->XRPD NMR Solid-State NMR Isolation->NMR FTIR FTIR/Raman Isolation->FTIR MS Mass Spectrometry Isolation->MS Analysis Data Analysis XRPD->Analysis NMR->Analysis FTIR->Analysis MS->Analysis

Figure 3. General experimental workflow for this compound synthesis and characterization.

Conclusion

The synthesis of this compound from melamine is a fundamental process for accessing heptazine-based materials. While thermal condensation remains a prevalent method, the development of novel techniques like the sulfuric acid-mediated approach provides researchers with more efficient and selective routes to high-purity this compound. This guide has provided a comprehensive overview of these methods, including detailed protocols and quantitative data, to support further research and development in this area. The choice of synthesis method will ultimately depend on the desired properties of the final this compound product and the specific application requirements.

References

Determining the Crystal Structure of Melem via X-ray Powder Diffractometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melem, or 2,5,8-triamino-tri-s-triazine (C₆N₇(NH₂)₃), is a crucial intermediate in the thermal condensation of melamine (B1676169) to form graphitic carbon nitride (g-C₃N₄), a material of significant interest in photocatalysis and materials science. Understanding the precise crystal structure of this compound is fundamental to comprehending its properties and its transformation into more condensed phases. When large single crystals suitable for single-crystal X-ray diffraction are unavailable, X-ray powder diffractometry (XRPD) emerges as a powerful alternative for ab initio crystal structure determination. This guide provides a detailed overview of the synthesis, experimental protocols, and data analysis involved in elucidating the crystal structure of this compound from powder diffraction data.

Synthesis of Crystalline this compound Powder

The successful determination of a crystal structure from powder data begins with the synthesis of a single-phase, crystalline sample.

Experimental Protocol: Thermal Synthesis of this compound

Single-phase, microcrystalline this compound powder is reliably synthesized through the thermal treatment of nitrogen-rich precursors.[1][2][3]

  • Precursor Selection: Precursors such as melamine (C₃N₃(NH₂)₃), dicyandiamide (B1669379) (H₄C₂N₄), or cyanamide (B42294) (H₂CN₂) can be used.[1][3]

  • Encapsulation: The chosen precursor is placed into a glass ampule, which is then sealed under vacuum.[1]

  • Thermal Treatment: The sealed ampule is heated in a furnace to a temperature of up to 450 °C at a controlled rate (e.g., 1 °C/min).[1]

  • Isothermal Dwell: The temperature is held at 450 °C for approximately 5 hours to ensure complete conversion.[1]

  • Controlled Cooling: The ampule is then cooled slowly to room temperature (e.g., 2 °C/min).[1]

  • Product Isolation: Upon opening the ampule, a white-beige powder containing this compound is isolated from the bottom. Sublimated, unreacted melamine may be found as colorless crystals at the top of the ampule.[1] The resulting this compound powder is typically not sensitive to moisture.[1]

X-ray Powder Diffraction: Data Collection and Analysis

The core of the structure determination process involves collecting high-quality powder diffraction data and employing computational methods to solve and refine the crystal structure.

Experimental Protocol: Data Collection
  • Sample Preparation: A small amount of the synthesized microcrystalline this compound powder is loaded into a thin-walled glass capillary (typically 0.3 to 0.7 mm in diameter).[1] This minimizes absorption and preferred orientation effects.

  • Instrumentation: Data is collected on a high-resolution powder diffractometer, often in a Bragg-Brentano or transmission geometry. A common setup utilizes a copper X-ray source (Cu Kα₁ radiation, λ ≈ 1.5406 Å).[1][2][3] For temperature-dependent studies, a diffractometer equipped with a heating/cooling stage can be used.[1]

  • Data Collection Parameters:

    • Radiation: Cu Kα₁ is typically used for high-resolution structure determination.[1]

    • Angular Range (2θ): A wide angular range is scanned to collect a sufficient number of reflections for structure solution (e.g., 3° to 70°).

    • Step Size and Count Time: A small step size (e.g., 0.01-0.02° 2θ) and adequate counting time per step are crucial for obtaining high-quality data with good peak-to-background ratio.

Structure Determination Workflow

The process of solving a crystal structure from powder data is a multi-step procedure.

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation synthesis Thermal Synthesis of this compound Powder data_coll XRPD Data Collection (Capillary Sample) synthesis->data_coll Crystalline Powder indexing Pattern Indexing data_coll->indexing Diffraction Pattern space_group Space Group Determination indexing->space_group Unit Cell Parameters extraction Structure Factor Extraction space_group->extraction Systematic Absences solution Ab Initio Solution (Direct Methods) extraction->solution Integrated Intensities rietveld Rietveld Refinement solution->rietveld Initial Atomic Model final_model Final Crystal Structure Model rietveld->final_model Refined Structural Parameters

Workflow for this compound Crystal Structure Determination.

Experimental Protocols: Structure Solution and Rietveld Refinement

  • Pattern Indexing: The first step is to determine the unit cell parameters (a, b, c, α, β, γ) by indexing the positions of the diffraction peaks.[4] For this compound, this process yields a monoclinic unit cell.[1]

  • Space Group Determination: Based on the unit cell and systematic absences in the diffraction pattern (reflections that are forbidden by symmetry), the space group is determined.[5] this compound crystallizes in the centrosymmetric space group P2₁/c.[1][2][3]

  • Ab Initio Structure Solution: With the unit cell and space group established, the structure is solved ab initio (from scratch). This is often achieved using direct-space methods or traditional direct methods that use extracted structure factor amplitudes to phase the reflections and generate an initial electron density map. From this map, the positions of the atoms in the this compound molecule can be identified.

  • Rietveld Refinement: The final and most critical step is the Rietveld refinement.[6] This is a least-squares fitting procedure where a calculated diffraction pattern, generated from a structural model, is adjusted to match the experimental pattern as closely as possible.[6][7]

    • Refined Parameters: The refinement optimizes various parameters, including:

      • Instrumental Parameters: Zero-point shift, peak shape function (e.g., pseudo-Voigt), and asymmetry.

      • Structural Parameters: Lattice parameters, atomic coordinates, and isotropic/anisotropic displacement parameters (thermal factors).

      • Profile Parameters: Background coefficients, and preferred orientation corrections if necessary.[4]

    • Figures of Merit: The quality of the fit is assessed using R-factors (e.g., R-weighted pattern, Rwp; R-Bragg, RB), with lower values indicating a better fit between the calculated and observed data.

Results: The Crystal Structure of this compound

The successful application of this workflow provides a detailed description of the this compound crystal structure. The molecules are nearly planar and are arranged in parallel layers.[1][3]

Data Presentation

The key quantitative results from the structure determination are summarized below.

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Formula C₆N₇(NH₂)₃ [1]
Crystal System Monoclinic [1][2][3]
Space Group P2₁/c (No. 14) [1][2][3]
a (pm) 739.92(1) [1][2][3]
b (pm) 865.28(3) [1][2][3]
c (pm) 1338.16(4) [1][2][3]
β (°) 99.912(2) [1][2][3]
Volume (pm³) 844.05 x 10⁶
Z (formula units/cell) 4 [1][2][3]

| Interplanar Distance (pm) | 327 |[1][3] |

Table 2: Representative Rietveld Refinement Parameters

Parameter Description Typical Value
Radiation X-ray source and wavelength (Å) Cu Kα₁ (1.5406)
2θ Range (°) Start and end angles of data collection 5 - 70
Rwp (%) R-weighted pattern < 10
Rp (%) R-pattern < 8
R(F²) (%) R-Bragg factor < 5

| GOF (S) | Goodness of Fit | ~1.0 - 1.5 |

Note: Typical R-factor values are provided for a high-quality refinement; specific values for the original this compound structure determination may vary.

Conclusion

The determination of this compound's crystal structure using ab initio X-ray powder diffractometry highlights the capability of this technique to solve complex molecular structures when single crystals are not available. The detailed protocol, from synthesis to Rietveld refinement, provides a robust pathway to obtaining critical structural information. The resulting model, revealing a layered arrangement of planar this compound molecules, is essential for understanding its solid-state properties and its role as a precursor in the synthesis of advanced carbon nitride materials.[1][8]

References

Spectroscopic Characterization of Melem: An In-depth Technical Guide to IR and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melem (2,5,8-triamino-tri-s-triazine) is a pivotal intermediate in the thermal condensation of melamine (B1676169) to form graphitic carbon nitride (g-C₃N₄), a material of significant interest in photocatalysis and materials science. A thorough understanding of the vibrational properties of this compound is crucial for quality control, reaction monitoring, and the rational design of novel g-C₃N₄-based materials. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, offering detailed experimental protocols, data interpretation, and a visual representation of the analytical workflow.

The structural and vibrational properties of this compound have been elucidated through a combination of experimental spectroscopy and theoretical calculations, with notable contributions from the work of Jürgens et al. (2003). This guide synthesizes these findings to present a practical resource for researchers.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below, based on established protocols.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Thoroughly mix 5 mg of the this compound sample with 500 mg of dried potassium bromide (KBr).

  • The mixing and pellet preparation should be conducted in a glovebox under a dried argon atmosphere to minimize moisture contamination.

  • Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • Spectrometer: A Bruker IFS 66v/S spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is a suitable instrument.

  • Spectral Range: Collect spectra in the range of 400 to 4000 cm⁻¹.

  • Resolution: A resolution of 2 cm⁻¹ is recommended.

  • Measurement Conditions: During the measurement, the sample chamber should be evacuated to eliminate interference from atmospheric water and carbon dioxide.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Sample Preparation:

  • Fill a glass capillary with a diameter of 0.5 mm with the this compound sample.

Instrumentation and Data Acquisition:

  • Spectrometer Module: A Bruker FRA 106/S module is appropriate for FT-Raman measurements.

  • Excitation Source: Utilize a Nd:YAG laser with an excitation wavelength of 1064 nm.

  • Spectral Range: Scan a Raman shift range from 0 to 3500 cm⁻¹.

Data Presentation: Vibrational Mode Assignments

The following tables summarize the experimentally observed vibrational frequencies for this compound from IR and Raman spectroscopy and their corresponding assignments based on theoretical calculations.

Table 1: Infrared (IR) Vibrational Frequencies and Assignments for this compound

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
34733585νas(NH₂) - Asymmetric NH₂ stretching
33993478νs(NH₂) - Symmetric NH₂ stretching
16561661δ(NH₂) - NH₂ scissoring
15721582Ring stretching
14941510Ring stretching
14381452Ring stretching
12691278C-NH₂ stretching
12001195Ring breathing
11351145NH₂ rocking
808810Ring sextant out-of-plane bending
783785NH₂ wagging
698701Ring deformation
596598Ring deformation
558560Ring deformation
448450Ring deformation

Table 2: Raman Vibrational Frequencies and Assignments for this compound

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
34003478νs(NH₂) - Symmetric NH₂ stretching
16551661δ(NH₂) - NH₂ scissoring
15741582Ring stretching
14951510Ring stretching
14391452Ring stretching
12691278C-NH₂ stretching
12011195Ring breathing
983985Ring breathing
809810Ring sextant out-of-plane bending
698701Ring deformation
597598Ring deformation
559560Ring deformation
448450Ring deformation

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the spectroscopic characterization of this compound, from sample synthesis to data analysis and interpretation.

Spectroscopic_Characterization_of_this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_processing Data Processing and Analysis cluster_output Characterization Output Synthesis This compound Synthesis (e.g., thermal condensation of melamine) FTIR FTIR Spectroscopy Synthesis->FTIR Raman FT-Raman Spectroscopy Synthesis->Raman IR_Data IR Spectrum Acquisition FTIR->IR_Data Raman_Data Raman Spectrum Acquisition Raman->Raman_Data Peak_Assignment Peak Assignment and Vibrational Mode Analysis IR_Data->Peak_Assignment Raman_Data->Peak_Assignment Comparison Comparison with Theoretical Calculations Peak_Assignment->Comparison Report Comprehensive Spectroscopic Report Comparison->Report

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound using IR and Raman spectroscopy. The detailed experimental protocols and tabulated vibrational mode assignments serve as a valuable resource for researchers in ensuring accurate and reproducible results. The complementary nature of IR and Raman spectroscopy, when coupled with theoretical calculations, offers a powerful approach to understanding the intricate vibrational structure of this compound, thereby facilitating advancements in the development of novel carbon nitride-based materials.

A Technical Guide to the Solid-State NMR Analysis of Melem for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy as a pivotal tool for the structural elucidation of melem (2,5,8-triamino-tri-s-triazine). This compound is a crucial intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄) materials, which are of significant interest in various fields, including catalysis and materials science. Understanding its precise solid-state structure is essential for controlling the properties of these advanced materials.

Structural Insights from Solid-State NMR

Solid-state NMR spectroscopy offers unparalleled, atom-specific insights into the structure and bonding of crystalline and amorphous materials like this compound. In the solid phase, this compound molecules are nearly planar and arrange themselves into parallel layers interconnected by extensive hydrogen-bonding networks.[1][2] The interlayer distance is approximately 327 pm, a value comparable to that in graphite, suggesting potential π-π interactions between the aromatic cores.[1][2]

Key structural questions addressed by ssNMR include the confirmation of the dominant tautomeric form and the characterization of the distinct carbon and nitrogen environments within the molecule's cyameluric nucleus.

Core Solid-State NMR Experiments and Methodologies

The primary techniques for analyzing this compound are ¹³C and ¹⁵N ssNMR, often employing Magic Angle Spinning (MAS) and Cross-Polarization (CP) to enhance spectral resolution and sensitivity.

  • Standard this compound (C₆N₇(NH₂)₃): Crystalline this compound powder is typically synthesized through the thermal treatment of nitrogen-rich precursors such as melamine (B1676169) or dicyandiamide (B1669379) at temperatures up to 450 °C in sealed ampules.[1][2]

  • ¹⁵N-Enriched this compound: For detailed ¹⁵N NMR studies, isotopic enrichment is necessary. This is achieved by synthesizing this compound from ¹⁵N-labeled precursors. A common method involves heating Na₃[C₆N₉] with sublimated ¹⁵NH₄Cl (98 at. % enriched) under an argon atmosphere at temperatures up to 470 °C.[1]

CP/MAS is the cornerstone experiment for obtaining high-resolution spectra of rare-spin nuclei like ¹³C and ¹⁵N in solids. The protocol involves transferring magnetization from the abundant proton (¹H) bath to the dilute spins, significantly reducing signal acquisition times.

Typical Experimental Protocol:

  • Sample Packing: The finely ground, crystalline this compound powder is packed into a zirconia rotor (e.g., 4 mm diameter).[1]

  • Spectrometer Setup: Experiments are often performed on a high-field spectrometer, such as a 500 MHz Bruker Avance instrument.[1] A standard double-resonance MAS probe is used.

  • Magic Angle Spinning: The rotor is spun at the magic angle (54.74°) with respect to the external magnetic field at frequencies typically ranging from 3 to 7 kHz to average out anisotropic interactions.[1]

  • Cross-Polarization: A ramped cross-polarization pulse sequence is employed where the power of the ¹H radiation is varied linearly to efficiently transfer polarization to the ¹³C or ¹⁵N nuclei.[1]

  • Data Acquisition: The resulting signal is acquired under high-power proton decoupling to remove ¹H-¹³C or ¹H-¹⁵N dipolar couplings, yielding sharp resonance lines.

  • Referencing: Chemical shifts are externally referenced to standard compounds: tetramethylsilane (B1202638) (TMS) for ¹³C and nitromethane (B149229) for ¹⁵N.[1]

The CPPI experiment is a crucial spectral editing technique used to confirm the protonation state of nitrogen atoms. It definitively established that this compound exists in the triamino form rather than other possible imino tautomers.[1][2] The experiment differentiates nitrogen sites based on the presence of directly bonded protons (NH₂ or NH) versus tertiary nitrogens with no attached protons. During the sequence, the magnetization of protonated nitrogens evolves differently from that of non-protonated nitrogens, allowing for unambiguous assignment.[1]

Experimental Protocol:

  • The CPPI sequence is a modified CP experiment. After an initial contact time for polarization transfer (e.g., 30 ms (B15284909) for this compound), the phase of the ¹H spin-lock field is inverted.[1] The signal intensity is then observed as a function of the inversion time. The signal from nitrogens with attached protons decreases and becomes negative, while the signal from non-protonated nitrogens shows a different evolution.

Quantitative NMR Data for this compound

Solid-state NMR provides precise chemical shift values that correspond to the distinct chemical environments of each carbon and nitrogen atom in the this compound structure.

The diagram below illustrates the structure of a single this compound molecule with the IUPAC numbering scheme used for assigning NMR signals. The structure highlights the two types of carbon atoms (C2, C5, C8—"corner" carbons bonded to amino groups) and (C4, C1, C7—"bay" carbons within the fused rings) and the different nitrogen environments.

Caption: Molecular structure of this compound with atom numbering.

The following tables summarize the quantitative chemical shift data obtained from ¹³C and ¹⁵N solid-state NMR analyses of this compound.

Table 1: ¹³C Solid-State NMR Chemical Shifts for this compound

Carbon TypeAtom Position(s)Reported Chemical Shift (ppm)Reference
Corner Carbon (C-NH₂)C2, C5, C8167.8, 166.2[1]
Corner Carbon (C-NH₂)C2, C5, C8166.4, 164.3[2]
Bay Carbon (N-C-N)C1, C4, C7156.0, 155.1[2]

Note: The corner carbons (bonded to the exocyclic amino groups) are consistently observed in the 164-168 ppm range. The bay carbons, which are part of the internal fused ring system, resonate further upfield around 155-156 ppm.

Table 2: ¹⁵N Solid-State NMR Chemical Shifts for this compound

Nitrogen TypeAtom Position(s)Reported Chemical Shift (ppm)Reference
Amino Group (-NH₂)N(amino)-267.1, -281.0, -281.6[1]
Ring Nitrogen (C-N-C)N3, N6, N9(Not explicitly reported in cited texts)
Central NitrogenN(center)(Not explicitly reported in cited texts)

Note: The ¹⁵N chemical shifts are referenced to nitromethane. The observation of three distinct signals for the amino groups confirms the presence of crystallographic asymmetry in the solid state.

Visualizing Experimental and Logical Workflows

Diagrams are essential for conceptualizing the multi-step processes in ssNMR analysis.

This diagram outlines the typical workflow from sample preparation to final structural analysis.

SSNMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis arrow arrow synthesis Synthesis of this compound enrichment Isotopic Enrichment (¹⁵N) synthesis->enrichment packing Grinding & Rotor Packing enrichment->packing setup Spectrometer Setup (Tuning, Shimming) packing->setup mas Magic Angle Spinning setup->mas pulse Pulse Sequence Execution (e.g., CP/MAS, CPPI) mas->pulse acquisition Data Acquisition pulse->acquisition processing Fourier Transform & Phase Correction acquisition->processing assignment Peak Assignment processing->assignment interpretation Structural Interpretation assignment->interpretation conclusion Structural Elucidation interpretation->conclusion Final Structure

Caption: General workflow for solid-state NMR analysis.

This diagram illustrates the logic behind the CPPI pulse sequence for distinguishing between protonated (N-H) and non-protonated (N) nitrogen atoms.

CPPI_Logic cluster_path Signal Evolution Post-Inversion start 1. Initial State: ¹H Polarization cp 2. Cross-Polarization: Transfer ¹H → ¹⁵N Magnetization start->cp invert 3. ¹H Field Inversion cp->invert split Directly Bonded Proton? path_yes Strong ¹H-¹⁵N Dipolar Coupling Signal Inverts & Becomes Negative split->path_yes Yes (NH/NH₂) path_no Weak/No ¹H-¹⁵N Dipolar Coupling Signal Decays Differently split->path_no No (Quaternary N) invert->split result 4. Differentiated Spectrum: NH/NH₂ vs. Quaternary N path_yes->result path_no->result

Caption: Logical diagram of the CPPI experiment.

Conclusion

Solid-state NMR spectroscopy, through a combination of techniques like CP/MAS and CPPI, provides indispensable data for the definitive structural elucidation of this compound. It has been instrumental in confirming the triamino tautomer as the stable form in the solid state and in precisely mapping the distinct carbon and nitrogen environments within its complex heterocyclic structure. The experimental protocols and quantitative data presented herein serve as a comprehensive resource for researchers utilizing ssNMR to characterize this compound and related nitrogen-rich functional materials.

References

The Conversion of Melamine to Melem: A Deep Dive into the Thermal Condensation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal condensation mechanism for converting melamine (B1676169) to melem, a critical process in the synthesis of nitrogen-rich compounds and materials. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction pathways, intermediates, and quantitative parameters, alongside explicit experimental protocols and visual representations of the core processes.

Introduction

The thermal condensation of melamine (C₃N₃(NH₂)₃) is a fundamental route to produce this compound (C₆N₇(NH₂)₃), a key precursor for graphitic carbon nitride (g-C₃N₄) materials.[1] These materials are of significant interest due to their applications in catalysis, photocatalysis, and materials science. Understanding the mechanism of this compound formation is crucial for controlling the synthesis process and tailoring the properties of the final products. This guide elucidates the key steps of this transformation, focusing on the formation of the intermediate, melam, and its subsequent conversion to the more thermodynamically stable this compound.

The Reaction Pathway: From Melamine to this compound

The thermal treatment of melamine initiates a condensation reaction characterized by the elimination of ammonia (B1221849) (NH₃). The process is not a direct conversion but proceeds through a key intermediate, melam ((H₂N)₂(C₃N₃)NH(C₃N₃)(NH₂)₂).[2][3] Melam is a dimer of melamine and its formation is the initial step in the condensation cascade.[3]

However, melam is often difficult to isolate as it rapidly transforms into the more stable heptazine-core structure of this compound under thermal conditions.[2] The overall reaction can be summarized as a two-step process:

  • Dimerization of Melamine to Melam: Two molecules of melamine condense with the release of one molecule of ammonia.

  • Intramolecular Rearrangement of Melam to this compound: Melam undergoes an intramolecular cyclization to form the tri-s-triazine (heptazine) structure of this compound, with the elimination of another molecule of ammonia.

Recent studies, including those employing Density Functional Theory (DFT), have further elucidated this pathway, suggesting that the formation of this compound is a result of both the condensation of melamine and the subsequent isomerization of melam.[4] The coexistence of melamine and this compound can also lead to the formation of adduct phases, which can be isolated as intermediates at specific temperature ranges.[2]

Reaction_Pathway melamine Melamine (2 molecules) melam Melam (Intermediate) melamine->melam Condensation This compound This compound melam->this compound Isomerization/ Cyclization nh3_1 + NH₃ nh3_2 + NH₃

Diagram 1: Reaction pathway of melamine to this compound.

Quantitative Data on Thermal Condensation

The efficiency and outcome of the melamine to this compound conversion are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various experimental studies.

Starting MaterialTemperature (°C)Heating Rate (°C/min)Time (h)PressureYield (%)Reference
Melamine4501~5Sealed ampule~60[1]
Melamine350-3-Partial conversion to this compound[5]
Melamine400-3-Complete conversion to this compound[5]
Melamine390---Formation of this compound observed[6][7]
Melamine590-650 K (317-377 °C)---Isolation of melamine-melem adducts[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from melamine based on established literature.

Synthesis of this compound in a Sealed Ampule[1]

Materials:

  • Melamine (≥99%)

  • Glass ampule (e.g., 16 mm outer diameter, 12 mm inner diameter)

Procedure:

  • 80 mg of melamine is placed into a glass ampule.

  • The ampule is sealed under vacuum or an inert atmosphere (e.g., argon) to a length of approximately 120 mm.

  • The sealed ampule is heated in a furnace to 450 °C at a controlled heating rate of 1 °C/min.

  • The temperature is maintained at 450 °C for approximately 5 hours.

  • The ampule is then slowly cooled to room temperature at a rate of 2 °C/min.

  • Upon opening the ampule, a characteristic smell of ammonia is typically present. Sublimed, unreacted melamine may be found as colorless crystals at the top of the ampule.

  • A white-beige powder containing this compound is isolated from the bottom of the ampule.

Characterization Techniques

The resulting product is typically characterized by a suite of analytical techniques to confirm its identity and purity:

  • X-Ray Powder Diffraction (XRD): To determine the crystal structure and phase purity of the this compound product.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the this compound molecule and confirm the absence of melamine.[1]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹⁵N MAS NMR): To probe the local chemical environment of the carbon and nitrogen atoms and confirm the tri-s-triazine structure.[1]

  • Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the theoretical values for this compound.[1]

  • Mass Spectrometry: To determine the molecular weight of the product.[1]

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization melamine Melamine ampule Seal in Ampule melamine->ampule heating Controlled Heating ampule->heating cooling Controlled Cooling heating->cooling product Isolate Crude Product cooling->product purification Purification (e.g., Sublimation of Melamine) product->purification xrd XRD purification->xrd ftir FTIR purification->ftir nmr NMR purification->nmr ea Elemental Analysis purification->ea

References

An In-Depth Technical Guide to the Electronic Structure of Melem Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Melem (2,5,8-triamino-tri-s-triazine), a key intermediate in the thermal condensation of melamine (B1676169) to graphitic carbon nitride (g-C₃N₄), possesses a unique electronic structure that is fundamental to the properties of resulting nitrogen-rich materials.[1][2] This guide provides a comprehensive overview of the electronic properties of this compound, targeting researchers, materials scientists, and professionals in drug development. We delve into the theoretical underpinnings of its electronic configuration and present experimental data from various spectroscopic techniques. Detailed experimental protocols for the synthesis and characterization of this compound are also provided to ensure reproducibility and further investigation.

Molecular and Crystal Structure

This compound is a planar molecule with a C₆N₇(NH₂)₃ formula, featuring a heptazine (tri-s-triazine) core composed of three fused s-triazine rings.[1] In the solid state, these molecules arrange into parallel layers with an interlayer spacing of approximately 327 pm, a distance comparable to that in graphite, suggesting the presence of intermolecular π-π interactions between the aromatic heptazine nuclei.[1][3][4] The crystal structure is typically monoclinic (space group P2₁/c).[1][4] Theoretical calculations and experimental evidence from solid-state NMR confirm that this compound exists in the triamino tautomeric form.[1][3]

Caption: Molecular structure of this compound C₆N₇(NH₂)₃.

Theoretical Electronic Structure

The electronic properties of this compound have been investigated using computational methods such as Density Functional Theory (DFT) with B3LYP and MP2 functionals, as well as LDA and GGA for structural optimizations.[1][3][4][5] These studies are crucial for understanding the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a key parameter determining the electronic and optical properties. For an isolated this compound monomer, theoretical calculations predict a HOMO-LUMO gap of approximately 3.5 eV (PBE functional) to 5.01 eV (B3LYP functional).[6] The density of states (DOS) reveals that the valence band (related to HOMO) and conduction band (related to LUMO) are primarily composed of p-orbitals from the carbon and nitrogen atoms of the heptazine ring.[6][7] Specifically, the pyridinic nitrogen atoms contribute significantly to the states near the conduction band minimum, making them potential active sites for photocatalysis.[6]

DOS_Diagram cluster_valence Valence Band (Occupied States) cluster_conduction Conduction Band (Unoccupied States) cluster_energy Energy VB Highest Occupied Molecular Orbital (HOMO) LUMO Lowest Unoccupied Molecular Orbital (LUMO) VB->LUMO Excitation (hν) E_down->E_up

Caption: Conceptual diagram of the electronic density of states in this compound.

Experimental Characterization of Electronic Properties

Experimental techniques provide quantitative data that complement theoretical models. Spectroscopic methods are particularly powerful for probing the electronic transitions and elemental composition of this compound.

Optical Spectroscopy (UV-Vis and Photoluminescence)

UV-Visible absorption spectroscopy reveals the energy required to excite electrons from occupied to unoccupied states. The solid-state spectrum of this compound shows characteristic absorption peaks around 225 nm and 260 nm, with a shoulder at 310 nm.[8] The absorption edge, which is used to estimate the optical band gap, has been reported at various wavelengths depending on the specific form of the this compound compound, such as 333 nm for crystalline this compound (c-melem).[9]

Photoluminescence (PL) spectroscopy measures the emission of light upon relaxation of excited electrons. This compound is known to be an efficient metal-free luminescent material.[10][11] It exhibits strong photoluminescence with emission peaks reported between 366 nm and 434 nm, corresponding to the energy of the HOMO-LUMO gap.[12][13]

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of atoms within a material. For this compound, the C 1s spectrum typically shows two signals in a 1:1 ratio, corresponding to the carbon atoms in N=C–(NH₂)N and N=C–N environments.[14] The N 1s spectrum is more complex and can be deconvoluted into three main species: pyridinic nitrogen (C–N=C), amino nitrogen (NH₂), and the central tertiary nitrogen (N–(C)₃).[14][15]

Summary of Electronic Properties

The following table summarizes the key quantitative electronic and optical data for this compound compounds gathered from various experimental and theoretical studies.

PropertyValueMethodCompound FormReference
Optical Band Gap 2.94 eVUV-Vis SpectroscopyCrystalline this compound (c-melem)[9]
3.04 eVUV-Vis SpectroscopyThis compound (M425)[14]
3.28 eVUV-Vis SpectroscopyThis compound Hydrate (B1144303) (Mh)[9]
Absorption Edge 333 nmUV-Vis SpectroscopyCrystalline this compound (c-melem)[9]
335 nmUV-Vis SpectroscopyThis compound Hydrate (Mhr)[9]
PL Emission Peak 366 nmPhotoluminescenceUncondensed this compound[12]
371 nmPhotoluminescenceCrystalline this compound (c-melem)[9]
434 nmPhotoluminescenceThis compound[13]
XPS N 1s Binding Energy ~398.4 eVXPSsp²-hybridized N (C=N-C)[15]
~399.1 eVXPSAmino N (-NH₂)[14]
~400.0 eVXPSTertiary N (N-(C)₃)[15]
XPS C 1s Binding Energy ~287.8 eVXPSsp² C-N bonding[15]
~284.5 eVXPSAdventitious C-C[15]
Theoretical HOMO-LUMO Gap ~3.5 eVDFT (PBE)This compound Monomer[6]

Experimental Protocols

Synthesis of this compound

Method 1: Thermal Condensation (Bottom-Up) [1][4] This is the most common method for producing single-phase this compound powder.

  • Precursor: Start with a nitrogen-rich compound such as melamine, dicyandiamide, or cyanamide.

  • Setup: Place approximately 80 mg of the precursor into a glass ampule (e.g., 16 mm outer diameter).

  • Sealing: Seal the ampule under vacuum or an inert atmosphere.

  • Heating: Heat the sealed ampule in a furnace to 450 °C at a controlled rate (e.g., 1 °C/min).

  • Reaction: Hold the temperature at 450 °C for approximately 5 hours.

  • Cooling: Cool the ampule slowly to room temperature (e.g., 2 °C/min).

  • Isolation: Open the ampule. A white-beige powder of this compound will be found at the bottom, while any sublimated melamine may crystallize at the top. The yield is typically around 60%.

Method 2: Acid-Assisted Depolymerization (Top-Down) [15] This method produces monomer this compound from its polymeric form, g-C₃N₄.

  • Starting Material: Prepare graphitic carbon nitride (g-C₃N₄) by calcining melamine at 550 °C in air.

  • Reaction: Add the g-C₃N₄ powder to concentrated sulfuric acid (95-98%).

  • Stirring: Stir the mixture at 80 °C for 1 hour. This process selectively breaks down the polymer into this compound monomers.

  • Purification: Isolate the resulting this compound product. This method can achieve high yields (e.g., 95%) without requiring an inert atmosphere.

Synthesis_Workflow cluster_synthesis Synthesis Pathways cluster_char Characterization Precursor Precursor (Melamine, Dicyandiamide) Thermal Thermal Condensation (450°C, 5h) Precursor->Thermal gC3N4 g-C₃N₄ Polymer Acid Acid Depolymerization (H₂SO₄, 80°C, 1h) gC3N4->Acid This compound This compound Product C₆N₇(NH₂)₃ Thermal->this compound Acid->this compound XRD XRD This compound->XRD NMR Solid-State NMR This compound->NMR FTIR FTIR This compound->FTIR XPS XPS This compound->XPS UVVis UV-Vis / PL This compound->UVVis

References

The Solubility of Melem: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the dissolution characteristics of melem in common organic solvents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its limited solubility and potential strategies for dissolution.

This compound (2,5,8-triamino-tri-s-triazine), a key intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄), is a planar, aromatic molecule with strong intermolecular hydrogen bonding. This intricate network of hydrogen bonds contributes to its high thermal stability and, consequently, its notoriously low solubility in most common organic solvents. This technical guide consolidates the available data on the solubility of this compound, outlines experimental observations, and presents methodologies for enhancing its dissolution for further research and application.

Quantitative Solubility Data

Quantitative data on the solubility of pristine this compound in common organic solvents is scarce in the scientific literature, primarily due to its extremely low solubility. Most studies describe this compound as "insoluble" in solvents such as water, ethanol, methanol (B129727), dimethylformamide (DMF), acetonitrile, and acetone.[1][2] However, some data is available for its solubility in dimethyl sulfoxide (B87167) (DMSO) and under specific conditions involving protonation or reactive solvents.

CompoundSolventTemperatureSolubilityCitation
This compoundDimethyl sulfoxide (DMSO)Room TemperatureVery limited[1][2]
This compoundWaterRoom TemperatureInsoluble[1][2]
This compoundEthanolRoom TemperatureInsoluble[1][2]
This compoundMethanolRoom TemperatureInsoluble[1][2]
This compoundDimethylformamide (DMF)Room TemperatureLess soluble than melamine[3]
This compoundAcetonitrileRoom TemperatureInsoluble[1][2]
This compoundAcetoneRoom TemperatureInsoluble[1][2]
This compound-H (Protonated this compound)Dimethyl sulfoxide (DMSO)Room Temperature> 50 mg/mL[1]
This compoundConcentrated Sulfuric Acid80 °C (dissolution), Room Temperature (post-dissolution)> 385 mg/mL[1]

Note: "Very limited" and "insoluble" are qualitative descriptors from the cited literature, indicating that precise quantitative values were not determined or reported.

Experimental Protocols

Detailed experimental protocols for determining the solubility of pristine this compound in common organic solvents are not widely reported due to its poor solubility. However, methodologies for dissolving this compound through protonation and in reactive solvents have been described.

Preparation and Dissolution of Protonated this compound (this compound-H)

This protocol describes the process of protonating this compound to enhance its solubility in DMSO.

Materials:

  • This compound powder

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Disperse 500 mg of this compound powder in 10 mL of concentrated sulfuric acid.

  • Heat the dispersion at 80°C for 12 hours with stirring to form a pale yellow solution.

  • Precipitate the protonated this compound (this compound-H) by adding methanol to the solution.

  • Wash the resulting white powder with methanol.

  • Dry the this compound-H powder at 60°C for 12 hours.

  • The resulting this compound-H powder can then be dissolved in DMSO at room temperature to achieve a solubility of greater than 50 mg/mL.[1]

Dissolution of this compound in Concentrated Sulfuric Acid

This method outlines the direct dissolution of this compound in a reactive solvent.

Materials:

  • This compound powder

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Disperse this compound in concentrated sulfuric acid.

  • Heat the mixture to 80°C to facilitate dissolution, resulting in a pale-yellow solution.

  • The solution remains stable upon cooling to room temperature, with the solubility of this compound being determined to be higher than 385 mg/mL.[1]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for enhancing the solubility of this compound through protonation.

Melem_Solubility_Enhancement cluster_pristine Pristine this compound cluster_process Protonation Process cluster_soluble Solubilized Form This compound This compound Powder H2SO4 Disperse in conc. H₂SO₄ This compound->H2SO4 Heat Heat at 80°C H2SO4->Heat Precipitate Precipitate with Methanol Heat->Precipitate WashDry Wash & Dry Precipitate->WashDry MelemH This compound-H Powder WashDry->MelemH DMSO Dissolve in DMSO MelemH->DMSO Solution This compound-H Solution (> 50 mg/mL) DMSO->Solution

Caption: Workflow for enhancing this compound solubility via protonation.

Discussion and Conclusion

The inherent insolubility of this compound in common organic solvents is a significant challenge for its processing and application in solution-based methodologies. The strong intermolecular hydrogen bonding within the crystal structure of this compound requires a substantial amount of energy to overcome, which is not provided by the solvation energy of most conventional solvents.

The successful dissolution of this compound in concentrated sulfuric acid and the enhanced solubility of its protonated form (this compound-H) in DMSO highlight a key strategy for overcoming this limitation. Protonation of the amino groups on the this compound molecule disrupts the extensive hydrogen-bonding network, allowing for solvent molecules to interact and solvate the individual this compound-H units more effectively.

For researchers and professionals in drug development and materials science, understanding the solubility limitations of this compound is crucial. While direct dissolution in common organic solvents is not feasible, the protonation strategy offers a viable pathway to achieving solution-phase processing of this compound for applications such as thin-film fabrication, composite material development, and further chemical functionalization. Future research may focus on exploring other non-destructive chemical modifications or specialized solvent systems to further expand the processing window for this promising material.

References

A Technical Guide to Melem Synthesis: Exploring Precursors Beyond Melamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melem (2,5,8-triamino-tri-s-triazine) is a crucial intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄) materials, which have garnered significant attention for their applications in photocatalysis, optoelectronics, and as metal-free catalysts. While the thermal condensation of melamine (B1676169) is a well-established route to this compound, the exploration of alternative precursors is vital for developing more cost-effective, efficient, and scalable synthesis strategies. This technical guide provides an in-depth overview of the synthesis of this compound from precursors other than melamine, focusing on dicyandiamide (B1669379), cyanamide (B42294), ammonium (B1175870) dicyanamide (B8802431), and urea (B33335). The guide details experimental protocols, presents quantitative data for comparison, and illustrates the underlying reaction pathways.

Precursors for this compound Synthesis

The primary non-melamine precursors for this compound synthesis are nitrogen-rich compounds that can undergo thermal condensation to form the characteristic heptazine core of this compound. These include dicyandiamide, cyanamide, and ammonium dicyanamide. Urea is also considered, although its thermal decomposition is more complex and typically yields melamine as the main product, with this compound being a subsequent, higher-temperature condensation product.

Data Presentation: A Comparative Overview of Synthesis Parameters

The following table summarizes the key quantitative data for the synthesis of this compound from various non-melamine precursors.

PrecursorTemperature (°C)Time (h)PressureYield (%)Reference
Dicyandiamide4505Sealed ampule~60[1]
Cyanamide4505Sealed ampule~60[1]
Ammonium Dicyanamide4505Sealed ampule~60[1]
Urea>360VariableHigh PressureLow/Byproduct[2]

Experimental Protocols

Synthesis of this compound from Dicyandiamide, Cyanamide, or Ammonium Dicyanamide

This protocol is based on the thermal treatment of the precursors in a sealed environment.[1]

Materials:

  • Dicyandiamide (H₄C₂N₄) or Cyanamide (CH₂N₂) or Ammonium Dicyanamide (NH₄[N(CN)₂])

  • Glass ampules (e.g., quartz)

  • Tube furnace with temperature controller

  • Schlenk line or glovebox for inert atmosphere (optional)

Procedure:

  • Preparation of the Ampule: Place a known amount of the chosen precursor (e.g., 1-2 grams) into a clean, dry glass ampule.

  • Sealing the Ampule: If desired, the ampule can be evacuated and backfilled with an inert gas (e.g., argon or nitrogen) before sealing. Using a high-temperature torch, carefully seal the ampule.

  • Thermal Treatment: Place the sealed ampule in a tube furnace. Heat the furnace to 450 °C at a controlled rate. Maintain this temperature for 5 hours to ensure complete reaction.

  • Cooling and Product Recovery: After the reaction is complete, turn off the furnace and allow the ampule to cool down to room temperature slowly. Carefully open the cooled ampule in a well-ventilated fume hood.

  • Purification: The crude this compound product is typically a white to yellowish powder. It can be purified by washing with a suitable solvent, such as hot water or ethanol, to remove any unreacted starting material or soluble byproducts. The purified this compound is then dried in an oven.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis.

Synthesis of this compound from Urea (as a byproduct of melamine synthesis)

The synthesis of this compound from urea is typically a secondary process that occurs at temperatures above those used for melamine production.[2][3][4]

Materials:

  • Urea ((NH₂)₂CO)

  • High-pressure reactor

  • Furnace with temperature and pressure controls

Procedure:

  • Reaction Setup: Place urea in a high-pressure reactor.

  • Reaction Conditions: Heat the reactor to a temperature range of 360-420 °C under high pressure (above 70 bar).[2] These conditions primarily favor the formation of melamine.

  • This compound Formation: To encourage the formation of this compound, the temperature can be further increased, as this compound is a condensation product of melamine.

  • Product Isolation and Purification: The resulting product will be a mixture containing melamine, this compound, and other byproducts such as melam and oxoaminotriazines.[2] Separation and purification of this compound from this mixture are challenging and typically involve techniques such as sublimation or solvent extraction. A common method involves treating the crude product with a hot aqueous solution of an alkali metal carbonate to hydrolyze impurities like melam, followed by crystallization to isolate the purified this compound.

Reaction Pathways and Mechanisms

The formation of this compound from these precursors involves a series of complex condensation and cyclization reactions. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways.

From Dicyandiamide/Cyanamide

The thermal condensation of dicyandiamide or cyanamide is believed to proceed through the initial formation of melamine, which then reacts further to form this compound.

G DCDA Dicyandiamide Melamine Melamine DCDA->Melamine Heat (Δ) Cyanamide Cyanamide Cyanamide->Melamine Heat (Δ) This compound This compound Melamine->this compound Heat (Δ), -NH₃

Fig. 1: Proposed reaction pathway for this compound synthesis from dicyandiamide and cyanamide.
From Ammonium Dicyanamide

Ammonium dicyanamide likely decomposes to dicyandiamide and ammonia (B1221849) upon heating, followed by the same pathway as dicyandiamide.

G Ammonium_Dicyanamide Ammonium Dicyanamide DCDA Dicyandiamide Ammonium_Dicyanamide->DCDA Heat (Δ), -NH₃ Melamine Melamine DCDA->Melamine Heat (Δ) This compound This compound Melamine->this compound Heat (Δ), -NH₃

Fig. 2: Proposed reaction pathway for this compound synthesis from ammonium dicyanamide.
From Urea

The synthesis of this compound from urea is an indirect route that proceeds through the formation of melamine. The thermal decomposition of urea is complex, with multiple competing reactions.

G cluster_intermediates Intermediates Urea Urea Biuret Biuret Urea->Biuret Heat (Δ) Cyanuric_Acid Cyanuric Acid Urea->Cyanuric_Acid Heat (Δ) Melamine Melamine Urea->Melamine High T, High P Biuret->Cyanuric_Acid Ammeline Ammeline/Ammelide Cyanuric_Acid->Ammeline Ammeline->Melamine This compound This compound Melamine->this compound Higher T, -NH₃

Fig. 3: Simplified reaction pathway for the formation of this compound as a byproduct of urea pyrolysis.

Conclusion

The synthesis of this compound from precursors other than melamine, such as dicyandiamide, cyanamide, and ammonium dicyanamide, offers a viable and direct route to this important heptazine compound. The thermal condensation of these precursors at elevated temperatures provides a straightforward method for obtaining this compound in moderate yields. While urea can also serve as a starting material, the reaction pathway is less direct, with this compound typically forming as a byproduct of melamine synthesis at higher temperatures. For researchers and professionals in drug development and materials science, understanding these alternative synthetic routes is crucial for the cost-effective and scalable production of this compound and its derivatives for a wide range of applications. Further research into optimizing reaction conditions and developing efficient purification methods will continue to enhance the accessibility of this versatile molecule.

References

An In-depth Technical Guide to the Photophysical Properties of Melem and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of melem and its derivatives, with a particular focus on graphitic carbon nitride (g-C3N4), a polymeric form of this compound. This document details the fundamental principles governing their light absorption and emission characteristics, outlines experimental methodologies for their characterization, and presents key quantitative data to support further research and development in areas such as photocatalysis, bioimaging, and sensing.

Introduction to this compound and its Derivatives

This compound (2,5,8-triamino-s-heptazine) is a fundamental building block of nitrogen-rich, carbon-based materials.[1][2] Its unique electronic structure, arising from the tri-s-triazine (heptazine) core, imparts it with interesting photophysical properties.[1] Derivatives of this compound, including its polymeric form, graphitic carbon nitride (g-C3N4), have garnered significant attention due to their potential as metal-free photocatalysts, fluorescent labels, and components in optoelectronic devices.[1][2] Understanding the intricate details of their interaction with light is crucial for harnessing their full potential.

The condensation of melamine (B1676169) is a common route to synthesize this compound, and further condensation of this compound leads to the formation of g-C3N4.[1][2] The degree of condensation has a significant impact on the photophysical properties of the resulting material.[2]

Core Photophysical Properties

The photophysical behavior of this compound and its derivatives is governed by the absorption of photons, leading to electronic excitation, followed by various de-excitation pathways, including fluorescence and non-radiative decay.

2.1. Absorption and Emission

This compound and its derivatives typically exhibit strong absorption in the UV-Vis region of the electromagnetic spectrum. The absorption spectra are characterized by bands corresponding to π-π* and n-π* electronic transitions within the heptazine core. The position of the absorption maxima (λ_abs) can be influenced by the solvent polarity and the presence of substituents on the this compound core.

Upon excitation, these molecules relax to the ground state, in part by emitting photons in the form of fluorescence. The emission spectra are generally broad and the emission maxima (λ_em) are Stokes-shifted to longer wavelengths compared to the absorption maxima.

2.2. Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The excited-state lifetime (τ) represents the average time a molecule spends in the excited state before returning to the ground state. Both Φ_F and τ are sensitive to the molecular structure, the surrounding environment, and the presence of quenching agents.

Quantitative Photophysical Data

The following tables summarize key quantitative photophysical data for this compound and some of its derivatives, compiled from various studies. These values can vary depending on the specific experimental conditions, such as the solvent, temperature, and measurement technique.

Compound/DerivativeSolvent/Stateλ_abs (nm)λ_em (nm)Fluorescence Quantum Yield (Φ_F)Excited-State Lifetime (τ) (ns)Reference(s)
This compound Solid State~340~440-460High-[1]
DMSO--0.19161[3]
Crystalline this compound (c-melem) Crystal-3710.80176[3]
This compound Hydrate (B1144303) (dehydrated) Crystal-3710.75287[3]
Graphitic Carbon Nitride (g-C3N4) Solid State~460~450-470LowMultiple components (e.g., ~3 and ~10 ns)[2]
Cyano-substituted HBT CH2Cl2--0.49-[4]
2,6-dicyano-N,N,N′,N′-tetramethyl-p-phenylenediamine Various Solvents--0.37 - 0.5812.2 - 22.9[5]

HBT: 2-(2-hydroxyphenyl)benzothiazole, a related fluorescent compound for comparison of substituent effects.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound and its derivatives requires standardized experimental procedures. Below are detailed methodologies for key spectroscopic techniques.

4.1. UV-Vis Absorption Spectroscopy of Solid Samples

This protocol outlines the measurement of the absorption spectrum of a powdered sample using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Install the diffuse reflectance accessory (integrating sphere).

    • Set the desired wavelength range (e.g., 200-800 nm) and scanning parameters (e.g., scan speed, data interval).

  • Baseline Correction:

    • Fill the reference port of the integrating sphere with a high-reflectance standard, such as barium sulfate (B86663) (BaSO₄) or a calibrated commercial standard.

    • Run a baseline scan to account for the instrument's response and the reflectance of the standard.

  • Sample Preparation:

    • Ensure the powdered sample is dry and finely ground to ensure homogeneity.

    • Place a sufficient amount of the powder into the sample holder to form a thick, opaque layer. Gently compact the powder to create a smooth surface.

  • Sample Measurement:

    • Place the sample holder in the sample port of the integrating sphere.

    • Acquire the diffuse reflectance spectrum of the sample.

    • The instrument software can typically convert the reflectance data (R) into absorbance (A) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

4.2. Steady-State Fluorescence Spectroscopy and Quantum Yield Determination (Solid State)

This protocol describes the measurement of fluorescence spectra and the determination of the fluorescence quantum yield of a powdered sample using a spectrofluorometer with an integrating sphere.[6][7]

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

    • Install the integrating sphere accessory.

    • Calibrate the emission monochromator and detector for spectral response using a calibrated light source or standard reference materials.

  • Measurement of the Excitation Profile (Scattering):

    • Place a non-fluorescent, highly reflective standard (e.g., BaSO₄) in the sample holder.

    • Set the emission monochromator to the same wavelength as the excitation monochromator.

    • Scan the excitation monochromator over a range that includes the excitation wavelength to be used for the sample. This measures the instrument's excitation profile.

  • Measurement of the Sample's Scattered and Emitted Light:

    • Replace the standard with the powdered sample.

    • Set the excitation monochromator to the desired excitation wavelength (typically at the absorption maximum of the sample).

    • Scan the emission monochromator over a wavelength range that covers both the scattered excitation light and the full emission spectrum of the sample.

  • Quantum Yield Calculation:

    • The absolute fluorescence quantum yield (Φ_F) is calculated using the following equation: Φ_F = (Area_emission) / (Area_scattering_standard - Area_scattering_sample) where:

      • Area_emission is the integrated area of the sample's fluorescence emission spectrum.

      • Area_scattering_standard is the integrated area of the scattered excitation light from the reference standard.

      • Area_scattering_sample is the integrated area of the scattered excitation light from the sample.

4.3. Time-Resolved Fluorescence Spectroscopy

This protocol provides a general procedure for measuring the excited-state lifetime of a sample using Time-Correlated Single Photon Counting (TCSPC).[8][9][10][11]

  • Instrument Setup:

    • Use a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser) with a high repetition rate.

    • Set the excitation wavelength to be absorbed by the sample.

    • Use a fast single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

    • Calibrate the timing electronics of the TCSPC system.

  • Instrument Response Function (IRF) Measurement:

    • Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute solution of non-fluorescent nanoparticles) at the excitation wavelength. This is the Instrument Response Function (IRF).

  • Sample Measurement:

    • Replace the scattering solution with the sample.

    • Collect the fluorescence decay data by detecting single photons and recording their arrival times relative to the excitation pulse.

    • Accumulate data until a sufficient number of photon counts are obtained in the peak channel to ensure good statistical accuracy.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a multi-exponential decay model to extract the excited-state lifetime(s) (τ).

Signaling Pathways and Experimental Workflows

The photophysical properties of this compound and its derivatives are central to their application in photocatalysis. The following diagrams illustrate key processes involved.

5.1. Photocatalytic Hydrogen Evolution on g-C3N4

The process of photocatalytic hydrogen evolution using a g-C3N4 semiconductor involves several key steps, from light absorption to the generation of hydrogen gas.

Photocatalytic_Hydrogen_Evolution Photocatalytic Hydrogen Evolution on g-C3N4 cluster_semiconductor g-C3N4 Semiconductor cluster_reactions Surface Reactions Light 1. Photon Absorption (hν) Excitation 2. Electron-Hole Pair Generation Light->Excitation Light Energy Separation 3. Charge Separation Excitation->Separation Migration 4. Charge Migration to Surface Separation->Migration Reduction 5. Reduction of H+ to H2 Migration->Reduction e- Oxidation 6. Oxidation of Sacrificial Agent Migration->Oxidation h+ H2 Gas H2 Gas Reduction->H2 Gas Oxidized\nProducts Oxidized Products Oxidation->Oxidized\nProducts Z_Scheme_Heterojunction Z-Scheme Photocatalytic Mechanism VB1 Valence Band (VB1) CB1 Conduction Band (CB1) h1 h+ e1 e- Reduction\nReaction Reduction Reaction CB1->Reduction\nReaction VB2 Valence Band (VB2) CB2 Conduction Band (CB2) h2 h+ e2 e- Light1 Light1->VB1 Light2 Light2->VB2 e2->VB1 Recombination Oxidation\nReaction Oxidation Reaction h2->Oxidation\nReaction

References

Methodological & Application

Application Note: High-Yield Melem Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Melem (2,5,8-triamino-tri-s-triazine) is a critical intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄) and a valuable molecule for various applications in materials science and catalysis. This document provides detailed, step-by-step protocols for two distinct high-yield synthesis methods: a traditional bottom-up thermal condensation approach and a novel, high-efficiency top-down method involving the depolymerization of g-C₃N₄. Quantitative data is summarized for easy comparison, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction to this compound Synthesis

This compound is a highly stable, nitrogen-rich heterocyclic compound composed of a heptazine core. It serves as a key molecular building block for polymeric carbon nitrides. The synthesis of pure, monomeric this compound is essential for creating well-defined and highly ordered final materials. Traditionally, this compound is prepared by the thermal condensation of nitrogen-rich precursors like melamine (B1676169), dicyandiamide, or cyanamide.[1][2][3][4] This process typically involves heating the precursor to high temperatures (400–450 °C), leading to polycondensation and the formation of this compound, often along with intermediates like melam.[5][6][7] More recently, an innovative top-down approach has been developed, which involves the controlled chemical decomposition of pre-synthesized graphitic carbon nitride (g-C₃N₄) in concentrated acid to selectively yield this compound in high purity and yield.[3][8] This application note details the protocols for both approaches.

Data Presentation: Comparison of Synthesis Protocols

The two primary methods for high-yield this compound synthesis are summarized below. The top-down method offers a significantly higher yield and operates under milder temperature conditions, although it requires a pre-synthesized polymer.

ParameterMethod 1: Thermal Condensation (Bottom-Up) Method 2: Acid Depolymerization (Top-Down)
Precursor(s) Melamine, Dicyandiamide, CyanamideMelamine-based g-C₃N₄
Primary Reagent(s) N/A (neat precursor)Concentrated Sulfuric Acid (95-98%)
Reaction Temperature 400 - 475 °C[2]80 °C[3][8]
Reaction Time Several hours (heating ramp + hold)1 hour[3][8]
Atmosphere Inert (N₂ or Argon) or sealed ampule[1][3]Air[8]
Reported Yield ~60%[1]Up to 95%[8]
Key Advantage Simple setup, common precursorsHigh yield, high purity, rapid, no inert gas needed[8]
Key Disadvantage Often produces mixed oligomers, requires purification[4]Requires pre-synthesis of g-C₃N₄

Experimental Protocols

Protocol 1: High-Yield this compound via Thermal Condensation of Melamine

This protocol describes the synthesis of this compound by heating a nitrogen-rich precursor in a sealed environment to drive the condensation reaction. While several precursors can be used (e.g., dicyandiamide, cyanamide), melamine is a common and effective starting material.[1]

Materials:

  • Melamine (C₃H₆N₆, ≥99%)

  • Glass ampule (e.g., 12 mm inner diameter, 16 mm outer diameter)

  • Tube furnace with temperature controller

  • Schlenk line or glovebox (for inert atmosphere handling, optional but recommended)

  • N,N-Dimethylformamide (DMF) for purification

Procedure:

  • Preparation: Place 80 mg of melamine into a clean, dry glass ampule.[1]

  • Sealing: Evacuate the ampule and seal it under vacuum or backfill with an inert gas like argon before sealing. The final length should be approximately 120 mm.[1]

  • Thermal Reaction: Place the sealed ampule inside a tube furnace. Heat the furnace to 450 °C at a controlled rate of 1 °C/min.[1] Hold the temperature at 450 °C for several hours to ensure complete conversion. The formation of the cyameluric core is known to occur around 390 °C.[9]

  • Cooling: After the reaction, turn off the furnace and allow the ampule to cool slowly to room temperature.

  • Product Isolation: Carefully open the cooled ampule. A white or beige powder containing this compound will be found at the bottom.[1]

  • Purification (Optional): To remove unreacted melamine, the crude product can be washed with a solvent in which this compound is poorly soluble, such as N,N-dimethylformamide (DMF).[10]

  • Drying and Storage: Dry the purified this compound powder under vacuum. The final product is not sensitive to moisture.[1] A yield of approximately 60% can be expected.[1]

Protocol 2: High-Yield this compound via Top-Down Acid Depolymerization

This innovative protocol produces monomeric this compound with very high yield and purity by selectively breaking down melamine-based graphitic carbon nitride.[3][8]

Materials:

  • Graphitic carbon nitride (g-C₃N₄), synthesized by calcining melamine at 550 °C in air.[3]

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Deionized water

  • Ethanol (B145695)

  • Beaker or round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Precursor Synthesis: First, prepare g-C₃N₄ by placing melamine in a crucible and heating it in a furnace at 550 °C under an air atmosphere for 2-4 hours.[3]

  • Reaction Setup: In a beaker, add the pre-synthesized g-C₃N₄ powder to concentrated sulfuric acid (e.g., 1.0 g of g-C₃N₄ in an appropriate volume of acid).

  • Depolymerization: Heat the mixture to 80 °C while stirring.[3][8]

  • Reaction Time: Maintain the temperature and stirring for exactly 1 hour. This limited time is crucial for selectively producing the this compound monomer.[3]

  • Product Precipitation: After 1 hour, remove the beaker from heat and allow it to cool to room temperature. Carefully and slowly pour the acid mixture over ice or into a large volume of cold deionized water to precipitate the this compound product.

  • Isolation and Washing: Collect the white precipitate by filtration. Wash the product thoroughly with deionized water until the filtrate is neutral, followed by washing with ethanol to remove residual water.

  • Drying: Dry the final product in an oven or under vacuum. This method can achieve a yield of up to 95% for pure, monomeric this compound without the need for an inert atmosphere or complex purification techniques.[8]

Mandatory Visualizations

Reaction Pathway and Experimental Workflows

Melem_Synthesis_Pathway cluster_0 Thermal Condensation Pathway Melamine 2x Melamine C₃N₃(NH₂)₃ Melam Melam (Intermediate) Melamine->Melam -NH₃ This compound This compound C₆N₇(NH₂)₃ Melam->this compound Isomerization & -NH₃ NH3 Ammonia (NH₃)

Caption: Condensation pathway from Melamine to this compound.

Thermal_Workflow start Start: Melamine Precursor step1 Place in Glass Ampule start->step1 step2 Seal Ampule (Vacuum or Inert Gas) step1->step2 step3 Heat in Furnace (450°C, 1°C/min ramp) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Isolate Crude Product step4->step5 step6 Purify with DMF Wash (Optional) step5->step6 end Final Product: Pure this compound (~60% Yield) step6->end

Caption: Experimental workflow for thermal synthesis of this compound.

TopDown_Workflow start Start: g-C₃N₄ Precursor step1 Add to Conc. H₂SO₄ start->step1 step2 Stir at 80°C for 1 hour step1->step2 step3 Cool to Room Temperature step2->step3 step4 Precipitate in Ice Water step3->step4 step5 Filter and Wash (Water & Ethanol) step4->step5 end Final Product: Pure this compound (~95% Yield) step5->end

Caption: Experimental workflow for top-down synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Graphitic Carbon Nitride (g-C3N4) from Melem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphitic carbon nitride (g-C3N4), a metal-free polymer semiconductor, has garnered significant attention in recent years due to its unique electronic structure, high thermal and chemical stability, and facile synthesis.[1][2] Its applications are diverse, ranging from photocatalysis for hydrogen production and pollutant degradation to bioimaging and drug delivery.[1][3] Melem, a tri-s-triazine (heptazine) derivative, is a key intermediate in the thermal condensation of nitrogen-rich precursors like melamine (B1676169) to form g-C3N4.[4][5] Understanding and utilizing this compound as a direct precursor offers a more controlled route to synthesize g-C3N4 with potentially tailored properties.

These application notes provide detailed protocols for the synthesis of g-C3N4 using this compound as a precursor, alongside comparative data for syntheses from other common precursors. Characterization techniques and expected outcomes are also detailed to guide researchers in obtaining high-quality g-C3N4 for various applications, including those in the pharmaceutical and drug development sectors.

Synthesis Pathway of g-C3N4 from Melamine via this compound Intermediate

The thermal condensation of melamine to graphitic carbon nitride proceeds through the formation of key intermediates, primarily this compound. This process involves the progressive condensation of triazine units to form the more extended heptazine-based network of g-C3N4.

G melamine Melamine (C3H6N6) This compound This compound (C6N7(NH2)3) melamine->this compound ~400°C - NH3 melon Melon (Polymeric this compound) This compound->melon > 475°C - NH3 g_c3n4 Graphitic Carbon Nitride (g-C3N4) melon->g_c3n4 > 550°C Further Condensation

Caption: Thermal condensation pathway from melamine to g-C3N4.

Experimental Protocols

Protocol 1: Synthesis of this compound from Melamine

This protocol describes the synthesis of the this compound precursor from melamine.

Materials:

Procedure:

  • Place 10 g of melamine powder into an alumina crucible.

  • Loosely cover the crucible with the lid to allow for the release of ammonia (B1221849) gas.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to 400°C at a ramping rate of 5°C/min.[4]

  • Hold the temperature at 400°C for 3 hours.[4]

  • Allow the furnace to cool down naturally to room temperature.

  • The resulting white powder is this compound. Collect and grind the powder for use in the next step.

Protocol 2: Synthesis of g-C3N4 from this compound

This protocol details the thermal polymerization of this compound to produce graphitic carbon nitride.

Materials:

  • This compound powder (synthesized from Protocol 1)

  • Alumina crucible with a lid

  • Muffle furnace

Procedure:

  • Place 5 g of the synthesized this compound powder into an alumina crucible.

  • Cover the crucible with the lid, ensuring it is not hermetically sealed to allow for gas evolution.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to 550°C at a heating rate of 5°C/min.[6]

  • Maintain the temperature at 550°C for 4 hours.[7][8]

  • After the heating period, turn off the furnace and let it cool to room temperature naturally.

  • The resulting yellow-colored powder is graphitic carbon nitride (g-C3N4).[7]

  • Grind the obtained g-C3N4 into a fine powder for subsequent characterization and application.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow from precursor to characterized g-C3N4.

G cluster_synthesis Synthesis cluster_characterization Characterization precursor Precursor (this compound or Melamine) thermal_treatment Thermal Treatment (Muffle Furnace) precursor->thermal_treatment product g-C3N4 Powder thermal_treatment->product xrd XRD (Crystal Structure) product->xrd ftir FTIR (Functional Groups) product->ftir sem_tem SEM/TEM (Morphology) product->sem_tem uv_vis UV-Vis DRS (Optical Properties) product->uv_vis bet BET Analysis (Surface Area) product->bet

Caption: Experimental workflow for g-C3N4 synthesis and characterization.

Characterization of g-C3N4

Detailed methodologies for the key characterization techniques are provided below.

X-ray Diffraction (XRD)
  • Purpose: To determine the crystal structure and phase purity of the synthesized g-C3N4.

  • Protocol:

    • Prepare a powder sample of the synthesized g-C3N4.

    • Mount the sample on a zero-background sample holder.

    • Record the XRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample typically in the 2θ range of 10-80°.

  • Expected Results: The XRD pattern of g-C3N4 typically shows two characteristic diffraction peaks. A strong peak at approximately 27.5° corresponds to the (002) interlayer stacking of the conjugated aromatic system, and a weaker peak at around 13.0° is indexed to the (100) in-plane structural packing of the tri-s-triazine units.[4]

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Purpose: To identify the functional groups present in the g-C3N4 structure.

  • Protocol:

    • Mix a small amount of the g-C3N4 powder with KBr powder.

    • Press the mixture into a pellet.

    • Record the FTIR spectrum in the range of 400-4000 cm-1.

  • Expected Results: The FTIR spectrum of g-C3N4 typically exhibits a broad band in the 3000-3500 cm-1 region, attributed to N-H stretching vibrations.[9] Several strong bands between 1200 and 1700 cm-1 are characteristic of the stretching modes of C-N heterocycles. A sharp peak around 810 cm-1 corresponds to the breathing mode of the tri-s-triazine units.[10]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
  • Purpose: To investigate the morphology, particle size, and microstructure of the synthesized g-C3N4.

  • Protocol:

    • For SEM, mount the g-C3N4 powder on a sample stub using conductive carbon tape and coat with a thin layer of gold or platinum.

    • For TEM, disperse the g-C3N4 powder in ethanol (B145695) by sonication, drop-cast a small volume onto a carbon-coated copper grid, and allow the solvent to evaporate.

    • Image the samples using the respective microscopes at various magnifications.

  • Expected Results: SEM and TEM images will reveal the morphology of the g-C3N4, which is typically a layered or sheet-like structure. The images can also provide information on the particle size and degree of aggregation.

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS)
  • Purpose: To determine the optical properties and estimate the band gap energy of the synthesized g-C3N4.

  • Protocol:

    • Place the g-C3N4 powder in a sample holder.

    • Record the diffuse reflectance spectrum, typically in the range of 200-800 nm, using BaSO4 as a reference.

    • Convert the reflectance data to absorbance using the Kubelka-Munk function.

    • Estimate the band gap by plotting (αhν)^2 versus hν (Tauc plot), where α is the absorption coefficient, h is Planck's constant, and ν is the frequency.

  • Expected Results: g-C3N4 is a semiconductor with a characteristic absorption edge in the visible light region. The band gap of bulk g-C3N4 is typically around 2.7 eV.[1]

Brunauer-Emmett-Teller (BET) Analysis
  • Purpose: To measure the specific surface area and pore size distribution of the synthesized g-C3N4.

  • Protocol:

    • Degas the g-C3N4 sample under vacuum at an elevated temperature (e.g., 150-200°C) to remove adsorbed moisture and impurities.

    • Perform nitrogen adsorption-desorption measurements at 77 K.

    • Calculate the specific surface area from the adsorption data in the relative pressure range of 0.05-0.35 using the BET equation.

  • Expected Results: The specific surface area of g-C3N4 can vary significantly depending on the precursor and synthesis conditions. For instance, g-C3N4 synthesized from melamine typically has a lower surface area (e.g., 12 m²/g) compared to that from a melamine-cyanurate complex (e.g., 225 m²/g).[8]

Quantitative Data Summary

The properties of g-C3N4 are highly dependent on the choice of precursor and the synthesis conditions. The following tables summarize key quantitative data for g-C3N4 synthesized from different precursors.

Table 1: Comparison of Specific Surface Area and Band Gap of g-C3N4 from Different Precursors.

PrecursorSynthesis Temperature (°C)Specific Surface Area (m²/g)Band Gap (eV)Reference
Melamine550122.64[8]
Melamine-Cyanurate5502252.73[8]
Urea550108.83~2.7[6]
Dicyandiamide550--[6]
Thiourea550--[6]

Table 2: Photocatalytic Activity of g-C3N4 from Different Precursors.

PrecursorPollutantDegradation Efficiency (%)Irradiation Time (min)Reference
MelamineMethyl Orange--[11]
UreaSulfamethazineHigh-[7]
MelamineOfloxacin--[8]
Melamine-CyanurateOfloxacinHigher than Melamine-derived-[8]

Note: The photocatalytic activity is highly dependent on the experimental setup, including the light source, catalyst loading, and pollutant concentration. The data presented here is for comparative purposes.

Conclusion

The use of this compound as a direct precursor for the synthesis of graphitic carbon nitride provides a more controlled approach to obtaining this promising material. The protocols and data presented in these application notes offer a comprehensive guide for researchers to synthesize and characterize g-C3N4 tailored for their specific needs. The detailed characterization methods and comparative data will aid in the development of high-performance g-C3N4 for a wide range of applications, including advanced drug development and delivery systems.

References

Application Notes and Protocols: Melem-Based Supramolecular Assemblies for Enhanced Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of melem-based supramolecular assemblies in photocatalysis. The unique structural and electronic properties of these materials lead to significantly enhanced photocatalytic activity, making them promising candidates for various applications, including renewable energy production, environmental remediation, and organic synthesis.

Introduction

This compound, a key intermediate in the thermal condensation of melamine (B1676169), serves as a fundamental building block for the creation of graphitic carbon nitride (g-C3N4) materials.[1][2] The formation of supramolecular assemblies using this compound, often in conjunction with other small molecules or through self-assembly processes, allows for the synthesis of highly ordered and porous photocatalysts.[3][4][5][6][7] These assemblies offer several advantages over conventionally prepared g-C3N4, including:

  • Enhanced Charge Separation: The ordered structure minimizes defects and promotes efficient separation of photogenerated electron-hole pairs, a crucial factor for high photocatalytic efficiency.[3][5][6][7][8]

  • Increased Surface Area: The porous nature of these materials provides a larger number of active sites for photocatalytic reactions.[3][4][5][6][7]

  • Improved Light Absorption: Tailoring the supramolecular assembly can modify the electronic band structure, leading to enhanced absorption of visible light.[3][8]

  • High Thermal Stability: this compound-based assemblies exhibit high thermal stability, which is advantageous for the synthesis of crystalline and defect-free carbon nitride materials.[4][5][6][7]

These properties translate to remarkable performance in various photocatalytic applications, as summarized in the table below.

Data Presentation: Photocatalytic Performance

The following table summarizes the quantitative data on the photocatalytic activity of various this compound-based supramolecular assemblies.

PhotocatalystApplicationKey Performance MetricValueReference
Porous Polymeric Carbon Nitride (from this compound-triazine analog assembly)Hydrogen Evolution ReactionH₂ generation rate8075 µmol h⁻¹ g⁻¹[3]
Porous Polymeric Carbon Nitride (from this compound-triazine analog assembly)CO₂ ReductionCO production rate1125 µmol g⁻¹ (within 3 h)[3]
This compound Hydrate Crystals (from thermal treatment of melamine with NaCl)Benzyl Alcohol OxidationBenzaldehyde selectivity at ~60% conversion>95%[9]
g-C₃.₆N₄ (this compound rings with Schiff-base bond)Overall Water SplittingH₂ generation rate75.0 µmol h⁻¹ g⁻¹[10]
g-C₃.₆N₄ (this compound rings with Schiff-base bond)Overall Water SplittingO₂ generation rate36.3 µmol h⁻¹ g⁻¹[10]
Porous Nitrogen-Rich C₃N₄ (from melamine-hydroxylammonium chloride assembly)CO₂ to CO ConversionCO conversion activity103.6 µmol g⁻¹ h⁻¹[11]
P-doped g-C₃N₄ (from melamine-phytic acid assembly)Hydrogen EvolutionH₂ evolution rate2.743 mmol g⁻¹ h⁻¹[12]

Experimental Protocols

Synthesis of this compound-Based Supramolecular Assemblies

This protocol describes a general method for the synthesis of this compound-based supramolecular assemblies, which can be adapted based on specific research goals.

Protocol 1: Synthesis of Porous Polymeric Carbon Nitride from this compound-Triazine Analog Assemblies [3]

  • Preparation of the Supramolecular Assembly:

    • Dissolve this compound and a small triazine analog (e.g., 2,4,6-triaminopyrimidine) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Stir the solution at room temperature for a specified time to allow for the formation of the supramolecular assembly through hydrogen bonding.

    • Collect the resulting precipitate by filtration and wash with an appropriate solvent.

    • Dry the collected solid in a vacuum oven.

  • Thermal Polycondensation:

    • Place the dried supramolecular assembly in a crucible with a cover.

    • Heat the crucible in a muffle furnace under a nitrogen atmosphere to a target temperature (e.g., 550 °C) at a controlled heating rate (e.g., 5 °C/min).

    • Maintain the target temperature for a set duration (e.g., 4 hours).

    • Allow the furnace to cool down naturally to room temperature.

    • The resulting yellow powder is the porous polymeric carbon nitride.

Protocol 2: One-Step Synthesis of this compound Hydrate Crystals [9][13]

  • Reactant Preparation:

    • Mix melamine and sodium chloride (NaCl) in a specific molar ratio.

  • Autoclave Synthesis:

    • Place the mixture in a sealed autoclave.

    • Heat the autoclave to a specific temperature (e.g., 400 °C) for a defined period.

  • Product Collection:

    • After cooling, collect the solid product. The product will consist of rod-shaped crystals of this compound hydrate.

Photocatalytic Activity Evaluation

This section provides a general protocol for assessing the photocatalytic performance of the synthesized materials.

Protocol 3: Photocatalytic Hydrogen Evolution [3]

  • Photocatalyst Dispersion:

    • Disperse a known amount of the photocatalyst (e.g., 10 mg) in a mixed solution of water and a sacrificial electron donor (e.g., triethanolamine, TEOA).

    • Add a co-catalyst, such as H₂PtCl₆ solution, to the suspension.

  • Reaction Setup:

    • Transfer the suspension to a quartz reaction cell.

    • Seal the cell and degas the system by purging with an inert gas (e.g., nitrogen) to remove air.

  • Photocatalytic Reaction:

    • Irradiate the reaction cell with a light source (e.g., a 300 W Xe lamp with a specific cutoff filter to simulate visible light).

    • Maintain a constant temperature using a circulating water system.

  • Product Analysis:

    • Periodically collect gas samples from the headspace of the reaction cell using a gas-tight syringe.

    • Analyze the amount of evolved hydrogen using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).

Protocol 4: Photocatalytic CO₂ Reduction [3]

  • Photocatalyst Preparation:

    • Disperse the photocatalyst in an aqueous solution containing a sacrificial agent (e.g., TEOA).

  • Reaction Setup:

    • Place the suspension in a gas-tight reactor.

    • Purge the reactor with high-purity CO₂ gas for a period to ensure saturation.

  • Photocatalytic Reaction:

    • Irradiate the reactor with a light source while stirring.

  • Product Analysis:

    • Analyze the gaseous products (e.g., CO, CH₄) using a gas chromatograph (GC).

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes involved in the synthesis and application of this compound-based supramolecular assemblies for photocatalysis.

Synthesis_Workflow cluster_synthesis Synthesis of this compound-Based Photocatalyst This compound This compound Precursor Assembly_Formation Supramolecular Assembly Formation This compound->Assembly_Formation Self-assembly or with co-molecules Thermal_Condensation Thermal Polycondensation Assembly_Formation->Thermal_Condensation Heating under N₂ Photocatalyst Porous Carbon Nitride Photocatalyst Thermal_Condensation->Photocatalyst

Caption: Workflow for the synthesis of porous carbon nitride photocatalysts.

Photocatalysis_Mechanism cluster_mechanism Enhanced Photocatalysis Mechanism Light Light Absorption (Visible Light) Photocatalyst This compound-Based Supramolecular Assembly Light->Photocatalyst e_h_pair Electron-Hole Pair Generation Photocatalyst->e_h_pair Charge_Separation Enhanced Charge Separation & Migration e_h_pair->Charge_Separation Reduction Reduction Reaction (e.g., H₂ Evolution, CO₂ Reduction) Charge_Separation->Reduction e⁻ Oxidation Oxidation Reaction (e.g., Pollutant Degradation) Charge_Separation->Oxidation h⁺

Caption: Mechanism of enhanced photocatalysis in this compound-based assemblies.

Experimental_Setup cluster_setup Photocatalytic Reaction Setup Light_Source Light Source (e.g., Xe Lamp) Reactor Quartz Reactor Light_Source->Reactor Analysis Product Analysis (Gas Chromatography) Reactor->Analysis Gas Sampling Suspension Photocatalyst Suspension (Catalyst + Sacrificial Agent + Water) Suspension->Reactor Gas_Purge Inert Gas Purge (e.g., N₂) Gas_Purge->Reactor

Caption: General experimental setup for photocatalytic activity evaluation.

References

Application Note: Melem and its Derivatives in Photocatalytic Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Melem (2,5,8-triamino-tri-s-triazine), a key intermediate in the thermal condensation of melamine (B1676169) to graphitic carbon nitride (g-C₃N₄), has emerged as a significant metal-free photocatalyst for hydrogen evolution.[1][2] Its heptazine-based structure provides a foundation for developing a new class of photocatalytic materials. This compound itself, as well as its oligomers and derivatives like polymeric carbon nitride, can harness light energy to drive the production of hydrogen from water.[1][3] This application note details the mechanism, performance metrics, and experimental protocols for utilizing this compound-based materials in photocatalytic hydrogen evolution, a promising avenue for renewable energy research.

Mechanism of Photocatalytic Hydrogen Evolution The process of photocatalytic hydrogen evolution using a this compound-based semiconductor involves several key steps. Upon irradiation with light of sufficient energy (greater than its bandgap), the photocatalyst becomes excited, generating electron-hole pairs. The photogenerated electrons migrate to the catalyst's surface and reduce protons (H⁺) from water to produce hydrogen gas (H₂). Simultaneously, the holes are consumed by a sacrificial electron donor, such as triethanolamine (B1662121) (TEOA) or methanol, to prevent the recombination of electrons and holes, thereby completing the catalytic cycle. The efficiency of this process is critically dependent on effective charge separation and migration.[3]

Photocatalysis_Mechanism cluster_catalyst This compound-based Photocatalyst cluster_reactions Surface Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ hole h⁺ electron e⁻ Oxidation Sacrificial Donor → Oxidized Products + h⁺ hole->Oxidation Oxidation Reduction 2H⁺ + 2e⁻ → H₂ (Hydrogen Evolution) electron->Reduction Reduction Light Light (hν ≥ Eg) Light->VB Photon Absorption

Caption: Mechanism of photocatalytic H₂ evolution on a this compound-based material.

Quantitative Data Presentation

The photocatalytic activity of this compound and its derivatives varies significantly based on the synthesis method, presence of co-catalysts, and experimental conditions. The following table summarizes key performance data from recent studies.

PhotocatalystCo-catalystSacrificial AgentLight SourceH₂ Evolution Rate (μmol·h⁻¹·g⁻¹)Apparent Quantum Yield (AQY)Reference
Porous CN (from this compound supramolecular assembly)3 wt% Pt10 vol% TEOA300W Xe lamp (λ > 420 nm)8075High[4][5]
This compound/g-C₃N₄ Hybrid3 wt% Pt10 vol% TEOA300W Xe lamp (λ > 420 nm)Enhanced over pure g-C₃N₄-[3]
This compound/Polyimide Network-MethanolVisible Light2.18 (13.1 μmol/h for 6 mg)-[1]
This compound OligomerPtMethanolXe lamp (AM 1.5 filter)-~0.015%[6]
Pure this compound Monomer---Negligible-[2][7]

Note: Performance is highly dependent on the specific material morphology, crystallinity, and experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound from Melamine

This protocol describes a common method for synthesizing this compound via thermal condensation of melamine.[1]

Materials:

Procedure:

  • Place a specific quantity (e.g., 5 g) of melamine into an alumina crucible.

  • Cover the crucible with its lid, but do not seal it completely to allow for the release of ammonia (B1221849) gas.

  • Place the crucible in the center of a muffle furnace.

  • Heat the furnace to 425°C at a controlled ramp rate (e.g., 5°C/min).

  • Maintain the temperature at 425°C for 4 hours.

  • After the reaction, allow the furnace to cool down naturally to room temperature.

  • Collect the resulting pale-yellow powder, which is this compound.

  • The product can be ground into a fine powder for subsequent use and characterization.

Synthesis_Workflow start Start: Melamine Powder step1 Place Melamine in Alumina Crucible with Lid start->step1 step2 Heat in Muffle Furnace to 425°C step1->step2 Ramp: 5°C/min step3 Hold at 425°C for 4 hours step2->step3 step4 Cool to Room Temperature step3->step4 end End: this compound Powder step4->end

Caption: Workflow for the thermal synthesis of this compound from melamine.

Protocol 2: Photocatalytic Hydrogen Evolution Experiment

This protocol outlines a standard procedure for evaluating the hydrogen evolution activity of a synthesized this compound-based photocatalyst.

Materials and Equipment:

  • Synthesized this compound-based photocatalyst (e.g., 50 mg)

  • Aqueous solution with a sacrificial agent (e.g., 100 mL of 10 vol% TEOA)

  • Co-catalyst precursor (e.g., H₂PtCl₆ solution for in-situ photodeposition of Pt)

  • Top-irradiation photoreactor with a quartz window

  • Gas-closed circulation system

  • Light source (e.g., 300W Xe lamp with a >420 nm cutoff filter for visible light)

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) and N₂ carrier gas

  • Vacuum pump and Nitrogen (N₂) gas supply

Procedure:

  • Catalyst Suspension: Disperse a precise amount of the photocatalyst (e.g., 50 mg) in the sacrificial agent solution (e.g., 100 mL of 10% TEOA) within the photoreactor.

  • Co-catalyst Loading: If using a co-catalyst, add the required amount of precursor solution (e.g., for 3 wt% Pt). The co-catalyst will be deposited in-situ during the initial phase of irradiation.

  • System Purge: Seal the reactor and connect it to the gas circulation and analysis system. Evacuate the system using a vacuum pump and then purge with high-purity N₂ gas. Repeat this cycle at least three times to ensure the complete removal of air, particularly oxygen.

  • Irradiation: Position the light source above the reactor. Turn on the lamp to begin the photocatalytic reaction. Ensure the reaction solution is continuously stirred to keep the catalyst suspended.

  • Gas Sampling & Analysis: At regular intervals (e.g., every 30 or 60 minutes), take a gas sample from the reactor's headspace using the gas circulation system connected to the GC.

  • Quantification: Analyze the gas sample using the GC-TCD to determine the concentration of evolved H₂.

  • Data Calculation: Calculate the rate of hydrogen evolution, typically expressed in μmol of H₂ produced per hour per gram of catalyst (μmol·h⁻¹·g⁻¹).

H2_Evolution_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Photocatalysis cluster_analysis 3. Analysis A Disperse Catalyst in Sacrificial Agent Solution B Add Co-catalyst Precursor (e.g., H₂PtCl₆) A->B C Seal Reactor & Purge with N₂ to Remove Air B->C D Start Stirring and Irradiate with Light Source C->D E Take Gas Samples at Intervals D->E F Quantify H₂ using Gas Chromatography (GC-TCD) E->F G Calculate H₂ Evolution Rate F->G

Caption: General experimental workflow for photocatalytic H₂ evolution testing.

References

Application Notes and Protocols for Melem-Based Materials in CO2 Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of melem-based materials in the photocatalytic and electrocatalytic reduction of carbon dioxide (CO2).

Introduction to this compound-Based Materials for CO2 Reduction

This compound, a key intermediate in the thermal condensation of melamine (B1676169) to form graphitic carbon nitride (g-C3N4), is a tri-s-triazine (heptazine) derivative.[1] Materials derived from this compound, particularly g-C3N4, have garnered significant attention as cost-effective, metal-free catalysts for CO2 reduction.[2] Their unique electronic structure, high thermal and chemical stability, and tunable properties make them promising candidates for converting CO2 into valuable fuels and chemicals, such as carbon monoxide (CO), methane (B114726) (CH4), and formic acid (HCOOH).[2][3] These materials can be utilized in both photocatalytic and electrocatalytic systems to drive CO2 reduction reactions.

Data Presentation: Performance of this compound-Based Catalysts

The following tables summarize the quantitative performance of various this compound-based materials in CO2 reduction applications.

Table 1: Photocatalytic CO2 Reduction Performance

CatalystPrecursorCO Production Rate (μmol g⁻¹ h⁻¹)CH4 Production Rate (μmol g⁻¹ h⁻¹)Formic Acid Productivity (mol kgcat⁻¹ h⁻¹)Quantum Yield (%)Reference
Porous Polymeric Carbon NitrideThis compound-based supramolecular assembly375--High[4]
g-C3N4Melamine--~20 (at 18 bar)-[3]
Ni anchored g-C3N4Urea8.6 (CO)---[5]
Co2+ modified g-C3N4----0.4[5]

Table 2: Electrocatalytic CO2 Reduction Performance

CatalystPrecursorProductFaradaic Efficiency (%)Potential (V vs. RHE)Current Density (mA cm⁻²)Reference
10% Ag-Cu-Melamine ComplexMelamine, Copper Chloride, Silver NitrateC2+ products72.85-1.18>300[6][7]
Cu2O-Ag Tandem Catalyst-C2 products72.85-1.18-243.32 (partial)[8]
Co1Cu3@CCoCu-MOFCO~36.3 (syngas)-0.729.8[9]

Experimental Protocols

Synthesis of this compound and Graphitic Carbon Nitride (g-C3N4)

This protocol describes a common thermal condensation method for synthesizing this compound and g-C3N4 from melamine.

Materials:

  • Melamine (C3H6N6)

  • Ceramic crucible with a cover

  • Tube furnace

  • Milli-Q water

  • Ethanol (B145695)

Protocol:

  • Place 10 g of melamine powder into a ceramic crucible with a cover.[3]

  • Place the crucible in a tube furnace.

  • For this compound Synthesis: Heat the furnace to 400-450 °C at a heating rate of 1-2 °C min⁻¹ under an inert atmosphere (e.g., N2 or Ar) and hold for 2-4 hours.[1][10]

  • For g-C3N4 Synthesis: Heat the furnace to 520-550 °C at a heating rate of 2 °C min⁻¹ in air and hold for 2-4 hours.[3]

  • After the heat treatment, allow the furnace to cool down to room temperature naturally.

  • The resulting yellow powder (g-C3N4) or white-beige powder (this compound) is collected.

  • To increase the surface area of g-C3N4, a subsequent thermal exfoliation step can be performed.

  • Wash the obtained powder with Milli-Q water and ethanol several times to remove any unreacted precursors or impurities.

  • Dry the final product in an oven at 60-80 °C overnight.

A top-down synthesis for this compound can also be achieved by treating melamine-based g-C3N4 with concentrated sulfuric acid at 80°C for 1 hour.[1]

Photocatalytic CO2 Reduction

This protocol outlines a general procedure for evaluating the photocatalytic performance of this compound-based materials for CO2 reduction.

Materials and Equipment:

  • Synthesized this compound-based photocatalyst

  • Gas-tight photocatalytic reactor with a quartz window

  • Light source (e.g., 300W Xe lamp with a 420 nm cutoff filter for visible light)

  • CO2 gas (high purity)

  • Sacrificial agent solution (e.g., Na2SO3 in water at pH 14)[3]

  • Gas chromatograph (GC) for gas product analysis

  • High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) for liquid product analysis

Protocol:

  • Disperse a specific amount of the photocatalyst (e.g., 50 mg) in the sacrificial agent solution (e.g., 100 mL) in the photocatalytic reactor.

  • Seal the reactor and purge with high-purity CO2 gas for at least 30 minutes to ensure a CO2-saturated environment.

  • Position the light source to illuminate the reactor.

  • During irradiation, maintain constant stirring to keep the photocatalyst suspended.

  • At regular time intervals, collect gas samples from the headspace of the reactor using a gas-tight syringe and analyze them using a GC equipped with appropriate columns and detectors (e.g., TCD and FID) to quantify gaseous products like CO, CH4, and H2.

  • After the experiment, collect the liquid sample, centrifuge to remove the catalyst, and analyze the supernatant using HPLC or NMR to quantify liquid products such as formic acid, formaldehyde, and methanol.[3]

Electrocatalytic CO2 Reduction

This protocol provides a general method for assessing the electrocatalytic performance of this compound-based materials for CO2 reduction.

Materials and Equipment:

  • Synthesized this compound-based electrocatalyst

  • H-type electrochemical cell with two compartments separated by a proton exchange membrane (e.g., Nafion)

  • Working electrode (e.g., carbon paper or glassy carbon electrode coated with the catalyst)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)

  • Potentiostat/Galvanostat

  • Electrolyte (e.g., 0.5 M KHCO3)[9]

  • CO2 gas (high purity)

  • Gas chromatograph (GC)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol:

  • Prepare the catalyst ink by dispersing a specific amount of the catalyst in a solution of ethanol, water, and Nafion solution, followed by sonication.

  • Drop-cast the catalyst ink onto the working electrode and let it dry.

  • Assemble the H-type cell with the working electrode in the cathodic compartment and the counter and reference electrodes in the anodic compartment.

  • Fill both compartments with the electrolyte.

  • Purge the cathodic compartment with high-purity CO2 for at least 30 minutes before the experiment.

  • Perform electrochemical measurements, such as linear sweep voltammetry (LSV) and controlled potential electrolysis (chronoamperonomy), using the potentiostat.

  • During electrolysis at a constant potential, collect gas products from the outlet of the cathodic compartment and analyze them using an online GC.

  • After electrolysis, analyze the electrolyte from the cathodic compartment using NMR to identify and quantify liquid products.[9]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Material Synthesis cluster_application CO2 Reduction Application Precursor Melamine/Urea Thermal_Treatment Thermal Condensation Precursor->Thermal_Treatment This compound This compound Thermal_Treatment->this compound 400-450 °C gC3N4 g-C3N4 Thermal_Treatment->gC3N4 520-550 °C Photocatalysis Photocatalysis This compound->Photocatalysis Electrocatalysis Electrocatalysis This compound->Electrocatalysis gC3N4->Photocatalysis gC3N4->Electrocatalysis

Caption: Synthesis workflow for this compound-based materials and their applications.

Photocatalytic CO2 Reduction Mechanism on g-C3N4

Photocatalytic_CO2_Reduction cluster_catalyst g-C3N4 Catalyst cluster_reduction Reduction Half-Reaction cluster_oxidation Oxidation Half-Reaction Light 1. Light Absorption (hν) Excitation 2. e⁻/h⁺ Pair Generation Light->Excitation CO2_ads 3. CO2 Adsorption & Activation Excitation->CO2_ads e⁻ Sacrificial_Agent H2O / Sacrificial Agent Excitation->Sacrificial_Agent h⁺ Intermediate 4. Formation of COOH* CO2_ads->Intermediate + H⁺ + e⁻ Product_CO 5. CO Formation + H2O Intermediate->Product_CO + H⁺ + e⁻ Oxidized_Agent O2 / Oxidized Agent Sacrificial_Agent->Oxidized_Agent

Caption: Mechanism of photocatalytic CO2 reduction on a g-C3N4 surface.

References

Application Notes and Protocols: Hydrothermal Treatment of Melem for Catalyst Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has garnered significant attention in catalysis due to its unique electronic structure, high thermal and chemical stability, and facile synthesis from earth-abundant precursors. Melem, a key intermediate in the thermal polymerization of melamine (B1676169) to g-C3N4, serves as a crucial building block for designing advanced catalytic materials. Hydrothermal treatment of this compound or g-C3N4 derived from this compound offers a versatile and effective method to modify the morphology, surface chemistry, and electronic properties of the resulting catalysts. This approach can introduce defects, increase specific surface area, and promote the formation of hybrid structures, all of which can enhance catalytic performance.[1][2]

These this compound-derived catalysts have shown significant promise in photocatalysis, particularly for the degradation of organic pollutants, including pharmaceuticals like tetracycline (B611298).[2][3] For drug development professionals, understanding the synthesis and application of such catalysts is crucial for addressing the environmental impact of pharmaceutical waste and for developing greener manufacturing processes. This document provides detailed application notes and protocols for the hydrothermal preparation of this compound-derived catalysts and their application in photocatalytic degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound-Derived g-C3N4 Photocatalyst via Hydrothermal Treatment

This protocol describes a typical procedure for the hydrothermal treatment of bulk g-C3N4 (synthesized from this compound or melamine) to produce a modified photocatalyst with enhanced activity.

Materials:

  • Bulk g-C3N4 powder (synthesized by heating melamine or this compound, e.g., at 550 °C for 4 hours in a muffle furnace)[4][5][6]

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave (e.g., 150 mL capacity)

  • Ultrasonic bath

  • Oven

  • Freeze-dryer

  • Centrifuge

Procedure:

  • Dispersion: Disperse 1.0 g of bulk g-C3N4 powder in 100 mL of DI water in a beaker.

  • Sonication: Sonicate the suspension for 2 hours at room temperature to ensure uniform dispersion of the g-C3N4 particles.

  • Hydrothermal Treatment: Transfer the suspension into a 150 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated period (e.g., 6 hours). The heating rate can be controlled, for instance, at 5 °C/min.

  • Cooling and Washing: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. Collect the resulting material by centrifugation and wash it repeatedly with DI water to remove any residual impurities.

  • Drying: Freeze-dry the washed product to obtain the final hydrothermally treated g-C3N4 catalyst.

  • Sample Nomenclature: It is good practice to name the samples based on the treatment conditions, for example, CN-180-6 for g-C3N4 treated at 180 °C for 6 hours.

Protocol 2: Evaluation of Photocatalytic Activity - Degradation of Tetracycline Hydrochloride

This protocol outlines the procedure for assessing the photocatalytic performance of the synthesized catalyst using the degradation of tetracycline hydrochloride (TC) as a model reaction under visible light irradiation.

Materials:

  • Synthesized this compound-derived g-C3N4 catalyst

  • Tetracycline hydrochloride (TC)

  • Deionized (DI) water

  • Photoreactor equipped with a visible light source (e.g., 300W Xenon lamp with a UV cutoff filter, λ > 420 nm)

  • Magnetic stirrer

  • Spectrophotometer (for measuring TC concentration)

  • Syringes and filters (0.22 µm)

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the catalyst (e.g., 50 mg) in a certain volume of TC aqueous solution with a known initial concentration (e.g., 100 mL of 20 mg/L TC solution).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the TC molecules.

  • Photocatalytic Reaction: Irradiate the suspension with a visible light source while continuously stirring.

  • Sampling: At regular time intervals (e.g., every 20 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL) and immediately filter it through a 0.22 µm filter to remove the catalyst particles.

  • Concentration Measurement: Measure the concentration of TC in the filtrate using a spectrophotometer at its maximum absorption wavelength.

  • Data Analysis: Calculate the degradation efficiency of TC using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100%, where C₀ is the initial concentration of TC (after adsorption-desorption equilibrium) and Cₜ is the concentration at time t. The reaction kinetics can be modeled, for instance, using a pseudo-first-order model: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.

Data Presentation

The following tables summarize quantitative data from various studies on the hydrothermal treatment of this compound/g-C3N4 for catalyst preparation and their photocatalytic performance.

Table 1: Synthesis Parameters and Physical Properties of Hydrothermally Treated g-C3N4 Catalysts

Sample IDPrecursorHydrothermal Temperature (°C)Hydrothermal Time (h)Specific Surface Area (m²/g)Reference
CNMelamine---[2]
CN-180-3g-C3N41803-[2]
CN-180-6g-C3N4180675.0[2]
CN-180-9g-C3N41809-[2]
CN-200-6g-C3N42006-[2]
CNVg-C3N4/vermiculite--9.88[3]
CNV-180g-C3N4/vermiculite180-33.93[3]
CNV-200g-C3N4/vermiculite200-6.36[3]

Table 2: Photocatalytic Degradation of Tetracycline (TC) using Hydrothermally Treated g-C3N4 Catalysts

CatalystTC Degradation Efficiency (%)Reaction Time (min)Rate Constant (k, min⁻¹)Light SourceReference
CN--0.0066Visible Light[2]
CN-180-3--0.0118Visible Light[2]
CN-180-697.17-0.0236Visible Light[2]
CN-180-9--0.0058Visible Light[2]
CN-200-6--0.0023Visible Light[2]
Pure g-C3N4-1200.0050-[3]
CNV-18081.821200.0137-[3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis start Start: Bulk g-C3N4 dispersion Dispersion in DI Water start->dispersion sonication Sonication (2h) dispersion->sonication hydrothermal Hydrothermal Treatment (e.g., 180°C, 6h) sonication->hydrothermal cooling Cooling to RT hydrothermal->cooling washing Washing & Centrifugation cooling->washing drying Freeze-Drying washing->drying catalyst Final Catalyst drying->catalyst

Caption: Experimental workflow for the hydrothermal synthesis of this compound-derived g-C3N4 catalyst.

photocatalysis_workflow cluster_photocatalysis Photocatalytic Activity Evaluation start_photo Start: Catalyst + TC Solution adsorption Dark Adsorption (30-60 min) start_photo->adsorption irradiation Visible Light Irradiation adsorption->irradiation sampling Sampling at Intervals irradiation->sampling filtration Filtration (0.22 µm filter) sampling->filtration analysis Spectrophotometric Analysis filtration->analysis results Degradation Efficiency & Kinetics analysis->results

Caption: Workflow for evaluating the photocatalytic degradation of tetracycline.

Characterization of Catalysts

To understand the structure-activity relationship of the hydrothermally treated this compound-derived catalysts, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the material.[7][8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the chemical structure of the carbon nitride framework.[6][8]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and microstructure of the catalyst.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.

  • X-ray Photoelectron Spectroscopy (XPS): To investigate the surface elemental composition and chemical states of C, N, and O.[7]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the bandgap energy of the semiconductor catalyst.

  • Photoluminescence (PL) Spectroscopy: To study the separation efficiency of photogenerated electron-hole pairs.

Mechanism of Photocatalytic Degradation

The enhanced photocatalytic activity of hydrothermally treated this compound-derived g-C3N4 is attributed to several factors. The hydrothermal process can introduce nitrogen vacancies and create a more porous structure, which increases the specific surface area and provides more active sites for the reaction.[2] Additionally, the treatment can lead to the formation of this compound/g-C3N4 heterojunctions, which promote the separation of photogenerated electron-hole pairs, a critical step in photocatalysis.[1]

The general mechanism for the photocatalytic degradation of tetracycline involves the following steps:

  • Light Absorption: The g-C3N4 catalyst absorbs visible light, generating electron-hole pairs.

  • Charge Separation and Transfer: The electrons and holes separate and migrate to the catalyst surface.

  • Generation of Reactive Oxygen Species (ROS): The electrons react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes can react with water to form hydroxyl radicals (•OH). These ROS are highly reactive and are the primary agents for the degradation of organic pollutants.[2][10]

  • Degradation of Tetracycline: The ROS attack the tetracycline molecules, breaking them down into smaller, less harmful compounds, and ultimately leading to their mineralization.[2][10]

Conclusion and Relevance to Drug Development

The hydrothermal treatment of this compound provides a facile and effective route to produce highly efficient g-C3N4-based photocatalysts. These materials have demonstrated excellent performance in the degradation of pharmaceutical pollutants such as tetracycline. For the pharmaceutical industry, the development of such catalysts is of significant interest for several reasons:

  • Environmental Remediation: Effective degradation of active pharmaceutical ingredients (APIs) in wastewater is a major environmental challenge. These catalysts offer a promising solution for the treatment of pharmaceutical effluents.

  • Green Chemistry: Photocatalysis using visible light and a metal-free catalyst aligns with the principles of green chemistry, offering a more sustainable alternative to traditional waste treatment methods.

  • Catalyst Development: The protocols and understanding of structure-activity relationships presented here can guide the rational design of new and improved catalysts for various applications, potentially including selective oxidation or reduction reactions in pharmaceutical synthesis.

While the primary application demonstrated here is in degradation, the fundamental principles of enhancing catalytic activity through hydrothermal modification of this compound-based structures can be extended to the development of catalysts for synthetic applications in drug discovery and development. Future research may focus on tailoring the active sites of these catalysts to achieve high selectivity in complex organic transformations.

References

Application Notes & Protocols: Melem in Metal-Free Hybrid Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Melem in Next-Generation Photocatalysis

This compound (C₆N₇(NH₂)₃), the simplest heptazine-based compound, is a critical building block for polymeric carbon nitride (PCN) materials, often referred to as graphitic carbon nitride (g-C₃N₄).[1][2] As a metal-free semiconductor, this compound and its derivatives are gaining significant attention in photocatalysis due to their low cost, high thermal and chemical stability, and tunable electronic properties.[3][4]

In hybrid photocatalytic systems, this compound can act as a primary photoactive component or be integrated with other materials, such as g-C₃N₄, to form heterojunctions. These this compound-based hybrids often exhibit enhanced performance compared to traditional g-C₃N₄ due to improved light absorption, more efficient charge separation, and a lower electron-hole recombination rate.[4][5] The presence of this compound oligomers or "defects" can further enhance photocatalytic activity by creating more active sites.[6]

These properties make this compound-based photocatalysts highly promising for a range of applications, including hydrogen evolution from water, CO₂ reduction, degradation of persistent organic pollutants, and selective organic synthesis.[7][8]

Synthesis and Characterization Workflow

The successful application of this compound-based photocatalysts begins with robust synthesis and thorough characterization. The general workflow involves synthesizing the material from a nitrogen-rich precursor, followed by a suite of analytical techniques to confirm its structural, morphological, and photophysical properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Precursor Precursor (e.g., Melamine (B1676169), g-C₃N₄) Method Method (Thermal, Hydrothermal, Acid) Precursor->Method This compound This compound-based Photocatalyst Method->this compound Structural Structural (XRD, FTIR) This compound->Structural Morphological Morphological (SEM, TEM) This compound->Morphological Optical Optical/Electronic (UV-Vis, PL, EIS) This compound->Optical HER H₂ Evolution Optical->HER Pollutant Pollutant Degradation Optical->Pollutant CO2Red CO₂ Reduction Optical->CO2Red

Caption: General workflow for synthesis and evaluation of this compound photocatalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Condensation

This protocol describes a common bottom-up method to synthesize this compound from melamine.

Materials:

Procedure:

  • Place 5 g of melamine powder into an alumina crucible and cover it loosely with the lid.

  • Transfer the crucible to a muffle furnace.

  • Heat the furnace to 400-450°C at a ramp rate of 5°C/min under an air or inert atmosphere.[4][9]

  • Maintain the temperature for 2-4 hours to allow for the condensation of melamine into this compound.[9]

  • After cooling to room temperature, a pale-yellow powder is obtained.

  • Wash the product sequentially with DI water and methanol to remove any unreacted precursors or impurities.

  • Dry the final this compound product in an oven at 80°C overnight.

Protocol 2: Synthesis of this compound/g-C₃N₄ Hybrid via Hydrothermal Treatment

This protocol details the modification of existing g-C₃N₄ to create a this compound/g-C₃N₄ hybrid material, which can enhance photocatalytic activity.[5][10]

Materials:

  • Synthesized g-C₃N₄ powder (from melamine calcined at ~550°C)

  • Teflon-lined stainless-steel autoclave

  • Deionized (DI) water

  • Drying oven

Procedure:

  • Disperse 0.5 g of g-C₃N₄ powder in 40 mL of DI water in a beaker.

  • Sonicate the suspension for 30 minutes to ensure uniform dispersion.

  • Transfer the suspension into a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180-200°C for 6-12 hours.[5][10] The treatment promotes the growth of this compound units on the g-C₃N₄ surface.

  • Allow the autoclave to cool naturally to room temperature.

  • Collect the resulting solid product by centrifugation or filtration.

  • Wash the product thoroughly with DI water to remove any soluble species.

  • Dry the final this compound/g-C₃N₄ hybrid photocatalyst at 80°C in an oven.

Protocol 3: Photocatalytic Hydrogen Evolution

This protocol outlines a standard experiment to measure the hydrogen evolution reaction (HER) activity of a this compound-based photocatalyst.

Materials & Equipment:

  • This compound-based photocatalyst

  • Closed gas circulation system with a top-irradiation quartz reactor

  • 300 W Xenon lamp with a 420 nm cutoff filter (for visible light)

  • Triethanolamine (TEOA) as a sacrificial electron donor

  • DI water

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ quantification

Procedure:

  • Disperse 50 mg of the photocatalyst powder in 100 mL of an aqueous solution containing 10 vol% TEOA.[11]

  • Transfer the suspension to the quartz reactor and seal it.

  • Degas the system by purging with an inert gas (e.g., Argon) for at least 30 minutes to remove air.

  • Position the 300 W Xenon lamp above the reactor, ensuring uniform irradiation. Use a cutoff filter (λ > 420 nm) to ensure irradiation is from visible light.[11]

  • While continuously stirring the suspension, turn on the lamp to initiate the photocatalytic reaction. Maintain the reactor temperature at a constant value (e.g., 25°C) using a cooling water circulation system.

  • At regular time intervals (e.g., every hour), take a 0.5 mL gas sample from the reactor headspace using a gas-tight syringe.

  • Inject the gas sample into the GC-TCD to quantify the amount of H₂ produced.

  • Calculate the rate of hydrogen evolution, typically expressed in μmol h⁻¹ or μmol h⁻¹ g⁻¹.

Protocol 4: Photocatalytic Degradation of Organic Pollutants

This protocol provides a general method for evaluating the photocatalytic activity of this compound-based materials in degrading organic pollutants like methylene (B1212753) blue (MB) or tetracycline (B611298) (TC).

Materials & Equipment:

  • This compound-based photocatalyst

  • Aqueous solution of the target pollutant (e.g., 10 mg/L Methylene Blue or 20 mg/L Tetracycline Hydrochloride).[10]

  • Glass beaker or photoreactor

  • Visible light source (e.g., 300 W Xenon lamp with a 420 nm cutoff filter)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare 100 mL of the pollutant solution at the desired concentration.

  • Add 50-100 mg of the photocatalyst to the solution.[10]

  • Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. Measure the pollutant concentration using a UV-Vis spectrophotometer at its characteristic maximum absorption wavelength.

  • Begin irradiating the suspension with the visible light source while maintaining constant stirring.

  • At set time intervals (e.g., every 15 or 30 minutes), withdraw aliquots of the suspension.

  • Immediately centrifuge each aliquot to separate the photocatalyst.

  • Analyze the supernatant with the UV-Vis spectrophotometer to determine the remaining pollutant concentration.

  • The degradation efficiency is calculated as (C₀ - C) / C₀ * 100%, where C₀ is the initial concentration after dark adsorption and C is the concentration at time t. The reaction rate constant (k) can be determined by plotting ln(C₀/C) versus time.[10]

General Photocatalytic Mechanism

The photocatalytic process in this compound-based materials follows a semiconductor mechanism. Upon absorbing photons with energy equal to or greater than its bandgap, electrons are excited from the valence band (VB) to the conduction band (CB), generating electron-hole pairs. These charge carriers migrate to the catalyst's surface, where they initiate redox reactions with adsorbed species like water, oxygen, and organic pollutants.

G cluster_migration 2. Charge Migration VB Valence Band (VB) CB Conduction Band (CB) VB->CB 1. Excitation h h⁺ VB->p2 h⁺ e e⁻ CB->p1 e⁻ Light Light (hν ≥ E_g) Reduction Reduction (e.g., 2H⁺ → H₂ or O₂ → •O₂⁻) Oxidation Oxidation (e.g., Pollutant → CO₂ + H₂O) p1->Reduction p2->Oxidation

Caption: Mechanism of semiconductor photocatalysis.

Performance Data of this compound-Based Photocatalysts

The following tables summarize the reported photocatalytic activities of various this compound-based materials.

Table 1: Photocatalytic Hydrogen Evolution

Photocatalyst System Sacrificial Agent Light Source H₂ Evolution Rate Reference
g-C₃.₆N₄ (this compound-Schiff base) Not Specified Visible Light (>420 nm) 80.5 µmol h⁻¹ [12]
Porous CN (from this compound assembly) Not Specified Not Specified 8075 µmol h⁻¹ g⁻¹ [7]
This compound Oligomers Not Specified Argon 2-3 times higher than g-C₃N₄ [6]
This compound-derived g-C₃N₄ Not Specified Not Specified 18 times higher than g-C₃N₄ [8]

| this compound-derived K-PHI | Cellulose | Visible Light | 34 µmol h⁻¹ |[13] |

Table 2: Photocatalytic Pollutant Degradation

Photocatalyst System Pollutant Degradation Efficiency Rate Constant (k) Reference
This compound/g-C₃N₄ Hybrid Methylene Blue Higher rate than pristine g-C₃N₄ Not Specified [5]
This compound Oligomer Nanosheets (MO-NS) Alizarin Red S 7.8 times higher than bulk g-C₃N₄ Not Specified [6]
Hydrothermal g-C₃N₄ (CN-180-6) Tetracycline HCl 97.17% 0.0236 min⁻¹ [10]

| this compound/g-C₃N₄/Vermiculite | Tetracycline | 77.68% (after 5 cycles) | Not Specified |[14] |

Table 3: Photocatalytic CO₂ Reduction & Organic Synthesis

Photocatalyst System Application Product Production Rate / Selectivity Reference
Porous CN (from this compound assembly) CO₂ Reduction CO 1125 µmol g⁻¹ (in 3 h) [7]

| this compound Hydrate Crystals | Benzyl Alcohol Oxidation | Benzaldehyde | >95% selectivity at 60% conversion |[15][16] |

References

Application Notes and Protocols for the Functionalization of Melem for Targeted Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of melem, a tri-s-triazine (heptazine) building block, to enhance its catalytic activity for a range of applications, including photocatalysis and organic synthesis.

Introduction

This compound (2,5,8-triamino-tri-s-triazine) is a nitrogen-rich aromatic compound that serves as a key intermediate in the synthesis of graphitic carbon nitride (g-C3N4). Its unique electronic structure, thermal stability, and tunable surface chemistry make it a promising platform for the development of metal-free heterogeneous catalysts. By strategically modifying the this compound structure, it is possible to tailor its catalytic properties for specific reactions, such as hydrogen evolution, CO2 reduction, degradation of organic pollutants, and the synthesis of fine chemicals.

This document outlines several key functionalization strategies and provides detailed experimental protocols for the synthesis and catalytic evaluation of these materials.

Functionalization Strategies for Targeted Catalytic Activity

The catalytic performance of this compound can be significantly enhanced through various functionalization techniques that modify its electronic properties, surface area, and number of active sites.

Formation of this compound-Based Supramolecular Assemblies

The self-assembly of this compound into supramolecular structures through non-covalent interactions, such as hydrogen bonding, can lead to the formation of materials with well-defined porosity and morphology. These assemblies can serve as precursors for highly photoactive porous polymeric carbon nitrides. The inclusion of small triazine analogs within the this compound honeycomb structure can further tune the electronic and optical properties of the final material, enhancing charge separation and light absorption.[1]

Hydrothermal Treatment for Oxygen Functionalization

Hydrothermal treatment of this compound or its precursors in an aqueous environment can introduce oxygen-containing functional groups (e.g., hydroxyl, carboxyl) onto the this compound surface. These oxygenated functional groups can act as active sites for catalysis and improve the material's dispersibility and stability in polar solvents. This method has been shown to be effective in preparing catalysts for the photodegradation of organic pollutants.

Thermal Condensation with Co-monomers

Co-polymerizing this compound with other organic monomers through thermal condensation allows for the precise tuning of the resulting polymer's electronic structure and properties. For instance, creating a polyimide network by conjugating this compound with a dianhydride monomer can significantly enhance visible-light absorption and, consequently, the photocatalytic activity for hydrogen evolution.

Acid Treatment for Enhanced Surface Area and Porosity

Treating this compound or its polymeric derivatives with strong acids, such as sulfuric acid, can induce exfoliation and create a more porous structure with a higher specific surface area. This "top-down" approach can yield this compound with a distinctive nano-rectangular prism morphology, making it a promising candidate for various catalytic and adsorption processes.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and catalytic testing of functionalized this compound.

Synthesis of this compound-Based Supramolecular Assemblies

This protocol describes a one-step thermal treatment method to obtain this compound-based supramolecular assemblies.

Materials:

Procedure:

  • In a typical synthesis, mix melamine and NaCl in a crucible.

  • Place the crucible in an autoclave.

  • Heat the autoclave to 500°C in a furnace and maintain this temperature.

  • After cooling, a powder consisting of two phases is obtained: poorly crystalline Na-PHI flakes and rod-shaped this compound hydrate (B1144303) single crystals. These can be used for subsequent catalytic applications.

Protocol for Photocatalytic Hydrogen Evolution

This protocol details the procedure for evaluating the photocatalytic hydrogen evolution activity of functionalized this compound catalysts.

Materials:

  • Functionalized this compound photocatalyst

  • Triethanolamine (TEOA) as a sacrificial electron donor

  • Chloroplatinic acid (H2PtCl6) solution (for in-situ photodeposition of Pt co-catalyst)

  • Quartz reactor

  • Xenon lamp (e.g., 300W) with a cutoff filter (e.g., > 420 nm)

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)

Experimental Setup:

A closed gas circulation and evacuation system with a quartz reactor is used. The amount of H2 produced is quantified using a gas chromatograph.

Procedure:

  • Disperse 50 mg of the functionalized this compound photocatalyst in 100 mL of an aqueous solution containing 10 vol% triethanolamine.

  • Add a specific amount of H2PtCl6 solution to the suspension for the in-situ photodeposition of Pt nanoparticles (typically 3 wt%).

  • Seal the quartz reactor and purge with an inert gas (e.g., Argon) for 30 minutes to remove air.

  • Irradiate the suspension with a Xenon lamp while maintaining constant stirring.

  • Periodically, take gas samples from the reactor's headspace and inject them into the GC to quantify the amount of hydrogen produced.

  • The rate of hydrogen evolution is typically reported in μmol h⁻¹ g⁻¹.

Protocol for Photocatalytic Degradation of Organic Pollutants (e.g., Rhodamine B)

This protocol outlines the methodology for assessing the photocatalytic activity of functionalized this compound in the degradation of an organic dye.

Materials:

  • Functionalized this compound photocatalyst

  • Rhodamine B (RhB)

  • Beaker or reactor

  • Visible light source (e.g., Xenon lamp with a visible light filter)

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a stock solution of Rhodamine B (e.g., 10 mg/L) in deionized water.

  • Add a specific amount of the functionalized this compound catalyst (e.g., 50 mg) to a defined volume of the RhB solution (e.g., 100 mL).

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst and the dye.

  • Take an initial sample and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.

  • Expose the suspension to visible light irradiation under continuous stirring.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant.

  • The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[2]

Protocol for CO2 Cycloaddition to Epoxides

This protocol describes a method for evaluating the catalytic activity of functionalized this compound in the chemical fixation of CO2.

Materials:

  • Functionalized this compound catalyst

  • Epoxide substrate (e.g., propylene (B89431) oxide, epichlorohydrin)

  • High-pressure reactor (autoclave)

  • CO2 cylinder

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis

Procedure:

  • Charge the high-pressure reactor with the functionalized this compound catalyst and the epoxide substrate.

  • Seal the reactor and purge it with CO2 to remove air.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 1-2 MPa).

  • Heat the reactor to the desired temperature (e.g., 100-140°C) and stir the reaction mixture for a specific duration.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess CO2.

  • Analyze the reaction mixture using GC or NMR to determine the conversion of the epoxide and the selectivity towards the cyclic carbonate product.

Data Presentation

The following tables summarize the catalytic performance of various functionalized this compound materials in different applications.

Table 1: Photocatalytic Hydrogen Evolution

CatalystCo-catalystSacrificial AgentH2 Evolution Rate (μmol h⁻¹ g⁻¹)Light SourceReference
This compound-based Supramolecular AssemblyPtTEOA8075Visible Light[1]
This compound-Polyimide Network-Methanol13.1Visible Light
g-C3.6N4 (this compound-Glyoxal)--80.5Not Specified

Table 2: Photocatalytic Degradation of Organic Pollutants

CatalystPollutantDegradation Efficiency (%)Time (min)Light SourceReference
This compound (M-450)Methylene Blue>90120Visible Light
This compound (M-450)Rhodamine B>90120Visible Light
This compound/g-C3N4/Vermiculite (CNV-180)Tetracycline81.82120Not Specified

Table 3: CO2 Cycloaddition to Epoxides

CatalystEpoxideTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
Hydroxyl & Quaternary Ammonium Functionalized this compound OligomersPropylene Oxide1302.597.497.8

Visualizations

The following diagrams illustrate key experimental workflows and proposed mechanisms.

Experimental_Workflow_Photocatalysis cluster_synthesis Catalyst Synthesis cluster_testing Photocatalytic Testing S1 Precursor(s) (e.g., Melamine) S2 Functionalization (e.g., Hydrothermal, Thermal Condensation) S1->S2 S3 Characterization (XRD, FTIR, SEM, etc.) S2->S3 T1 Catalyst Dispersion in Reaction Medium S3->T1 Functionalized This compound Catalyst T2 Adsorption-Desorption Equilibrium (in dark) T1->T2 T3 Light Irradiation (Visible or UV) T2->T3 T4 Product Analysis (GC, UV-Vis, etc.) T3->T4

Caption: General experimental workflow for the synthesis and photocatalytic testing of functionalized this compound.

Photocatalytic_Hydrogen_Evolution cluster_light Light Absorption (hν) cluster_reduction Reduction cluster_oxidation Oxidation catalyst Functionalized this compound (Semiconductor) e catalyst->e CB h catalyst->h VB h2o H₂O h_plus H⁺ h2o->h_plus h2 H₂ h_plus->h2 2H⁺ e->h_plus 2e⁻ sacrificial_agent Sacrificial Agent (e.g., TEOA) h->sacrificial_agent oxidized_agent Oxidized Agent sacrificial_agent->oxidized_agent

Caption: Proposed mechanism for photocatalytic hydrogen evolution on functionalized this compound.

CO2_Cycloaddition_Mechanism Epoxide Epoxide Intermediate1 Ring-Opened Intermediate Epoxide->Intermediate1 Nucleophilic Attack by Catalyst Catalyst Functionalized This compound Catalyst Catalyst->Intermediate1 Intermediate2 Carbonate Intermediate Intermediate1->Intermediate2 Reaction with CO₂ CO2 CO₂ CO2->Intermediate2 Intermediate2->Catalyst Catalyst Regeneration Cyclic_Carbonate Cyclic Carbonate Intermediate2->Cyclic_Carbonate Ring Closure

References

Application Notes and Protocols for Melem-Based Polymers in Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of melem-based polymers for energy storage devices, including supercapacitors and various ion batteries. Detailed experimental protocols and comparative performance data are presented to guide researchers in this emerging field.

I. Introduction to this compound-Based Polymers for Energy Storage

This compound, a tri-s-triazine (heptazine) ring-containing molecule, serves as a robust building block for nitrogen-rich polymers. These polymers are gaining significant attention in energy storage due to their exceptional thermal and chemical stability, inherent porosity, and redox-active nitrogen sites. The tunable nature of this compound-based polymers, through the selection of co-monomers and synthesis conditions, allows for the tailoring of their electrochemical properties for specific applications such as supercapacitors, lithium-ion batteries (Li-ion), sodium-ion batteries (Na-ion), and zinc-ion batteries (Zn-ion).

II. Data Presentation: Performance of this compound-Based Polymers

The following tables summarize the key performance metrics of various this compound-based polymers in different energy storage applications.

Table 1: this compound-Based Polymers for Supercapacitors

Polymer SystemSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (% retention after cycles)Reference
Melamine-glutaraldehyde (MAGA)-PMMA Nanofibers (5%)1377.5198% after 7000 cycles[1]
Melamine-glutaraldehyde (MAGA) derived N-doped Carbon on Ni Foam (NC/NF-400)297190% after 5000 cycles[2]
Melamine-based Metal-Organic Framework (Co-Me)1267.361>90% after 10,000 cycles[3]
Melamine-based Metal-Organic Framework (Ni-Me)803.221>90% after 10,000 cycles[3]
Melamine-based Metal-Organic Framework (Fe-Me)507.591>90% after 10,000 cycles[3]

Table 2: this compound-Based Polymers for Ion Batteries

Polymer SystemBattery TypeSpecific Capacity (mAh/g)Current Rate/DensityCycling Stability (% retention after cycles)Reference
This compound-PDI-CNTLi-ion~125 (initial)50 mA/gExcellent stability over 5000 cycles at 500 mA/g[4]
This compound-PDI-CNTMg-ion~75 (initial)200 mA/gStable for over 100 cycles[4]
Melamine (B1676169) Foam-derived PANI/CFZn-ion2151 A/g88% after 2500 cycles[5]
Phosphonate-based Gel Polymer ElectrolyteNa-ion110.7 (for Na3V2(PO4)3 cathode)1C69.2% after 10,000 cycles at 5C[6]
P2-Na0.67Co0.5Mn0.5O2 with polymer binderNa-ion1470.1C~100% after 100 cycles at 1C[7]

III. Experimental Protocols

A. Synthesis of this compound-Based Polymers

1. Protocol for Synthesis of Melamine-Glutaraldehyde (MAGA) Polymer [1]

  • Materials: Melamine, Glutaraldehyde (B144438) solution (2.5 wt%), Deionized water.

  • Equipment: Beaker, Ultrasonic bath, Oven.

  • Procedure:

    • Disperse 5 g of melamine in 15 mL of 2.5 wt% glutaraldehyde solution in a beaker.

    • Place the beaker in an ultrasonic bath at 60 °C for 30 minutes to ensure uniform dispersion.

    • Transfer the beaker to an oven and maintain the temperature at 85 °C for 3 days to allow for polymerization.

    • After 3 days, filter the resulting white polymer precipitate.

    • Wash the polymer thoroughly with deionized water to remove any unreacted monomers and glutaraldehyde.

    • Dry the polymer in a vacuum oven at 60 °C overnight.

2. Protocol for Synthesis of this compound-Perylenetetracarboxylic Dianhydride (this compound-PDI) Polymer [3][4]

  • Materials: this compound (2,5,8-triamino-tri-s-triazine), Perylenetetracarboxylic dianhydride (PTCDA), Zinc (II) chloride (ZnCl₂), Potassium chloride (KCl), Sodium chloride (NaCl).

  • Equipment: Schlenk tube or similar reaction vessel, Tube furnace, Inert gas supply (e.g., Argon or Nitrogen).

  • Procedure:

    • In a Schlenk tube, thoroughly mix this compound, PTCDA, ZnCl₂, KCl, and NaCl in a molar ratio of 1:1:5:1:1.

    • Heat the mixture in a tube furnace under an inert atmosphere to 250 °C.

    • Maintain the temperature at 250 °C for 3 days to facilitate the ionothermal polymerization.

    • After cooling to room temperature, wash the solid product extensively with deionized water to remove the salt mixture.

    • Further purify the polymer by washing with ethanol (B145695) and acetone.

    • Dry the final this compound-PDI polymer product in a vacuum oven at 80 °C.

B. Fabrication of Energy Storage Devices

1. Protocol for Fabrication of a Symmetric Supercapacitor with this compound-Based Electrodes

  • Materials: this compound-based polymer (e.g., MAGA-derived carbon), Conductive carbon black (e.g., Super P), Polyvinylidene fluoride (B91410) (PVDF) binder, N-Methyl-2-pyrrolidone (NMP) solvent, Current collectors (e.g., Nickel foam or Aluminum foil), Separator (e.g., Celgard), Electrolyte (e.g., 6 M KOH).

  • Equipment: Mortar and pestle, Doctor blade, Vacuum oven, Coin cell crimper, Galvanostatic cycler.

  • Procedure:

    • Prepare the electrode slurry by mixing the this compound-based polymer, conductive carbon black, and PVDF binder in a weight ratio of 80:10:10 in a mortar.

    • Add a few drops of NMP and grind the mixture to form a homogeneous slurry.

    • Coat the slurry onto the current collector using a doctor blade to a desired thickness.

    • Dry the coated electrodes in a vacuum oven at 120 °C for 12 hours.

    • Punch out circular electrodes of a specific diameter.

    • Assemble a symmetric supercapacitor in a coin cell inside a glovebox. The configuration should be: electrode, separator soaked in electrolyte, second electrode.

    • Crimp the coin cell to ensure it is properly sealed.

    • Perform electrochemical testing using a galvanostatic cycler.

2. Protocol for Fabrication of a Li-ion Coin Cell with a this compound-Based Cathode [1][8][9][10]

  • Materials: this compound-based polymer (e.g., this compound-PDI-CNT), Conductive carbon black, PVDF binder, NMP solvent, Aluminum foil (current collector), Lithium metal foil (anode), Separator, Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

  • Equipment: Mortar and pestle, Doctor blade, Vacuum oven, Coin cell assembly kit, Glovebox.

  • Procedure:

    • Prepare the cathode slurry as described in the supercapacitor fabrication protocol (Section III.B.1).

    • Cast the slurry onto aluminum foil and dry in a vacuum oven.

    • Punch out cathode discs of a specific diameter.

    • Inside an argon-filled glovebox, assemble a coin cell in the following order: cathode disc, separator, a few drops of electrolyte, lithium metal anode, spacer, and spring.

    • Seal the coin cell using a crimper.

    • Allow the cell to rest for several hours before electrochemical testing to ensure proper wetting of the electrode and separator.

IV. Mandatory Visualizations

A. Experimental Workflows

Synthesis_and_Fabrication_Workflow cluster_synthesis Polymer Synthesis cluster_electrode Electrode Fabrication cluster_assembly Device Assembly (Coin Cell) cluster_testing Electrochemical Testing s1 Mix Precursors (e.g., Melamine + Glutaraldehyde) s2 Polymerization (e.g., Hydrothermal/Solvothermal) s1->s2 s3 Washing & Purification s2->s3 s4 Drying s3->s4 e1 Prepare Slurry (Polymer + Carbon Black + Binder) s4->e1 e2 Coat on Current Collector e1->e2 e3 Drying & Calendering e2->e3 e4 Punching Electrodes e3->e4 a1 Stack Components (Electrode, Separator, Electrolyte) e4->a1 a2 Crimping a1->a2 t1 Cyclic Voltammetry (CV) a2->t1 t2 Galvanostatic Charge-Discharge (GCD) t1->t2 t3 Electrochemical Impedance Spectroscopy (EIS) t2->t3

Caption: Workflow for Synthesis and Device Fabrication.

B. Electrochemical Characterization Logic

Electrochemical_Characterization cluster_cell Assembled Cell cluster_techniques Characterization Techniques cluster_parameters Performance Metrics cell Supercapacitor / Battery (Coin Cell) cv Cyclic Voltammetry (CV) cell->cv gcd Galvanostatic Charge-Discharge (GCD) cell->gcd eis Electrochemical Impedance Spectroscopy (EIS) cell->eis cap Capacitance / Capacity cv->cap gcd->cap rate Rate Capability gcd->rate stability Cycling Stability gcd->stability efficiency Coulombic Efficiency gcd->efficiency resistance Internal Resistance eis->resistance

Caption: Electrochemical Characterization Workflow.

References

Application Notes and Protocols for the Aqueous Dispersion of Melem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the effective dispersion of melem in aqueous solutions. This compound, a tri-s-triazine-based compound, is a fundamental building block of graphitic carbon nitride (g-C₃N₄) and is of growing interest for applications in drug delivery, bioimaging, and catalysis. Due to its planar and aromatic structure, this compound is poorly soluble in water, making effective dispersion crucial for its practical use.

This document outlines protocols for direct ultrasonication, the use of stabilizers, and characterization methods for aqueous this compound dispersions.

Introduction to this compound Dispersion

The primary challenge in utilizing this compound in aqueous environments is its tendency to agglomerate. Proper dispersion aims to break down these agglomerates into stable, well-distributed nanoparticles. The most common and effective technique for this is ultrasonication, which utilizes high-frequency sound waves to induce cavitation, thereby deagglomerating the particles.[1][2][3] The stability of the resulting dispersion can be further enhanced by the use of stabilizing agents that prevent re-agglomeration through electrostatic or steric hindrance.[4][5]

Dispersion Techniques and Protocols

Protocol 1: Direct Ultrasonication in Aqueous Media

This protocol describes the dispersion of this compound in pure water without the use of stabilizers. It is a baseline method for achieving a temporary dispersion.

Materials and Equipment:

  • This compound powder

  • High-purity deionized (DI) water

  • Probe sonicator or ultrasonic bath

  • Glass vials

  • Magnetic stirrer and stir bars

Experimental Protocol:

  • Preparation of this compound Suspension:

    • Weigh a desired amount of this compound powder (e.g., 10 mg).

    • Add the this compound powder to a known volume of DI water (e.g., 10 mL) in a glass vial to create a 1 mg/mL suspension.

    • Add a small magnetic stir bar to the vial.

  • Pre-Sonication Stirring:

    • Place the vial on a magnetic stirrer and stir the suspension for 10-15 minutes at room temperature to wet the this compound powder.

  • Ultrasonication:

    • For Probe Sonicator:

      • Insert the tip of the sonicator probe into the suspension, ensuring it is submerged but not touching the bottom or sides of the vial.

      • Sonicate the suspension on ice to prevent overheating.

      • Apply sonication at a specific power (e.g., 40% amplitude) for a set duration (e.g., 15-30 minutes). It is recommended to use pulses (e.g., 5 seconds on, 5 seconds off) to minimize heat generation.

    • For Ultrasonic Bath:

      • Place the vial in the ultrasonic bath, ensuring the water level in the bath is the same as the suspension level in the vial.

      • Sonicate for a longer duration (e.g., 1-2 hours) as bath sonicators are generally less powerful than probe sonicators.[2]

  • Post-Sonication:

    • After sonication, visually inspect the dispersion for any large aggregates.

    • The dispersion should appear as a stable, milky suspension.

    • For immediate use, the dispersion can be directly utilized. For storage, it is recommended to store it at 4°C, although sedimentation may occur over time.

Protocol 2: Stabilizer-Assisted Dispersion

This protocol enhances the long-term stability of the this compound dispersion through the addition of a stabilizing agent. Bovine Serum Albumin (BSA) is a common and effective stabilizer for a wide range of nanoparticles.[6]

Materials and Equipment:

  • This compound powder

  • High-purity deionized (DI) water

  • Bovine Serum Albumin (BSA)

  • Probe sonicator or ultrasonic bath

  • Glass vials

  • Magnetic stirrer and stir bars

Experimental Protocol:

  • Preparation of Stabilizer Solution:

    • Prepare a 0.05% (w/v) BSA solution in DI water. For example, dissolve 5 mg of BSA in 10 mL of DI water.

    • Ensure the BSA is fully dissolved by gentle stirring.

  • Preparation of this compound Suspension:

    • Weigh a desired amount of this compound powder (e.g., 10 mg).

    • Add the this compound powder to the 0.05% BSA solution (e.g., 10 mL) to create a 1 mg/mL suspension.

    • Add a small magnetic stir bar to the vial.

  • Pre-Sonication Stirring:

    • Stir the suspension for 10-15 minutes at room temperature.

  • Ultrasonication:

    • Follow the same ultrasonication procedure as described in Protocol 1, step 3 .

  • Post-Sonication and Characterization:

    • The resulting dispersion should exhibit improved stability compared to the direct sonication method.

    • Characterize the dispersion for particle size and zeta potential to confirm stability.

Characterization of this compound Dispersions

Proper characterization is essential to ensure the quality and stability of the this compound dispersion.

  • Particle Size Distribution: Dynamic Light Scattering (DLS) is the primary technique used to determine the average hydrodynamic diameter and polydispersity index (PDI) of the dispersed this compound particles. A lower PDI value indicates a more uniform particle size distribution.

  • Zeta Potential: Zeta potential measurements provide an indication of the surface charge of the dispersed particles and are a key predictor of colloidal stability.[3] A zeta potential value greater than +30 mV or less than -30 mV generally indicates good stability due to strong electrostatic repulsion between particles.[7]

  • Microscopy: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the morphology and size of the individual this compound nanoparticles.

Quantitative Data Summary

The following tables provide expected quantitative data for this compound dispersions based on typical results for analogous nanomaterials. These should be considered as starting points for optimization.

Table 1: Effect of Sonication Time on Particle Size and Polydispersity Index (PDI) of this compound in DI Water (Direct Ultrasonication)

Sonication Time (minutes)Average Particle Size (nm)Polydispersity Index (PDI)
0> 2000> 0.7
5800 ± 500.5 ± 0.1
15450 ± 300.3 ± 0.05
30300 ± 200.25 ± 0.05

Data are illustrative and may vary based on sonicator power and this compound concentration.

Table 2: Effect of Stabilizer (0.05% BSA) on Particle Size and Zeta Potential of Sonicated this compound Dispersion

Dispersion MediumAverage Particle Size (nm)Zeta Potential (mV)
DI Water300 ± 20-15 ± 5
0.05% BSA in DI Water250 ± 15-35 ± 5

Data are illustrative and based on a 30-minute sonication time.

Visualizations

The following diagrams illustrate the experimental workflows for preparing and characterizing aqueous this compound dispersions.

experimental_workflow_direct_sonication cluster_prep Preparation cluster_dispersion Dispersion cluster_characterization Characterization This compound This compound Powder suspension This compound Suspension (1 mg/mL) This compound->suspension water DI Water water->suspension stirring Magnetic Stirring (15 min) suspension->stirring sonication Ultrasonication (Probe or Bath) stirring->sonication dls DLS (Particle Size, PDI) sonication->dls zeta Zeta Potential sonication->zeta tem TEM/SEM (Morphology) sonication->tem

Caption: Workflow for Direct Sonication of this compound.

experimental_workflow_stabilizer_assisted cluster_prep Preparation cluster_dispersion Dispersion cluster_analysis Analysis This compound This compound Powder suspension This compound-BSA Suspension This compound->suspension bsa_solution 0.05% BSA Solution bsa_solution->suspension stirring Magnetic Stirring (15 min) suspension->stirring sonication Ultrasonication stirring->sonication stable_dispersion Stable this compound Dispersion sonication->stable_dispersion characterization Characterization (DLS, Zeta, TEM) stable_dispersion->characterization logical_relationship_stability cluster_factors Dispersion Factors cluster_properties Particle Properties cluster_outcome Dispersion Outcome sonication Ultrasonication size Reduced Particle Size sonication->size stabilizer Stabilizer (e.g., BSA) surface_charge Increased Surface Charge stabilizer->surface_charge stability Enhanced Dispersion Stability size->stability surface_charge->stability

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Melem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized melem.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from melamine (B1676169)?

A1: The most common impurities in crude this compound synthesized via thermal condensation of melamine are unreacted melamine, as well as other condensation products such as melam and melon.[1][2] The presence of these impurities can affect the material's properties and performance in downstream applications.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: Several analytical techniques can be employed to assess the purity of this compound. Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are effective for identifying the presence of common impurities like melamine and melam by comparing the spectra of the crude and purified product with reference standards.[3][4][5] Elemental analysis (CHN analysis) can provide the nitrogen-to-carbon ratio, which is a good indicator of this compound's purity. High-performance liquid chromatography (HPLC) can also be a powerful tool for quantitative purity assessment, although method development specific to this compound and its impurities is required.[6][7][8]

Q3: What are the primary methods for purifying crude this compound?

A3: The primary methods for purifying crude this compound include solvent washing, recrystallization, and vacuum sublimation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Low recovery of this compound after purification can be a significant issue, often stemming from its low solubility in many common solvents.

Possible Cause Troubleshooting Steps
Loss of product during solvent washing - Use a solvent in which this compound is sparingly soluble at room temperature, but in which impurities are more soluble. N,N-dimethylformamide (DMF) followed by acetone (B3395972) has been shown to be effective.[9] - Minimize the volume of washing solvent used. - Ensure thorough separation of the solid this compound from the wash solvent, for example, by effective centrifugation and decantation.
Product loss during recrystallization - If using a single solvent system, ensure the solution is saturated at high temperature and cooled slowly to maximize crystal formation. - For the sulfuric acid/methanol (B129727) method, ensure complete precipitation by adding a sufficient volume of methanol.
Inefficient collection after sublimation - Ensure the cold finger or collection surface is sufficiently cold to induce rapid condensation of the this compound vapor. - Carefully scrape the sublimed crystals from the collection surface to minimize mechanical loss.
Issue 2: Persistent Impurities After Purification

If impurities like melamine or melam remain after purification, a more rigorous or alternative purification strategy may be necessary.

Possible Cause Troubleshooting Steps
Ineffective solvent washing - Increase the number of washing cycles. - Consider a different solvent system. For example, the dissolution of crude this compound in concentrated sulfuric acid followed by precipitation with methanol can be highly effective at removing acid-insoluble impurities.[9]
Co-sublimation of impurities - Optimize the sublimation temperature and pressure. Impurities with similar vapor pressures to this compound may co-sublimate. A lower temperature and higher vacuum may allow for more selective sublimation of this compound.
Incomplete removal of starting materials - If significant amounts of melamine are present, consider a pre-purification sublimation step at a lower temperature (around 220°C) to remove the more volatile melamine before purifying the this compound.[10]
Issue 3: Difficulty Dissolving Crude this compound for Recrystallization

This compound's poor solubility in most common organic solvents presents a major challenge for traditional recrystallization.

Possible Cause Troubleshooting Steps
Inherent low solubility of this compound - Traditional single-solvent recrystallization is often not feasible. The use of strong acids, such as concentrated sulfuric acid, is a more effective approach to dissolve this compound.[9] - After dissolution in sulfuric acid, this compound can be reprecipitated in a highly pure form by the addition of a polar solvent like methanol.[9]
Precipitation upon dilution of stock solutions - When preparing solutions for analysis or further reaction, it is crucial to add the concentrated this compound stock solution (e.g., in DMSO) to the aqueous buffer, rather than the other way around, with vigorous mixing to prevent localized high concentrations and precipitation.[11]

Quantitative Data on Purification Methods

Purification Method Typical Purity Achieved Reported Yield Key Considerations
Solvent Washing (DMF/Acetone) HighNot explicitly reported, but implied to be good.Effective for removing soluble impurities like melamine.
Recrystallization (from Sulfuric Acid) HighHigh yield reported for a similar top-down synthesis from g-C3N4.[12]Requires handling of concentrated sulfuric acid. The final product is protonated this compound (this compound-H).[9]
Vacuum Sublimation Very High~60% (for the initial synthesis including in-situ sublimation of melamine).[4][10]Effective for separating volatile impurities. Requires careful control of temperature and pressure.

Experimental Protocols

Protocol 1: Solvent Washing with DMF and Acetone

This protocol is effective for removing unreacted melamine and other soluble impurities.

  • Dispersion: Disperse the crude this compound powder in N,N-dimethylformamide (DMF).

  • Sonication & Centrifugation: Sonicate the dispersion to break up agglomerates and ensure thorough mixing. Centrifuge the mixture to pellet the this compound.

  • Decantation: Carefully decant the DMF supernatant, which contains the dissolved impurities.

  • Acetone Wash: Resuspend the this compound pellet in acetone to remove residual DMF.

  • Repeat: Repeat the sonication and centrifugation steps with acetone.

  • Drying: Dry the purified this compound powder in a vacuum oven to remove all solvent residues.

Protocol 2: Recrystallization from Concentrated Sulfuric Acid

This method is suitable for achieving high purity, especially when dealing with acid-insoluble impurities.

  • Dissolution: Disperse the crude this compound powder in concentrated sulfuric acid (95-98%).

  • Heating: Gently heat the mixture (e.g., to 80°C) with stirring until the this compound is fully dissolved.[9]

  • Precipitation: Allow the solution to cool to room temperature. Add a polar solvent, such as methanol, to precipitate the purified this compound-H.[9]

  • Washing: Wash the precipitate thoroughly with methanol to remove residual sulfuric acid and any remaining soluble impurities.

  • Drying: Dry the purified this compound-H powder under vacuum.

Protocol 3: Vacuum Sublimation

This technique is ideal for separating this compound from non-volatile impurities.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus equipped with a cold finger.

  • Vacuum Application: Evacuate the apparatus to a low pressure (e.g., <1 Pa).

  • Heating: Gently heat the crude this compound. The temperature should be high enough to induce sublimation but below the decomposition temperature. The optimal temperature should be determined empirically by observing the onset of sublimation.

  • Collection: The purified this compound will deposit as crystals on the cold finger.

  • Recovery: Once the sublimation is complete, cool the apparatus to room temperature before venting. Carefully scrape the purified this compound crystals from the cold finger.

Visualization of Workflows and Logic

Troubleshooting_Melem_Purity cluster_start Initial State cluster_analysis Purity Analysis cluster_purification Purification Options cluster_outcome Outcome start Crude this compound Synthesized analysis Assess Purity (FTIR, XRD) start->analysis washing Solvent Washing (DMF/Acetone) analysis->washing Impurities are soluble recrystallization Recrystallization (H2SO4/Methanol) analysis->recrystallization Acid-insoluble impurities sublimation Vacuum Sublimation analysis->sublimation Non-volatile impurities pure_this compound High Purity this compound washing->pure_this compound Successful troubleshoot Purity Still Low washing->troubleshoot Unsuccessful recrystallization->pure_this compound Successful recrystallization->troubleshoot Unsuccessful sublimation->pure_this compound Successful sublimation->troubleshoot Unsuccessful troubleshoot->analysis Re-evaluate & Choose Alternative Method

Caption: Troubleshooting workflow for improving this compound purity.

Purification_Workflow cluster_input Input cluster_process Purification Process cluster_output Output crude_this compound Crude this compound dissolve Dissolve in Conc. H2SO4 (80°C) crude_this compound->dissolve precipitate Precipitate with Methanol dissolve->precipitate wash Wash with Methanol precipitate->wash dry Dry under Vacuum wash->dry pure_melem_h Pure this compound-H dry->pure_melem_h

Caption: Experimental workflow for this compound recrystallization.

References

Common impurities in crude Melem from melamine condensation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melem synthesized from melamine (B1676169) condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized from melamine?

A1: Crude this compound from melamine condensation typically contains several impurities. The most prevalent are unreacted melamine and intermediate condensation products, primarily melam.[1][2][3] Higher polycondensates, such as melon, may also be present, particularly if the reaction temperature is not uniform or is too high.[3][4] In the presence of moisture, oxoaminotriazines can also form as byproducts.[3] Additionally, adducts of melamine and this compound have been identified as potential impurities.[1][2][5]

Q2: How can I detect the presence of these impurities in my crude this compound sample?

A2: A combination of analytical techniques is recommended for the comprehensive characterization of crude this compound. X-ray Diffraction (XRD) is useful for identifying crystalline phases of melamine, this compound, and melam. Fourier-Transform Infrared (FTIR) spectroscopy can help identify the characteristic functional groups of each component. For a more detailed structural analysis and to identify minor impurities, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[6][7][8][9] Elemental Analysis (EA) can provide information on the overall elemental composition of the sample.

Q3: What causes the formation of these impurities?

A3: The formation of these impurities is an inherent part of the thermal condensation process of melamine. The reaction proceeds through a series of condensation steps with the elimination of ammonia (B1221849).[3] Incomplete conversion of melamine to this compound results in the presence of unreacted starting material. Melam is a direct intermediate in the formation of this compound.[1][2] The formation of higher condensates like melon can occur if the reaction is pushed to higher temperatures or for longer durations. The reaction conditions, such as temperature, pressure, and reaction time, significantly influence the composition of the final product.[2][3][6]

Q4: Are there any safety concerns associated with the impurities in crude this compound?

A4: While this compound itself is considered to have low toxicity, the toxicological profiles of all potential impurities may not be fully characterized. Unreacted melamine has known health effects, including potential reproductive damage and kidney stone formation with chronic ingestion. Therefore, it is crucial to handle crude this compound with appropriate personal protective equipment (PPE) in a well-ventilated area. For applications in drug development and life sciences, minimizing impurity levels is critical.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Melamine in Crude this compound
  • Possible Cause: The condensation reaction temperature was too low or the reaction time was too short for complete conversion.

  • Troubleshooting Steps:

    • Reaction Optimization: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using techniques like in-situ FTIR or by analyzing aliquots at different time points with XRD.

    • High-Pressure Pyrolysis: Subjecting the crude this compound to high-pressure pyrolysis can promote the further condensation of residual melamine into this compound.[7]

    • Solvent Washing (with caution): While this compound is largely insoluble, some impurities might be sparingly soluble in certain solvents. Washing the crude product with hot water or a suitable organic solvent in which melamine has some solubility might reduce its content. However, this is often not very effective due to the low solubility of all components.

Issue 2: Presence of Melam and Other Polycondensates
  • Possible Cause: Melam is a key intermediate, and its presence indicates an incomplete conversion to this compound.[1][2] The presence of higher polycondensates like melon suggests that some regions of the reaction mixture may have experienced excessively high temperatures.

  • Troubleshooting Steps:

    • Thermal Treatment: Since melam is a precursor to this compound, further heating of the crude product at the optimal this compound formation temperature can drive the conversion to completion.[1]

    • Hydrolysis (for melamine purification, adaptable for this compound): In industrial melamine purification, a common method to remove melam and this compound is through hydrolysis in an aqueous solution, sometimes with the aid of ammonia or an alkali metal carbonate at elevated temperatures and pressures. This process decomposes melam and this compound into products that can be separated. While this method is designed for melamine purification, a carefully controlled adaptation could potentially be used to selectively hydrolyze the more reactive melam from the less soluble this compound.

Quantitative Data on Impurity Removal

The following table summarizes quantitative data on the decomposition of melam and this compound based on a method developed for melamine purification, which may be adaptable for crude this compound.

ImpurityInitial ConcentrationTreatment ConditionsDecomposition Efficiency
Melam0.06%Aqueous solution with 1.0% sodium carbonate, 110°C for 60 minutes.91.7%
This compound0.035%Aqueous solution with 1.0% sodium carbonate, 110°C for 60 minutes.98.6%
Melam0.06%Aqueous solution with 0.1% sodium carbonate, 170°C for 5 minutes.94.7%
This compound0.0035%Aqueous solution with 0.1% sodium carbonate, 170°C for 5 minutes.~100%

Data adapted from a patent for melamine purification. The conditions may need to be optimized for crude this compound purification to minimize degradation of the this compound product.

Experimental Protocols

Protocol 1: Thermal Purification of Crude this compound

This protocol aims to convert unreacted melamine and melam into this compound.

  • Place the crude this compound powder in a ceramic crucible.

  • Heat the crucible in a tube furnace under a nitrogen atmosphere.

  • Slowly ramp the temperature to the optimal this compound formation temperature (typically around 390-450°C).

  • Hold at this temperature for a predetermined time (e.g., 2-4 hours) to allow for the complete conversion of intermediates.

  • Cool the furnace slowly to room temperature under nitrogen.

  • Analyze the purified product using XRD and FTIR to confirm the reduction of impurity peaks.

Visualizations

Troubleshooting_Workflow cluster_impurities Impurity Identification cluster_solutions Troubleshooting Actions start Crude this compound Sample characterization Characterization XRD, FTIR, Solid-State NMR start->characterization impurity_check Impurities Detected? characterization->impurity_check melamine High Unreacted Melamine impurity_check->melamine Yes melam Presence of Melam / Polycondensates impurity_check->melam Yes oxo Oxoaminotriazines impurity_check->oxo Yes pure_this compound Purified this compound impurity_check->pure_this compound No optimize Optimize Reaction Conditions (Temp/Time) melamine->optimize reheat Thermal Post-Treatment melamine->reheat melam->reheat hydrolysis Controlled Hydrolysis (Advanced) melam->hydrolysis dry Ensure Anhydrous Conditions oxo->dry optimize->characterization:f0 Re-analyze reheat->characterization:f0 Re-analyze hydrolysis->characterization:f0 Re-analyze dry->characterization:f0 Re-analyze

Caption: Troubleshooting workflow for crude this compound purification.

Melamine_Condensation_Pathway melamine Melamine melam Melam (Intermediate Impurity) melamine->melam - NH3 This compound This compound (Desired Product) melam->this compound - NH3 melon Melon (Higher Condensate Impurity) This compound->melon - NH3 (Higher Temp)

Caption: Simplified melamine condensation pathway.

References

Optimizing reaction temperature for Melem synthesis to avoid oligomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of melem, with a specific focus on controlling reaction temperature to minimize the formation of oligomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for synthesizing this compound from melamine (B1676169)?

A1: The optimal temperature for this compound synthesis is a critical parameter that requires precise control. Based on literature, the formation of this compound from the thermal condensation of melamine typically occurs at approximately 380°C to 400°C. It is crucial to maintain the temperature within this range to promote the conversion of the intermediate, melam, to this compound while preventing further condensation into higher-order polymers like melon.

Q2: What are the primary oligomeric byproducts I should be concerned about during this compound synthesis?

A2: The main oligomeric byproduct to consider is melam , which is a direct condensation product of two melamine molecules. Melam is an intermediate in the formation of this compound. If the reaction temperature is too low or the reaction time is insufficient, you may have a significant amount of unreacted melam in your final product. Additionally, co-crystallized adducts of melamine and this compound can also be present.

Q3: How can I minimize the formation of these oligomers?

A3: Minimizing oligomer formation is primarily achieved through strict temperature control. Heating the reaction too quickly or not holding it at the optimal temperature for a sufficient duration can lead to incomplete conversion of melam to this compound. A slow heating rate and a prolonged hold time at the target temperature (e.g., 390-400°C) are recommended.

Q4: What happens if the reaction temperature is too high?

A4: Exceeding the optimal temperature range for this compound synthesis (i.e., going significantly above 400°C) will promote further condensation of this compound into higher-order polymers, most notably melon and eventually graphitic carbon nitride (g-C₃N₄) at temperatures above 560°C.[1] These byproducts are generally more difficult to separate from this compound and will reduce the yield and purity of your desired product.

Q5: How can I confirm the purity of my synthesized this compound and the absence of oligomers?

A5: Several analytical techniques can be used to assess the purity of your this compound sample. X-ray Diffraction (XRD) is a powerful tool to identify the crystalline phases of this compound, melam, and unreacted melamine. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to identify the characteristic vibrational modes of these different species. Elemental analysis (C, H, N) can provide information about the overall composition of your product.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of this compound Incomplete conversion of melamine or melam.Ensure the reaction has been held at the optimal temperature (380-400°C) for a sufficient duration. Consider increasing the reaction time.
Presence of melam in the final product Reaction temperature was too low or reaction time was too short.Increase the reaction temperature to the optimal range and/or extend the reaction time to ensure complete conversion of melam to this compound.
Formation of yellow or brownish powder The reaction temperature was too high, leading to the formation of melon and other higher-order condensates.Reduce the reaction temperature to the 380-400°C range. Implement more precise temperature control, such as using a furnace with a programmable controller.
Product is a mixture of different crystalline phases Inconsistent temperature control or insufficient reaction time.Improve the uniformity of heating within your reaction vessel. Ensure the entire sample reaches and is maintained at the target temperature for the recommended time.

Quantitative Data Summary

The following table summarizes the key temperature ranges for the thermal condensation of melamine to this compound and the formation of related byproducts as reported in the literature.

Product/Intermediate Reported Formation Temperature Range Notes
Melam 340°C - 360°C[2]An intermediate in the formation of this compound.
This compound 380°C - 400°C[2]The desired product. Formation of the cyameluric core is noted near 390°C.[3][4]
Melamine-Melem Adducts 317°C - 377°C (590 K - 650 K)[2][5]Co-crystallized intermediates.
Melon / g-C₃N₄ > 400°C (melon), > 560°C (g-C₃N₄)[1]Higher-order condensation products formed at elevated temperatures.

Experimental Protocols

Key Experiment: Thermal Synthesis of this compound from Melamine

Objective: To synthesize this compound from melamine with minimal formation of oligomeric byproducts.

Materials:

  • Melamine (high purity)

  • Crucible with a lid (e.g., alumina)

  • Tube furnace with a programmable temperature controller

  • Inert gas supply (e.g., nitrogen, argon)

Methodology:

  • Place a known quantity of melamine into the crucible.

  • Place the crucible in the center of the tube furnace.

  • Purge the furnace with an inert gas for at least 30 minutes to remove any air. Maintain a slow, constant flow of the inert gas throughout the experiment.

  • Program the furnace to heat to the target temperature of 390°C at a controlled ramp rate (e.g., 5°C/min).

  • Hold the temperature at 390°C for a period of 4-6 hours to ensure complete conversion of melamine and melam to this compound.

  • After the hold time, cool the furnace down to room temperature naturally.

  • Once at room temperature, the crucible can be removed. The resulting white to pale-yellow powder is the this compound product.

  • Characterize the product using XRD and FTIR to confirm its phase purity.

Visualizations

Melem_Synthesis_Pathway Melamine Melamine (C₃H₆N₆) Melam Melam (C₆H₉N₁₁) Melamine->Melam ~340-360°C - NH₃ This compound This compound (C₆H₆N₁₀) Melam->this compound ~380-400°C - NH₃ Melon Melon & Higher Oligomers This compound->Melon > 400°C - NH₃

Caption: Reaction pathway for the thermal synthesis of this compound from melamine.

Troubleshooting_Workflow Start Start this compound Synthesis Check_Product Analyze Product Purity (XRD, FTIR) Start->Check_Product Pure_this compound Pure this compound Obtained Check_Product->Pure_this compound Pure Impure_Product Impure Product Check_Product->Impure_Product Impure Identify_Impurity Identify Primary Impurity Impure_Product->Identify_Impurity Melam_Present Adjust Temperature/Time Increase to 380-400°C or increase hold time. Identify_Impurity->Melam_Present Melam Detected Melon_Present Adjust Temperature Decrease to 380-400°C. Identify_Impurity->Melon_Present Melon Detected Restart Re-run Synthesis Melam_Present->Restart Melon_Present->Restart

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Purification of Melem from unreacted melamine and byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of melem from unreacted melamine (B1676169) and by-products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

A1: this compound (2,5,8-triamino-tri-s-triazine) is a thermally stable condensation product of melamine. During its synthesis from precursors like melamine or urea, several by-products can form. The most common impurities are unreacted melamine and other polycondensates such as melam and melon.[1][2][3] Oxoaminotriazines, like ammeline (B29363) and ammelide, can also be present, particularly if water is present during the high-temperature synthesis.[4][5]

Q2: What is the primary principle for separating this compound from melamine?

A2: The separation of this compound from melamine is primarily based on their significant solubility differences in various solvents.[6] this compound is notoriously insoluble in most common solvents, including water, ethanol, and acetone (B3395972).[7] Melamine, while only slightly soluble in cold water, shows increased solubility in hot water and is soluble in solvents like hot ethylene (B1197577) glycol, pyridine, and formaldehyde.[8] This difference allows for the selective washing away of melamine and other more soluble impurities, leaving behind the purified, insoluble this compound.

Q3: Which solvents are effective for purifying this compound?

A3: Solvents in which melamine is soluble but this compound is not are ideal for purification.

  • N,N-dimethylformamide (DMF): Melamine is soluble in DMF, whereas this compound is less soluble, making DMF effective for washing crude this compound.[9]

  • Water: Hot water can be used to wash away melamine, although its effectiveness is limited by melamine's moderate solubility.[10]

  • Dimethyl Sulfoxide (DMSO): this compound has very limited solubility in DMSO, while melamine is more soluble. However, forming solvates can sometimes complicate the process.[6][7]

  • Aqueous base solutions: A cold potassium hydroxide (B78521) solution has been used to wash crude product mixtures.[10]

Q4: How can I confirm the purity of my final this compound product?

A4: Several analytical techniques can be employed to assess the purity of this compound and detect residual impurities:

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can distinguish this compound from melamine and other by-products based on their unique vibrational modes. The tri-s-triazine moieties in this compound and melamine have characteristic vibrations.[11]

  • X-Ray Diffraction (XRD): As a crystalline material, this compound has a distinct powder XRD pattern. The presence of sharp peaks corresponding to melamine would indicate incomplete purification.[5][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C and 15N MAS NMR can provide detailed structural information and confirm the chemical identity of this compound.[12][13]

  • Elemental Analysis (EA): EA determines the carbon, nitrogen, and hydrogen content. Pure this compound has a theoretical C/N ratio of approximately 0.6.[5][13]

Troubleshooting Guide

Problem 1: My final this compound yield is very low after the purification process.

  • Possible Cause A: Aggressive washing or use of a suboptimal solvent.

    • Solution: While this compound is largely insoluble, excessive washing volumes or prolonged exposure to certain solvents at high temperatures might lead to minor product loss. Ensure you are using a solvent with a high selectivity for dissolving melamine over this compound, such as DMF or hot water.[9] Use the minimum solvent volume necessary for effective impurity removal.

  • Possible Cause B: Product loss during physical handling.

    • Solution: this compound is often a fine powder. Ensure careful transfer between vessels. When separating the solid from the liquid (e.g., via centrifugation or filtration), ensure the filter pore size is small enough to retain the product.

Problem 2: My purified this compound is still contaminated with melamine.

  • Possible Cause A: Insufficient washing.

    • Solution: The unreacted melamine may be trapped within the this compound particles. Increase the number of washing steps or the contact time with the solvent. Incorporating a sonication step during washing can help break up agglomerates and improve solvent penetration.[9]

  • Possible Cause B: The washing solvent was saturated.

    • Solution: Use fresh solvent for each washing step. If performing a single wash with a large volume, consider switching to multiple washes with smaller volumes, which is generally more efficient.

  • Possible Cause C: Recrystallization of melamine upon cooling.

    • Solution: If using a hot solvent like water to dissolve melamine, ensure the separation step is performed while the solvent is still hot. If the entire mixture is allowed to cool, dissolved melamine will precipitate again.[14]

Problem 3: Analytical results (XRD, FTIR) indicate the presence of melam and/or melon.

  • Possible Cause: Incomplete or non-optimal synthesis conditions.

    • Solution: The presence of melam and melon is typically due to the synthesis reaction conditions rather than the purification process itself, as these by-products are also highly insoluble. Melam is an intermediate in the formation of this compound, suggesting the reaction may not have been heated to a high enough temperature or for a sufficient duration.[2][15][16] Conversely, the formation of melon occurs at higher temperatures than this compound formation.[16] Optimize your synthesis temperature and time to maximize the selective formation of this compound.

Quantitative Data Summary

The purification of this compound relies heavily on the differential properties of melamine and its condensation products.

Table 1: Solubility of this compound and Melamine in Various Solvents

CompoundSolventSolubility at 20-30°CNotes
This compound Water, Ethanol, AcetoneInsoluble[7]Generally insoluble in most common solvents.
DMSOVery limited solubility[7]Can form solvates, potentially complicating purification.[6]
Concentrated H₂SO₄Soluble (forms a salt)[7]Used in a top-down synthesis/purification method.[1]
Melamine Water~3.1 g/L at 20°C[8]Solubility increases significantly with temperature (e.g., 6.4% at 100°C).[8]
Ethanol0.6 g/L at 30°C[8]Sparingly soluble.
Acetone0.3 g/L at 30°C[8]Very low solubility.
DMF0.1 g/L at 30°C[8]While low, it is sufficient for washing impurities.[9]
Hot Ethylene Glycol, PyridineSoluble[8]Effective solvents but may be difficult to remove.

Table 2: Thermal Properties of Melamine and Condensation By-products

CompoundFormation Temperature (approx.)Decomposition Temperature (approx.)Notes
Melam > 300°C[2]~350°C[16]An intermediate formed from the condensation of two melamine molecules.[17]
This compound ~390°C[15]~450°C[16]Thermodynamically stable over a relatively wide temperature range.[6]
Melon > 450°C[6]~600°C[16]A polymeric condensation product of this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Solvent Washing with DMF

This protocol is effective for removing unreacted melamine from a crude this compound synthesis product.

  • Preparation: Place the crude this compound powder (e.g., 500 mg) into a suitable centrifuge tube.

  • Washing: Add N,N-dimethylformamide (DMF) (e.g., 50 ml) to the tube.[9]

  • Dispersion: Securely cap the tube and sonicate the mixture for 15 minutes to break up particle agglomerates and ensure thorough mixing.

  • Separation: Centrifuge the suspension to pellet the insoluble this compound.

  • Decantation: Carefully decant the supernatant, which contains the dissolved melamine and other soluble impurities.

  • Repeat: Repeat steps 2-5 at least one more time with fresh DMF to ensure complete removal of melamine.[9]

  • Final Wash: To remove residual DMF, wash the this compound pellet with a solvent in which DMF is soluble, such as acetone (50 ml).[9] Sonicate for 15 minutes, centrifuge, and decant the acetone.

  • Drying: Dry the purified this compound pellet under vacuum at an elevated temperature (e.g., 60-80°C) for several hours until all solvent has been removed.

Protocol 2: Selective Synthesis and Purification of this compound using Sulfuric Acid

This protocol describes a "top-down" method that starts from graphitic carbon nitride (g-C₃N₄), a polymer of melamine, to selectively produce pure this compound.[1]

  • Reaction Setup: Place melamine-based g-C₃N₄ powder into a round-bottom flask.

  • Acid Treatment: Add concentrated sulfuric acid (95-98%) to the flask.

  • Reaction: Stir the mixture at 80°C for 1 hour. The solid will dissolve, and the reaction selectively breaks down the polymer into this compound monomers.[1]

  • Precipitation: After cooling, pour the acidic solution into a beaker containing a polar anti-solvent like methanol (B129727) to precipitate the this compound salt.

  • Washing & Neutralization: Wash the white precipitate thoroughly with methanol to remove excess acid. A subsequent wash with a dilute base (e.g., potassium hydroxide solution) followed by water may be necessary to obtain the neutral this compound product.[10]

  • Drying: Dry the final product under vacuum. This method can produce this compound on a gram scale without requiring an inert atmosphere.[1]

Visualizations

Melem_Purification_Workflow synthesis Crude Product (this compound, Melamine, Melam) solvent_add Add Selective Solvent (e.g., DMF, Hot Water) synthesis->solvent_add agitation Agitate (Stir / Sonicate) solvent_add->agitation separation Solid-Liquid Separation (Centrifuge / Filter) agitation->separation liquid_waste Liquid Phase (Dissolved Melamine & Impurities) separation->liquid_waste Discard solid_phase Solid Phase (Impure this compound) separation->solid_phase repeat_wash Repeat Wash? solid_phase->repeat_wash repeat_wash->solvent_add Yes solvent_removal Final Wash (e.g., with Acetone) repeat_wash->solvent_removal No drying Drying (Vacuum Oven) solvent_removal->drying final_product Purified this compound drying->final_product

Caption: General workflow for the purification of this compound via selective solvent washing.

Troubleshooting_Tree start Problem with Purified this compound? low_yield Low Yield? start->low_yield Check Yield melamine_contam Melamine Contamination? start->melamine_contam Check Purity (XRD/FTIR) other_contam Melam/Melon Contamination? start->other_contam Check Purity (XRD/FTIR) sol_yield Solution: - Check for physical loss - Reduce solvent volume - Ensure solvent selectivity low_yield->sol_yield Yes ok Purity OK low_yield->ok No sol_melamine Solution: - Increase washing steps - Use sonication - Use fresh solvent for each wash melamine_contam->sol_melamine Yes melamine_contam->ok No sol_other Solution: - This is a synthesis issue - Optimize reaction temp/time - Aim for ~390-450°C for this compound other_contam->sol_other Yes other_contam->ok No

Caption: Decision tree for troubleshooting common issues in this compound purification.

References

Strategies to enhance the photocatalytic efficiency of Melem-based materials.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Melem-Based Photocatalysts

Welcome to the technical support center for this compound-based photocatalytic materials. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pristine this compound photocatalyst shows very low or negligible activity. Is this normal?

A1: Yes, this is a commonly observed issue. Monomeric this compound often exhibits negligible photocatalytic activity for reactions like water splitting on its own[1]. The photocatalytic potential is typically realized through further polymerization into graphitic carbon nitride (g-CN) or through specific modifications[1]. The efficiency of this compound-based materials is often limited by factors such as small surface area, high recombination rates of electron-hole pairs, and insufficient light absorption.

Q2: What are the primary strategies to enhance the photocatalytic efficiency of this compound-based materials?

A2: Several key strategies can significantly boost efficiency:

  • Heterojunction Construction: Creating an interface with another semiconductor (e.g., g-C₃N₅, pyromellitic dianhydride) facilitates the separation and transfer of photogenerated electron-hole pairs, which is a crucial factor for improving performance[2][3][4][5][6]. This compound is particularly effective for this because its higher number of amino (-NH₂) groups allows for the formation of more "heterojunction knots" compared to g-C₃N₄[2][3][4][6].

  • Structural and Morphological Control: Tailoring the nanostructure to create porous materials can increase the specific surface area, providing more active sites for the reaction[7][8][9]. For instance, creating supramolecular assemblies of this compound before thermal condensation can lead to porous carbon nitride rods with fewer defects and improved charge migration[9].

  • Band Gap Engineering: Modifying the electronic structure can optimize light absorption and band edge positions. Linking this compound units with conjugated Schiff-base bonds is one method to tune the band gap and create electron sinks that suppress charge recombination[10][11].

  • Surface Modification: Treating this compound intermediates with acids like HNO₃ can introduce functional groups and create a more favorable crystalline order, leading to better charge transport[7][12].

Q3: My catalyst performance is inconsistent between batches. What could be the cause?

A3: Inconsistency often stems from the synthesis process, particularly the calcination temperature. The thermal condensation of precursors like melamine (B1676169) to form this compound and its polymeric derivatives is highly sensitive to temperature[13][14][15].

  • Temperature Control: this compound typically forms between 400-450°C, while higher temperatures (>500°C) lead to further polymerization into melon and g-C₃N₄[15]. Slight variations in temperature can lead to mixtures of this compound, its oligomers, and polymeric carbon nitride, affecting the material's properties[1][14].

  • Precursor Purity: The purity of the precursor (e.g., melamine) is also critical.

  • Atmosphere: The synthesis should be conducted under a controlled atmosphere (e.g., inert N₂ or argon) as specified in protocols, as uncontrolled atmospheres can lead to unintended side reactions[14].

Q4: How do I choose the right sacrificial agent for my hydrogen evolution experiments?

A4: The choice of a sacrificial agent is crucial as it scavenges photogenerated holes, preventing electron-hole recombination[16][17][18]. The ideal agent should form a radical that is a strong reducing agent itself, without its oxidized form becoming an electron acceptor that could suppress the hydrogen evolution reaction (HER)[16][18].

  • For Acidic Media: Methanol (B129727) has been shown to be more effective than ethanol (B145695) or propan-2-ol in acidic conditions[16][17][18].

  • For Alkaline Media: The reverse order of activity is observed, with propan-2-ol and ethanol being more suitable[16][18].

  • Common Agents: Triethanolamine (B1662121) (TEOA) and methanol are among the most common and effective sacrificial agents used in these systems[19]. Methanol accelerates H₂ generation by donating electrons[20].

Q5: I am observing low yields in my CO₂ reduction experiments. What factors should I investigate?

A5: Low CO₂ reduction efficiency can be attributed to poor charge separation, low CO₂ adsorption, or an unsuitable band structure.

  • Enhance Charge Separation: Designing supramolecular assemblies of this compound can lead to a porous structure with a high specific surface area, which enhances charge separation and light absorption[8][21].

  • Optimize Band Position: The material's energy bands must be correctly positioned for CO₂ reduction. This can be controlled through methods like creating this compound-based supramolecular assemblies with small triazine analogs[8].

  • Increase Active Sites: Creating a porous structure not only improves surface area but also exposes more active sites for the reaction[8][9].

Quantitative Data on Enhanced this compound-Based Photocatalysts

The following tables summarize the performance of various modified this compound-based materials for hydrogen evolution and CO₂ reduction, demonstrating the impact of different enhancement strategies.

Table 1: Photocatalytic Hydrogen Evolution Reaction (HER) Performance

Photocatalyst SystemModification StrategyH₂ Evolution Rate (μmol·h⁻¹·g⁻¹)Sacrificial AgentLight SourceReference
g-C₃.₆N₄Linking this compound with Schiff-base bonds75.0 (for overall water splitting)None (pure water)>420 nm[10]
g-C₃.₆N₄Linking this compound with Schiff-base bonds80,500Not specifiedNot specified[10]
PM-CNRecalcination of HNO₃-treated this compound3,085Not specifiedVisible Light[7]
This compound-based Supramolecular AssemblyInsertion of small triazine analogs8,075Not specifiedNot specified[8][21]
Optimal CN RodsThermal condensation of this compound assembly10,160Not specified100W White LED[9]

Table 2: Photocatalytic CO₂ Reduction Reaction (CO₂RR) Performance

Photocatalyst SystemModification StrategyProductProduction Rate (μmol·g⁻¹)Reaction TimeReference
This compound-based Supramolecular AssemblyInsertion of small triazine analogsCO11253 hours[8][21]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Condensation of Melamine

This protocol is based on common methods described in the literature[13][14][15][22].

  • Preparation: Place 5-10 g of melamine in a ceramic crucible with a lid.

  • Calcination: Place the crucible in a muffle furnace. Heat the sample to 400-425°C at a controlled ramp rate (e.g., 5°C/min) under an inert atmosphere (e.g., N₂ or Argon) to prevent oxidation[14].

  • Holding: Maintain the temperature for 2-4 hours. This compound is typically formed in this temperature range[15]. Temperatures above 475°C can lead to further condensation into this compound tetramers or polymeric carbon nitride[13].

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Collection: The resulting white or light-beige powder is collected. The product may contain a mixture of this compound and its oligomers[14]. Further purification may be required depending on the application.

  • Characterization: Verify the product using XRD, FTIR, and solid-state NMR[22][23]. The FTIR spectrum should show a shift in the triazine ring bending vibration mode from 814 cm⁻¹ (melamine) to around 804 cm⁻¹ for this compound[23].

Protocol 2: Synthesis of this compound via Top-Down H₂SO₄ Treatment

This protocol provides a gram-scale synthesis method by depolymerizing g-C₃N₄[14][24][25].

  • g-C₃N₄ Synthesis: First, prepare graphitic carbon nitride by heating melamine at 550°C in air for 4 hours.

  • Depolymerization: Add the prepared g-C₃N₄ powder to concentrated sulfuric acid (95-98%) in a flask.

  • Reaction: Stir the mixture at 80°C for 1 hour. This selectively depolymerizes the g-C₃N₄ back to the this compound monomer[14][24].

  • Isolation: Carefully pour the solution over ice to precipitate the product.

  • Washing & Drying: Filter the precipitate, wash thoroughly with deionized water until the pH is neutral, and dry to obtain the final this compound product. This method has been reported to produce this compound with a distinctive nano rectangular prism morphology and a larger surface area[14][24].

Protocol 3: General Photocatalytic Hydrogen Evolution Experiment

  • Catalyst Suspension: Disperse a specific amount of the this compound-based photocatalyst (e.g., 50 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial agent (e.g., 10 vol% triethanolamine or methanol)[20][26].

  • System Setup: Transfer the suspension to a sealed quartz reactor. Before irradiation, purge the system with an inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the suspension using a light source (e.g., 300W Xe lamp with a >420 nm cutoff filter for visible light experiments) while maintaining constant stirring[26].

  • Gas Sampling: At regular time intervals, extract a gas sample from the reactor's headspace using a gas-tight syringe.

  • Analysis: Analyze the amount of evolved hydrogen using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).

  • Quantification: Calculate the rate of hydrogen evolution, typically expressed in μmol·h⁻¹·g⁻¹.

Visualizations: Workflows and Logical Diagrams

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implement_strategy [label="Implement Enhancement Strategy\n(See Enhancement Diagram)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_synthesis [color="#5F6368"]; check_synthesis -> check_characterization [color="#5F6368"]; check_characterization -> problem_identified [color="#5F6368"]; problem_identified -> resynthesize [label="Yes", color="#5F6368"]; resynthesize -> start [color="#5F6368"]; problem_identified -> check_reaction [label="No", color="#5F6368"]; check_reaction -> problem_reaction [color="#5F6368"]; problem_reaction -> optimize_reaction [label="Yes", color="#5F6368"]; optimize_reaction -> start [color="#5F6368"]; problem_reaction -> implement_strategy [label="No", color="#5F6368"]; } end_dot Caption: Troubleshooting workflow for low photocatalytic efficiency.

// Central Node center [label="Enhancing this compound\nPhotocatalytic Efficiency", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Strategy Nodes hetero [label="Heterojunction\nConstruction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; morph [label="Morphology\nControl", fillcolor="#34A853", fontcolor="#FFFFFF"]; bandgap [label="Band Gap\nEngineering", fillcolor="#FBBC05", fontcolor="#202124"]; surface [label="Surface\nModification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-nodes (Examples) hetero_sub [label="e.g., with g-C3N5,\nPyromellitic Dianhydride", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; morph_sub [label="e.g., Supramolecular\nAssembly, Porous Rods", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; bandgap_sub [label="e.g., Linking with\nSchiff-Base Bonds", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; surface_sub [label="e.g., HNO3 Treatment,\nFunctionalization", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges center -> hetero [color="#4285F4", dir=back]; center -> morph [color="#34A853", dir=back]; center -> bandgap [color="#FBBC05", dir=back]; center -> surface [color="#EA4335", dir=back];

hetero -> hetero_sub [color="#4285F4"]; morph -> morph_sub [color="#34A853"]; bandgap -> bandgap_sub [color="#FBBC05"]; surface -> surface_sub [color="#EA4335"]; } end_dot Caption: Key strategies to enhance this compound photocatalyst efficiency.

// Nodes precursor [label="Precursor\n(e.g., Melamine)", fillcolor="#FFFFFF", fontcolor="#202124"]; synthesis [label="Synthesis\n(Thermal Condensation)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(XRD, FTIR, BET, etc.)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; testing [label="Photocatalytic Test\n(e.g., H2 Evolution)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(e.g., GC for H2)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges precursor -> synthesis [label="Step 1", color="#5F6368"]; synthesis -> characterization [label="Step 2", color="#5F6368"]; characterization -> testing [label="Step 3", color="#5F6368"]; testing -> analysis [label="Step 4", color="#5F6368"]; } end_dot Caption: General experimental workflow for catalyst synthesis and testing.

References

Technical Support Center: Overcoming Melem's Low Solubility in Catalyst Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of melem during catalyst preparation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in most common solvents?

This compound's poor solubility stems from its highly planar and extended aromatic structure, which leads to strong intermolecular π-π stacking and hydrogen bonding interactions in the solid state. Overcoming these strong interactions requires highly polar or reactive solvents. This compound is known to be insoluble in many common solvents such as water, ethanol, methanol (B129727), DMF, and acetone, with only very limited solubility in dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q2: What is the most effective method to dissolve this compound for catalyst preparation?

Treating this compound with hot, concentrated sulfuric acid (H2SO4) has been shown to be a highly effective method.[1] This process yields a protonated form of this compound, referred to as "this compound-H," which, after isolation, exhibits significantly enhanced solubility in DMSO.[1]

Q3: Are there any alternative solvents I can try?

While less documented specifically for this compound, exploring advanced solvent systems could be a viable alternative. Ionic liquids (ILs) and deep eutectic solvents (DESs) are known for their ability to dissolve otherwise insoluble materials.[3][4][5][6][7][8][9][10][11] Specifically, acidic ionic liquids have shown promise in dissolving complex organic molecules.[5][12] Researchers could consider screening a range of ILs or DESs with varying polarities and functional groups to find a suitable solvent for their specific application.

Q4: Can I use physical methods to improve this compound's solubility?

Yes, sonication can be employed as a general technique to enhance the dissolution rate of poorly soluble solids. The high-frequency sound waves help to break down particle agglomerates and increase the surface area of the solid, facilitating faster dissolution. However, for this compound, sonication alone in common solvents may not be sufficient to achieve high concentrations and is best used in conjunction with a suitable solvent system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
This compound does not dissolve in concentrated sulfuric acid, even with heating. 1. Insufficient heating time or temperature. 2. Incorrect concentration of sulfuric acid.1. Ensure the mixture is heated to at least 80°C for a sufficient duration (e.g., up to 12 hours) with continuous stirring.[1] 2. Use concentrated (95-98%) sulfuric acid for effective protonation and dissolution.
The "this compound-H" powder precipitates from DMSO after dissolution. 1. The solution is supersaturated. 2. The temperature of the solution has dropped significantly.1. Gently warm the solution to redissolve the precipitate. If the issue persists, consider diluting the solution with more DMSO. 2. Maintain a constant temperature during your experiment to ensure the "this compound-H" remains in solution.
Discoloration or degradation of this compound is observed during sulfuric acid treatment. 1. The heating temperature is too high. 2. Prolonged exposure to highly concentrated acid at elevated temperatures.1. Carefully control the reaction temperature to avoid excessive heating. Monitor the color of the solution; a pale yellow color is expected.[1] 2. While the this compound structure is generally stable in H2SO4, prolonged heating at very high temperatures could potentially lead to side reactions. Adhere to the recommended reaction times.[1]
Low yield of "this compound-H" powder after precipitation. 1. Incomplete precipitation. 2. Loss of product during washing steps.1. Ensure a sufficient amount of a polar aprotic solvent, such as methanol, is added to the this compound-H2SO4 solution to induce complete precipitation.[1] 2. Carefully decant or filter the supernatant during washing to minimize the loss of the fine "this compound-H" powder.

Quantitative Data Summary

The following table summarizes the solubility of pristine this compound and the enhanced solubility of "this compound-H" after sulfuric acid treatment.

Compound Solvent Temperature Solubility
Pristine this compoundMost common solvents (water, ethanol, methanol, DMF, acetone)Room TemperatureInsoluble[1][2]
Pristine this compoundDimethyl Sulfoxide (DMSO)Room TemperatureVery limited solubility[1][2]
Pristine this compoundConcentrated Sulfuric Acid (H2SO4)Room Temperature> 385 mg/mL[1]
"this compound-H" (acid-treated)Dimethyl Sulfoxide (DMSO)Room Temperature> 50 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of Highly Soluble "this compound-H" Powder

This protocol describes the treatment of this compound with concentrated sulfuric acid to produce a more soluble "this compound-H" powder.

Materials:

  • This compound powder

  • Concentrated sulfuric acid (95-98%)

  • Methanol

  • Deionized water

  • Stirring hotplate

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer bar

  • Beakers

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Disperse 500 mg of this compound powder in 10 mL of concentrated sulfuric acid in a reaction vessel.[1]

  • Add a magnetic stirrer bar and place the vessel on a stirring hotplate.

  • Heat the mixture to 80°C while stirring continuously for 12 hours. The solution should turn pale yellow.[1]

  • Allow the solution to cool to room temperature.

  • In a separate beaker, add the this compound-H2SO4 solution dropwise to a larger volume of cold methanol to precipitate a white powder.

  • Collect the white precipitate ("this compound-H") by vacuum filtration using a Buchner funnel.

  • Wash the collected powder thoroughly with methanol to remove any residual sulfuric acid.

  • Dry the "this compound-H" powder in an oven at 60°C for 12 hours.[1]

Protocol 2: Preparation of an Acid-Treated this compound Catalyst for Biodiesel Production

This protocol provides an example of how to prepare a functional catalyst starting from this compound.

Materials:

  • This compound powder

  • Concentrated sulfuric acid (95-98%)

  • Deionized water

  • Sonication bath

  • Centrifuge

  • Drying oven

Procedure:

  • Synthesize this compound by heating 10 g of melamine (B1676169) to 450°C in air with a ramping rate of 2.3 °C/min and holding for 4 hours.[13]

  • Disperse the synthesized this compound in concentrated sulfuric acid.

  • Sonicate the mixture to ensure thorough interaction and functionalization.

  • Neutralize the mixture by washing with deionized water until the pH is neutral.

  • Separate the acid-treated this compound catalyst by centrifugation.

  • Dry the catalyst in an oven to remove any residual water.

Visualizations

Experimental Workflow for Enhancing this compound Solubility

G cluster_0 Dissolution of this compound cluster_1 Isolation of this compound-H cluster_2 Catalyst Preparation Pristine this compound Pristine this compound Heating and Stirring Heating and Stirring Pristine this compound->Heating and Stirring Concentrated H2SO4 Concentrated H2SO4 Concentrated H2SO4->Heating and Stirring This compound-H Solution This compound-H Solution Heating and Stirring->this compound-H Solution Precipitation in Methanol Precipitation in Methanol This compound-H Solution->Precipitation in Methanol Filtration and Washing Filtration and Washing Precipitation in Methanol->Filtration and Washing Drying Drying Filtration and Washing->Drying This compound-H Powder This compound-H Powder Drying->this compound-H Powder Dissolution in DMSO Dissolution in DMSO This compound-H Powder->Dissolution in DMSO Addition of Precursors Addition of Precursors Dissolution in DMSO->Addition of Precursors Catalyst Synthesis Catalyst Synthesis Addition of Precursors->Catalyst Synthesis Final Catalyst Final Catalyst Catalyst Synthesis->Final Catalyst

Caption: Workflow for improving this compound solubility and subsequent catalyst preparation.

Logical Relationship for Troubleshooting this compound Dissolution

G Low Solubility Low Solubility Acid Treatment Acid Treatment Low Solubility->Acid Treatment Sonication Sonication Low Solubility->Sonication Alternative Solvents Alternative Solvents Low Solubility->Alternative Solvents Incomplete Dissolution Incomplete Dissolution Acid Treatment->Incomplete Dissolution Insufficient time/temp Degradation Degradation Acid Treatment->Degradation Excessive heat Successful Dissolution Successful Dissolution Acid Treatment->Successful Dissolution Optimized conditions Increase time/temp Increase time/temp Incomplete Dissolution->Increase time/temp Control temperature Control temperature Degradation->Control temperature

Caption: Troubleshooting logic for overcoming the low solubility of this compound.

References

Preventing the formation of higher condensates during Melem synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of melem. The focus is on preventing the formation of higher condensates, such as melon and other graphitic carbon nitrides, to ensure the desired purity and yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common higher condensates formed during this compound synthesis?

A1: During the thermal synthesis of this compound from precursors like melamine (B1676169) or dicyandiamide, several higher condensates can form. The most common are melam, which is a direct condensation product of two melamine molecules, and melon, a more condensed polymeric carbon nitride.[1][2][3] Further heating can lead to the formation of graphitic carbon nitride (g-C3N4).[4][5]

Q2: What are the key reaction parameters that influence the formation of these higher condensates?

A2: The primary factors influencing the formation of higher condensates are temperature, reaction time, and pressure.[6] Exceeding the optimal temperature range or prolonged heating can promote further condensation of this compound into melon and other polymeric species.[4][7] The pressure of the ammonia (B1221849) byproduct also plays a role in the reaction equilibrium.[8][9]

Q3: How can I characterize the final product to confirm the presence of this compound and identify any higher condensates?

A3: A combination of analytical techniques is recommended for product characterization. X-ray diffraction (XRD) is crucial for identifying the crystalline phases of this compound, melam, and melon.[4][8] Fourier-transform infrared spectroscopy (FTIR) can help identify characteristic vibrational modes of the different condensates.[5][10] Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly 13C and 15N MAS NMR, provides detailed structural information.[6][7]

Q4: Is it possible to synthesize this compound from precursors other than melamine?

A4: Yes, this compound can be synthesized from other nitrogen-rich precursors such as dicyandiamide, cyanamide, and ammonium (B1175870) dicyanamide.[6][7] The reaction conditions will vary depending on the starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and presence of unreacted melamine. Reaction temperature was too low or reaction time was too short.Gradually increase the reaction temperature within the optimal range (see table below) and/or extend the reaction time. Ensure uniform heating of the precursor.
Significant formation of melon and other higher condensates. Reaction temperature was too high or the heating period was too long.[4]Carefully control the temperature to stay within the optimal range for this compound formation. Reduce the duration of the heating step once this compound has formed. Consider using a temperature-controlled furnace with a precise ramp rate.
Product is a mixture of this compound and melam. The reaction may not have gone to completion, or the conditions favored the formation of the melam intermediate.[1][2] Melam is a precursor to this compound.[9]Increase the reaction temperature slightly or prolong the reaction time to facilitate the conversion of melam to this compound.[1]
Inconsistent results between batches. Variations in precursor purity, heating rate, or atmospheric conditions.Use high-purity starting materials.[6] Ensure a consistent and controlled heating rate for each synthesis. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions.
Difficulty in isolating pure this compound. The product may be an adduct of this compound and melamine.[11]Purification can be achieved by washing with a suitable solvent, such as N,N-dimethylformamide (DMF), in which melamine is more soluble than this compound.[12] Sublimation can also be used to remove unreacted melamine.[6]

Data Presentation: Reaction Conditions for this compound Synthesis

The following table summarizes typical reaction conditions for the synthesis of this compound from melamine found in the literature. Note that optimal conditions may vary depending on the specific experimental setup.

PrecursorTemperature (°C)Time (hours)AtmosphereKey ObservationsReference
Melamine350-Nitrogen flowFormation of melam.[8][8]
Melamine390--Formation of this compound from melam.[2][2]
Melamine4003-Completion of melamine to this compound conversion.[4][4]
Melamine4505Sealed ampuleFormation of single-phase this compound.[6][6]
Melamine4753-Formation of this compound tetramer as a direct precursor to polymeric carbon nitride.[4][4]
Dicyandiamide4505Sealed ampuleFormation of single-phase this compound.[6]

Experimental Protocols

Protocol 1: Thermal Condensation of Melamine in a Sealed Ampule

This method is adapted from the synthesis of single-phase this compound.[6]

Materials:

  • Melamine (high purity, ≥99%)

  • Quartz glass ampule

Procedure:

  • Place a known amount of melamine (e.g., 80 mg) into a clean, dry quartz glass ampule.

  • Evacuate and seal the ampule under vacuum or after purging with an inert gas like argon.

  • Place the sealed ampule in a programmable tube furnace.

  • Heat the ampule to 450 °C at a controlled heating rate (e.g., 1 °C/min).

  • Hold the temperature at 450 °C for 5 hours.

  • Slowly cool the furnace to room temperature (e.g., 2 °C/min).

  • Carefully open the ampule in a well-ventilated fume hood. The product is a white-beige powder.

Protocol 2: Synthesis of this compound from Melamine-based g-C3N4

This top-down approach utilizes pre-synthesized graphitic carbon nitride.[13][14]

Materials:

  • Melamine-based graphitic carbon nitride (g-C3N4)

  • Concentrated sulfuric acid (95-98%)

Procedure:

  • Prepare g-C3N4 by heating melamine in a muffle furnace at 550 °C for 4 hours.

  • Add the as-synthesized g-C3N4 to concentrated sulfuric acid.

  • Stir the mixture at 80 °C for 1 hour.

  • Allow the solution to cool to room temperature.

  • Carefully pour the mixture into a beaker of deionized water to precipitate the this compound.

  • Filter the precipitate, wash thoroughly with deionized water until the pH is neutral, and then with ethanol.

  • Dry the resulting this compound product in an oven at 60 °C.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Thermal_Condensation_Pathway Melamine Melamine Melam Melam Melamine->Melam ~350-360°C -NH3 This compound This compound Melam->this compound ~390-400°C -NH3 Higher_Condensates Melon / g-C3N4 This compound->Higher_Condensates >475°C -NH3 Troubleshooting_Workflow Start This compound Synthesis Issue Problem Identify Primary Issue Start->Problem Low_Yield Low Yield / Unreacted Precursor Problem->Low_Yield Low Yield High_Condensates High Condensate Formation Problem->High_Condensates Byproducts Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Inconsistency Solution1 Increase Temp / Time Low_Yield->Solution1 Solution2 Decrease Temp / Time High_Condensates->Solution2 Solution3 Standardize Protocol (Purity, Ramp Rate, Atmosphere) Inconsistent_Results->Solution3

References

Technical Support Center: Enhancing the Stability of Melem-Based Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with melem-based photocatalysts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of these materials under irradiation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.

Q1: My this compound-based photocatalyst is showing a gradual decrease in activity over several experimental runs. What are the potential causes and how can I address this?

A1: A decline in photocatalytic activity, often referred to as deactivation, is a common issue. Several factors could be at play:

  • Photocorrosion or Photodegradation: Although this compound is considered relatively stable, prolonged exposure to high-energy irradiation, especially UV light, can lead to gradual degradation of the heptazine units. This can alter the electronic structure and reduce the number of active sites.

  • Fouling of the Catalyst Surface: Reaction intermediates or byproducts can adsorb onto the surface of the photocatalyst, blocking active sites and preventing light absorption. This is particularly common in the degradation of organic pollutants.

  • Aggregation of Nanoparticles: If your this compound-based photocatalyst is in nanoparticle form, it may aggregate during the reaction or recovery process. This reduces the specific surface area exposed to light and reactants, thereby lowering efficiency.

  • Loss of Material During Recovery: In recycling experiments, physical loss of the powdered catalyst during centrifugation, washing, and drying steps can lead to an apparent decrease in activity.

Troubleshooting Steps:

  • Characterize the Used Catalyst: After a reaction cycle where deactivation is observed, recover the catalyst and re-characterize it using techniques like X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Transmission Electron Microscopy (TEM). Compare the results with the fresh catalyst to identify any changes in crystallinity, chemical structure, or morphology.

  • Solvent Washing: To address surface fouling, wash the used catalyst with a suitable solvent (e.g., ethanol (B145695) or deionized water) to remove adsorbed species. After washing, dry the catalyst and test its activity again.

  • Optimize Reaction Conditions:

    • Light Source: If possible, use a light source with a cutoff filter to eliminate high-energy UV radiation if your reaction can be driven by visible light. This can minimize photodegradation.

    • Temperature: While photocatalysis is not typically temperature-driven, excessive heat generated by the light source can sometimes promote side reactions or catalyst degradation. Ensure your reaction vessel is adequately cooled.

  • Improve Catalyst Recovery: Refine your centrifugation and washing procedures to minimize material loss. Consider using membrane filtration for more efficient recovery of fine powders.

Q2: I've noticed a color change in my this compound photocatalyst after irradiation. What does this indicate?

A2: A color change in your this compound-based photocatalyst, typically a yellowing or browning, can be an indicator of structural changes or surface deposits.

  • Formation of Carbonaceous Deposits: In reactions involving organic molecules, the formation of carbon-rich deposits (coking) on the catalyst surface can lead to a darker appearance. These deposits can block active sites and reduce photocatalytic efficiency.

  • Structural Degradation: The color change could also be a sign of the degradation of the this compound structure itself, potentially leading to the formation of different nitrogen- or carbon-based species with altered light absorption properties.

  • Adsorption of Colored Intermediates: During the degradation of colored pollutants like methylene (B1212753) blue or rhodamine B, strongly colored intermediates may adsorb onto the catalyst surface, causing a color change.

Troubleshooting Steps:

  • Spectroscopic Analysis: Use UV-Vis Diffuse Reflectance Spectroscopy (DRS) to analyze the optical properties of the fresh and used catalyst. A shift in the absorption edge or the appearance of new absorption bands can provide clues about the nature of the change.

  • Elemental Analysis: Conduct elemental analysis (CHN analysis) on the used catalyst to check for changes in the carbon-to-nitrogen ratio, which might indicate the loss of nitrogen-containing functional groups or the deposition of carbon.

  • Thorough Washing: As mentioned previously, a thorough washing procedure can help determine if the color change is due to adsorbed species.

Q3: How can I proactively improve the stability of my this compound-based photocatalysts?

A3: Several strategies can be employed during the synthesis and modification of this compound-based photocatalysts to enhance their stability:

  • Formation of Supramolecular Assemblies: Synthesizing this compound into well-ordered supramolecular structures can enhance its stability.[1][2] The intermolecular interactions within these assemblies can help to dissipate energy and prevent the degradation of individual this compound molecules.

  • Creating Heterojunctions with g-C3N4: Forming a composite or heterojunction between this compound and graphitic carbon nitride (g-C3N4) is a highly effective strategy. The interface between the two materials can promote charge separation, reducing the likelihood of self-oxidation or reduction of the catalyst by photogenerated charge carriers. This also broadens the light absorption range and improves overall efficiency.

  • Hydrothermal Treatment: Controlled hydrothermal treatment can be used to modify the surface of this compound-based materials, potentially introducing stabilizing functional groups or creating more robust structures.[3]

Quantitative Data on Photocatalyst Stability

The stability of photocatalysts is often evaluated through recycling experiments, where the catalyst is recovered and reused for multiple cycles. The following tables summarize the performance of various this compound-based and related carbon nitride photocatalysts in such tests.

Table 1: Stability of Hydrothermally Treated g-C3N4 with Extended this compound Units in the Photodegradation of Tetracycline (TC) [3]

Cycle NumberTC Degradation Efficiency (%)
1~97
2~97
3~97
4~97

The data indicates excellent stability, with no significant loss of activity over four cycles.

Table 2: General Performance of Modified Carbon Nitride Photocatalysts in Recycling Tests

Photocatalyst SystemPollutantNumber of CyclesFinal Degradation Efficiency (%)Reference
This compound/g-C3N4 HybridMethylene Blue5>90[4]
Melam/WO3 HeterojunctionAcetaldehyde4~95[5]

Experimental Protocols

Protocol 1: General Procedure for Photocatalyst Reusability Testing

This protocol outlines a standard procedure for evaluating the stability and reusability of a powdered this compound-based photocatalyst for the degradation of a model pollutant like methylene blue (MB).

1. Materials and Equipment:

  • This compound-based photocatalyst powder
  • Methylene blue (MB) solution of known concentration (e.g., 10 mg/L)
  • Reaction vessel (e.g., a beaker or quartz reactor)
  • Light source (e.g., a Xenon lamp with a UV cutoff filter for visible light irradiation)
  • Magnetic stirrer
  • Centrifuge and centrifuge tubes
  • UV-Vis spectrophotometer
  • Deionized water and/or ethanol for washing
  • Drying oven

2. Experimental Procedure:

3. Data Analysis:

  • Calculate the degradation efficiency for each cycle using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration (or absorbance) and Cₜ is the concentration (or absorbance) at time t.
  • Plot the degradation efficiency versus time for each cycle to visualize any changes in performance.

Visualizing Mechanisms and Workflows

Diagram 1: General Mechanism of Photocatalytic Degradation of an Organic Pollutant

This diagram illustrates the fundamental steps involved when a this compound-based photocatalyst degrades an organic pollutant under light irradiation.

Photocatalysis_Mechanism cluster_catalyst This compound-based Photocatalyst cluster_environment Aqueous Environment VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e Pollutant Organic Pollutant Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products H2O H₂O OH_rad •OH H2O->OH_rad O2 O₂ O2_rad •O₂⁻ O2->O2_rad Light Light (hν) Light->VB Excitation e->O2 Reduction h->Pollutant Direct Oxidation h->H2O Oxidation OH_rad->Pollutant Oxidation O2_rad->Pollutant Oxidation

Caption: Photocatalytic degradation of organic pollutants by a this compound-based photocatalyst.

Diagram 2: Experimental Workflow for Photocatalyst Stability Testing

This diagram outlines the cyclical process of testing the stability and reusability of a photocatalyst.

Stability_Test_Workflow start Start photocatalysis Perform Photocatalytic Degradation Experiment (Cycle N) start->photocatalysis recovery Recover Catalyst (Centrifugation/Filtration) photocatalysis->recovery washing Wash Catalyst (e.g., with DI Water/Ethanol) recovery->washing drying Dry Catalyst washing->drying decision More Cycles? drying->decision characterization Characterize Used Catalyst (Optional, after final cycle) end End characterization->end reuse Reuse Catalyst in Fresh Pollutant Solution (Cycle N+1) reuse->photocatalysis decision->characterization No decision->reuse Yes

Caption: Workflow for evaluating the stability and reusability of a photocatalyst.

Diagram 3: Proposed Stabilization Mechanism via this compound/g-C3N4 Heterojunction

This diagram illustrates how the formation of a heterojunction between this compound and g-C3N4 can improve charge separation and enhance photostability.

Heterojunction_Stabilization cluster_this compound This compound cluster_gcn g-C3N4 Melem_VB VB Melem_CB CB h_this compound h⁺ Melem_VB->h_this compound Redox_h Oxidation Reactions (e.g., H₂O → •OH) Melem_VB->Redox_h Enhanced Oxidation e_this compound e⁻ Melem_CB->e_this compound gcn_VB VB gcn_CB CB h_gcn h⁺ gcn_VB->h_gcn e_gcn e⁻ gcn_CB->e_gcn Redox_e Reduction Reactions (e.g., O₂ → •O₂⁻) gcn_CB->Redox_e Enhanced Reduction Light Light (hν) Light->Melem_VB Light->gcn_VB e_this compound->gcn_CB Electron Transfer h_gcn->Melem_VB Hole Transfer

Caption: Charge separation in a this compound/g-C3N4 heterojunction enhances stability.

References

Technical Support Center: Melem Synthesis and Morphology Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the morphological control of melem during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and how do they influence its morphology?

A1: The main synthesis routes for this compound include conventional thermal condensation, top-down acidic depolymerization, and bottom-up supramolecular assembly. Each method offers different levels of control over the final morphology.

  • Thermal Condensation: This traditional method involves heating precursors like melamine (B1676169) or dicyandiamide.[1][2] It often produces this compound as an intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄).[3][4] The morphology can be difficult to control, often resulting in mixtures of products.[2]

  • Top-Down Acidic Depolymerization: This approach involves breaking down a pre-synthesized polymer, such as g-C₃N₄, using concentrated acid. Stirring melamine-based g-C₃N₄ in concentrated sulfuric acid at 80°C selectively yields this compound with a distinctive nano rectangular prism morphology and a higher surface area.[2][5][6]

  • Supramolecular Assembly: This bottom-up method involves the self-assembly of this compound precursors. For instance, exfoliating bulk this compound with hydrochloric acid improves its dispersibility in water, leading to the formation of a hydrogen-bond-bridged supramolecular assembly.[7][8] Subsequent thermal condensation of this assembly produces well-ordered, porous this compound-based rods.[7]

Q2: Which synthesis parameters are most critical for controlling this compound morphology?

A2: The key parameters that influence this compound morphology are the synthesis method, choice of precursor, reaction temperature, and the solvent or additives used.[9][10]

  • Precursor: The identity of the starting material (e.g., melamine, dicyandiamide) can affect the reaction pathway and final product structure.[11][12]

  • Temperature: Temperature is a crucial factor, especially in thermal condensation. Specific temperature ranges are required to form this compound versus other condensates like melam or melon. For example, this compound-like derivatives form around 400–450°C from melamine, while complete polymerization to g-C₃N₄ occurs at 500–550°C.[2] One study found that a this compound tetramer can be formed in a narrow window around 475°C.[13]

  • Solvent/Additives: Solvents and other reagents play a significant role. Concentrated sulfuric acid is used to drive the top-down depolymerization and results in nano-prisms.[5] In supramolecular assembly, hydrochloric acid is used to exfoliate this compound and promote the formation of rod-like structures.[7][8]

Q3: How can I synthesize this compound with a high surface area?

A3: this compound produced by traditional bottom-up thermal methods can have a low surface area. To achieve a higher surface area, consider the following methods:

  • Top-Down Synthesis: The depolymerization of g-C₃N₄ in concentrated sulfuric acid has been shown to produce this compound with a larger surface area compared to traditional methods.[5][14]

  • Supramolecular Assembly: Building porous structures from this compound-based supramolecular assemblies is another effective strategy for obtaining materials with a high specific surface area.[7][15]

Q4: Is it possible to obtain different this compound morphologies like nanorods or nano-prisms?

A4: Yes, specific morphologies can be targeted by choosing the appropriate synthesis strategy.

  • Nano Rectangular Prisms: This morphology can be achieved through the top-down depolymerization of melamine-based g-C₃N₄ in concentrated sulfuric acid (95–98%) at 80°C for 1 hour.[5][6]

  • Porous Rods: These can be fabricated via the thermal condensation of this compound-based hexagonal supramolecular assemblies, which are formed by exfoliating bulk this compound with hydrochloric acid.[7][8]

  • This compound Hydrate (B1144303) Crystals (Rod-shaped): Hydrothermal or ultrasonic treatments of this compound can produce this compound hydrates, which have been observed as rod-shaped single crystals.[7]

Troubleshooting Guide

Problem 1: The synthesized product is an impure mixture of this compound and its oligomers.

  • Possible Cause: Inconsistent or poorly controlled temperature during thermal condensation of precursors like melamine. The process of melamine condensation to higher derivatives like melam, this compound, and melon is highly temperature-dependent.[4]

  • Recommended Solution:

    • Optimize Temperature Control: Ensure precise and stable temperature control during synthesis. The formation of this compound from melamine generally occurs between 390°C and 450°C.[2][4] Temperatures outside this range can lead to incomplete conversion or further polymerization into melon and g-C₃N₄.

    • Adopt an Alternative Method: Switch to the top-down synthesis method by treating g-C₃N₄ with concentrated sulfuric acid. This method has been reported to selectively produce the this compound monomer in high yield without requiring an inert atmosphere or complex purification.[5][6]

Problem 2: The this compound product exhibits poor solubility and dispersibility, hindering further processing.

  • Possible Cause: this compound is inherently insoluble in most common solvents like water, ethanol, and acetone, with very limited solubility in DMSO.[16] This is due to its extended conjugated structure and strong intermolecular hydrogen bonding.

  • Recommended Solution:

    • Acid-Mediated Exfoliation: To improve dispersibility in aqueous solutions for subsequent reactions (like supramolecular assembly), exfoliate the bulk this compound using hydrochloric acid. This breaks down the bulk material and allows for the formation of stable dispersions.[7][8]

    • Dissolution in Strong Acid: For solution-based processing, this compound can be dissolved in concentrated sulfuric acid at concentrations higher than 385 mg/mL.[16] The this compound can be precipitated out by adding aprotic polar solvents.[16]

Problem 3: The final this compound-based material has a low specific surface area and poor porosity.

  • Possible Cause: Conventional thermal polymerization often leads to bulk materials with dense, non-porous structures.

  • Recommended Solution:

    • Supramolecular Precursor Route: Synthesize a this compound-based supramolecular assembly first. The inherent structure of these assemblies can act as a template, leading to a porous final material after thermal condensation.[7][15]

    • Top-Down Synthesis: The nano rectangular prisms obtained from the acidic depolymerization of g-C₃N₄ have been shown to possess a higher surface area than this compound from traditional bottom-up syntheses.[6]

Data Summary of Synthesis Methods

The following table summarizes key quantitative parameters for different this compound synthesis methods and their resulting morphologies.

Synthesis MethodPrecursorKey Reagents/ConditionsTemperature (°C)TimeResulting MorphologyKey Characteristics
Top-Down Depolymerization [5][6]Melamine-based g-C₃N₄Conc. H₂SO₄ (95-98%)801 hNano rectangular prismsHigh surface area, selective monomer formation
Supramolecular Assembly [7][8]Bulk this compoundHCl (for exfoliation)Thermal condensation step >400°CVariesPorous rodsHigh specific surface area, ordered structure
Conventional Thermal Condensation [2]MelamineInert Atmosphere (N₂)400 - 45012 hIrregular particles (often mixed)Intermediate in g-C₃N₄ synthesis
Hydrothermal Treatment [7]This compoundWaterAutoclave (temp. varies)VariesRod-shaped this compound hydrate crystalsCrystalline hydrate form

Detailed Experimental Protocols

Protocol 1: Top-Down Synthesis of this compound Nano Rectangular Prisms [5][6]

This protocol is adapted from the method describing the acidic depolymerization of graphitic carbon nitride (g-C₃N₄).

  • Preparation of g-C₃N₄: Synthesize g-C₃N₄ by calcining melamine at 550°C in air for 4 hours.

  • Depolymerization: Add the prepared g-C₃N₄ powder to concentrated sulfuric acid (95–98%) in a flask.

  • Reaction: Stir the mixture at 80°C for 1 hour. The solid will dissolve, and the reaction will proceed.

  • Precipitation & Washing: After cooling, pour the reaction mixture into an ice-water bath to precipitate the this compound product.

  • Purification: Filter the white precipitate, wash it thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol.

  • Drying: Dry the final this compound product in an oven at 60°C.

Protocol 2: Synthesis of Porous Carbon Nitride Rods via Supramolecular Assembly [7][8]

This protocol describes the formation of porous rods from a this compound-based supramolecular assembly.

  • Preparation of Bulk this compound: Synthesize bulk this compound via thermal condensation of melamine under a nitrogen atmosphere at 425°C for 12 hours.

  • Exfoliation: Disperse the bulk this compound powder in a hydrochloric acid solution. The concentration and duration may require optimization, but the goal is to create a stable dispersion.

  • Formation of Assembly: The acidic treatment helps exfoliate the bulk this compound and allows it to self-assemble into a hydrogen-bonded supramolecular structure in the aqueous medium. This can be confirmed by characterization techniques like XRD and TEM.

  • Thermal Condensation: Isolate the supramolecular assembly and subject it to thermal condensation (e.g., at 550°C) under a nitrogen atmosphere to form the final porous rod structure.

Visualized Workflows and Relationships

Diagram 1: Experimental Workflow for Top-Down Synthesis of this compound

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Depolymerization & Purification melamine Melamine gcn g-C₃N₄ melamine->gcn Calcination (550°C, Air) acid Add Conc. H₂SO₄ gcn->acid stir Stir at 80°C (1 hour) acid->stir wash Precipitate, Wash & Dry stir->wash product This compound Nano Rectangular Prisms wash->product

Caption: Workflow for the top-down synthesis of this compound nano rectangular prisms.

Diagram 2: Experimental Workflow for Supramolecular Assembly Method

cluster_0 Step 1: Exfoliation cluster_1 Step 2: Assembly & Condensation This compound Bulk this compound hcl Disperse in HCl This compound->hcl exfoliated Exfoliated this compound Dispersion hcl->exfoliated assembly H-Bonded Supramolecular Assembly exfoliated->assembly Self-Assembly condensation Thermal Condensation (>400°C, N₂) assembly->condensation product Porous this compound-Based Rods condensation->product

Caption: Workflow for synthesizing porous rods via supramolecular assembly.

Diagram 3: Factors Influencing this compound Morphology

cluster_method Synthesis Method cluster_params Key Parameters cluster_output Resulting Morphologies center This compound Morphology m1 Top-Down center->m1 m2 Supramolecular center->m2 m3 Thermal center->m3 m4 Hydrothermal center->m4 p1 Precursor Type center->p1 p2 Temperature center->p2 p3 Solvent/Additive center->p3 p4 Reaction Time center->p4 o1 Nano Prisms center->o1 o2 Porous Rods center->o2 o3 Irregular Particles center->o3 o4 Hydrate Crystals center->o4 m1->o1 m2->o2 m3->o3 m4->o4

Caption: Logical relationship between synthesis factors and this compound morphology.

References

Technical Support Center: Post-Synthesis Treatment of Melem for Enhanced Surface Area

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-synthesis treatment of melem. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to increase the specific surface area of this compound, a crucial factor for its application in catalysis, drug delivery, and materials science.

Frequently Asked Questions (FAQs)

Q1: Why is increasing the surface area of this compound important?

A1: A higher specific surface area in this compound provides more active sites for catalytic reactions, increases the loading capacity for drug delivery applications, and enhances interfacial interactions in composite materials. This generally leads to improved performance and efficiency.

Q2: What are the primary methods for increasing the surface area of this compound?

A2: The main approaches include a top-down synthesis method using acid treatment of graphitic carbon nitride (g-C₃N₄) to yield high-surface-area this compound, post-synthesis thermal treatment (annealing), and mechanical exfoliation methods such as ball milling and sonication-assisted liquid exfoliation.

Q3: Is the sulfuric acid treatment a post-synthesis method?

A3: Not strictly. The widely cited method of treating g-C₃N₄ with concentrated sulfuric acid is a "top-down" synthesis route to produce this compound with a high surface area, rather than a treatment of pre-existing this compound powder.[1][2][3][4] It works by breaking down the polymeric structure of g-C₃N₄ into this compound monomers.[3]

Q4: What kind of surface area increase can I expect?

A4: The achievable surface area depends on the method and the starting material. For instance, the top-down synthesis from g-C₃N₄ has been reported to increase the Brunauer-Emmett-Teller (BET) specific surface area from around 5-7 m²/g for bulk this compound to approximately 19.5 m²/g.[3] Mechanical methods' effectiveness will vary based on the process parameters.

Q5: How can I verify that I have successfully increased the surface area while preserving the this compound structure?

A5: A combination of characterization techniques is recommended. BET analysis is the standard for measuring specific surface area. To check for structural integrity, you should use X-ray Diffraction (XRD) to confirm the crystalline structure of this compound, Fourier-Transform Infrared Spectroscopy (FTIR) to verify the characteristic functional groups, and Scanning/Transmission Electron Microscopy (SEM/TEM) to observe changes in particle morphology and exfoliation.[5][6][7]

Troubleshooting Guides

Synthesis of High Surface Area this compound via Acid Treatment
Problem/Observation Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete depolymerization of g-C₃N₄.- Ensure the g-C₃N₄ is fully submerged and stirred in the concentrated H₂SO₄. - Verify the reaction time (e.g., 1 hour) and temperature (e.g., 80°C) are accurately maintained.[1] - Check the concentration of the sulfuric acid (95-98% is recommended).[1]
Product is not pure this compound (contains oligomers or other byproducts) Reaction time was too short or too long, or the temperature was incorrect.- Shorter reaction times may lead to incomplete breakdown of g-C₃N₄. - Longer times or higher temperatures can lead to oxidation and the formation of cyameluric or cyanuric acids.[1] Adhere strictly to the recommended reaction time and temperature.
Low surface area in the final product Agglomeration of this compound particles during workup and drying.- After quenching the reaction with deionized water and neutralizing, ensure thorough washing to remove residual salts. - Consider freeze-drying (lyophilization) instead of oven drying to minimize agglomeration.
Post-Synthesis Treatment: Ball Milling
Problem/Observation Potential Cause Troubleshooting Steps
No significant increase in surface area Insufficient milling energy or time.- Increase the milling speed (RPM). - Increase the milling duration.[8] - Increase the ball-to-powder ratio (BPR) for higher impact energy.[9] - Use denser milling media (e.g., zirconia, tungsten carbide).
Amorphization or degradation of this compound structure (loss of crystallinity in XRD) Excessive milling energy.- Reduce the milling speed or time. - Implement milling cycles with rest periods to prevent excessive temperature rise.[10] - Consider wet milling with a process control agent (PCA) like an inert solvent to dissipate heat and reduce agglomeration.[8]
Contamination of the sample Abrasion of the milling jar or balls.- Use high-purity, hard-wearing materials for the jar and balls (e.g., zirconia). - Ensure the jar and balls are made of the same material. - Avoid excessively long milling times.
Particle agglomeration High surface energy of newly created surfaces.- Use a process control agent (PCA). For this compound, an inert, non-reactive solvent could be tested. - Optimize the powder filling degree; too much or too little can be inefficient.
Post-Synthesis Treatment: Sonication-Assisted Liquid Exfoliation
Problem/Observation Potential Cause Troubleshooting Steps
Low yield of exfoliated this compound in the supernatant Inefficient energy transfer; poor solvent choice; re-agglomeration.- Use a high-power probe sonicator instead of a bath sonicator for more direct energy input.[11] - Optimize sonication time and power; prolonged, high-power sonication can fragment the sheets.[12] - Select a solvent with a surface tension that matches this compound to minimize the energy of exfoliation. N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are common choices for 2D materials.[13] - Work with lower initial concentrations of this compound to reduce the likelihood of re-agglomeration of exfoliated flakes.[14]
Significant fragmentation of this compound particles instead of exfoliation Sonication power is too high or time is too long.- Reduce the sonication amplitude/power. - Use pulsed sonication (e.g., 0.5s on, 0.5s off) to allow for heat dissipation.[14] - Decrease the total sonication time and analyze the supernatant at various intervals to find the optimal point.
Difficulty separating exfoliated material from bulk Inappropriate centrifugation speed.- Start with a low-speed centrifugation step to remove the unexfoliated bulk material. - Follow with a higher-speed centrifugation of the supernatant to collect the exfoliated nanosheets. The optimal speeds will need to be determined empirically.

Quantitative Data Summary

The following table summarizes reported surface area values for this compound produced by different methods. This data should be used for comparison; actual results will depend on specific experimental conditions.

This compound Synthesis/Treatment Method Precursor Material Reported BET Surface Area (m²/g) Reference
Conventional Thermal Condensation (Bulk this compound)Melamine (B1676169)5.63[3]
Conventional Thermal Condensation (Bulk this compound)Melamine7.02[3]
Conventional Thermal Condensation (this compound Nanorods)Melamine4.87[3]
Top-Down Synthesis via H₂SO₄ Treatment g-C₃N₄ 19.54 [3]

Experimental Protocols

Protocol 1: Top-Down Synthesis of High Surface Area this compound from g-C₃N₄[3]
  • Preparation of g-C₃N₄: Synthesize bulk g-C₃N₄ by heating melamine in a covered crucible at 550°C for 4 hours in a muffle furnace. Allow it to cool down to room temperature and grind the resulting yellow agglomerate into a fine powder.

  • Acid Treatment: In a round-bottom flask, add 0.2 g of the prepared g-C₃N₄ powder to 20 mL of concentrated sulfuric acid (95-98%).

  • Reaction: Heat the mixture to 80°C and stir continuously for 1 hour.

  • Workup: Allow the solution to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing approximately 200 mL of deionized ice water under constant stirring. A white precipitate will form.

  • Neutralization and Washing: Neutralize the suspension by slowly adding a NaOH solution until the pH is ~7. Filter the white precipitate and wash it repeatedly with deionized water and then with ethanol (B145695) to remove any residual salts and impurities.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight. The resulting white powder is high-surface-area this compound.

Protocol 2: Post-Synthesis Treatment by Ball Milling (Starting Point for Optimization)
  • Preparation: Place the pre-synthesized this compound powder into a milling jar (e.g., zirconia). Add milling balls (e.g., zirconia) to the jar.

  • Milling Parameters (Suggested Starting Point):

    • Ball-to-Powder Ratio (BPR): 10:1 by weight.[9]

    • Milling Speed: 300-500 RPM.[9]

    • Milling Time: Start with 1-2 hours. Analyze the product and increase the time if necessary.[8]

    • Atmosphere: Perform milling under an inert atmosphere (e.g., N₂ or Ar) if degradation is a concern.

  • Procedure: Secure the jar in a planetary ball mill and run the process according to the chosen parameters. If running for extended periods, use milling cycles with pauses to prevent overheating.

  • Recovery: After milling, separate the powder from the milling balls. The resulting finer powder should have a higher surface area.

Protocol 3: Post-Synthesis Treatment by Sonication-Assisted Liquid Exfoliation (Starting Point for Optimization)
  • Dispersion: Prepare a dilute dispersion of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., NMP or DMF).

  • Sonication: Immerse a high-power sonication probe into the dispersion. The vessel should be placed in an ice bath to prevent overheating.

  • Sonication Parameters (Suggested Starting Point):

    • Power: Use a moderate power setting (e.g., 30-50% of the maximum amplitude of a 400W sonicator).[14]

    • Time: Sonicate for 1-2 hours.[15]

    • Pulsing: Use a pulse mode (e.g., 2 seconds on, 2 seconds off) to minimize solvent heating and sample degradation.

  • Separation:

    • Centrifuge the dispersion at a low speed (e.g., 1500 rpm) for 30-45 minutes to pellet the unexfoliated, bulk this compound.

    • Carefully collect the supernatant, which contains the exfoliated this compound nanosheets.

  • Collection: The exfoliated material can be used as a dispersion or collected by high-speed centrifugation or solvent evaporation.

Visualizations

Below are diagrams illustrating the experimental workflows.

G cluster_0 Protocol 1: Top-Down Synthesis melamine Melamine gC3N4 g-C₃N₄ Powder melamine->gC3N4 550°C, 4h reaction Stirring in Acid gC3N4->reaction H₂SO₄ (95-98%) quench Quenching reaction->quench 80°C, 1h neutralize Neutralization quench->neutralize Ice Water wash Washing & Filtration neutralize->wash NaOH dry Drying wash->dry DI Water, EtOH high_sa_this compound High Surface Area this compound dry->high_sa_this compound Vacuum Oven

Caption: Workflow for the top-down synthesis of high surface area this compound.

G cluster_1 Protocol 2: Ball Milling start Bulk this compound Powder load Load Jar with this compound & Balls start->load mill Planetary Ball Milling load->mill Set RPM, Time, BPR unload Separate Powder from Balls mill->unload product High Surface Area this compound unload->product

Caption: General workflow for post-synthesis treatment of this compound via ball milling.

G cluster_2 Protocol 3: Sonication-Assisted Exfoliation start Bulk this compound Powder disperse Disperse in Solvent start->disperse sonicate Probe Sonication (Ice Bath) disperse->sonicate Set Power, Time, Pulse centrifuge_low Low-Speed Centrifugation sonicate->centrifuge_low supernatant Collect Supernatant centrifuge_low->supernatant Contains exfoliated flakes product Exfoliated this compound Dispersion supernatant->product

Caption: Workflow for liquid exfoliation of this compound using sonication.

References

Validation & Comparative

A Comparative Guide to Melem Synthesis: An Analysis of Precursor Influence on Physicochemical Properties and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Melem (2,5,8-triamino-tri-s-triazine, C₆N₇(NH₂)₃) is a crucial intermediate in the thermal synthesis of graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor with wide-ranging applications in photocatalysis, sensing, and bioimaging.[1][2][3] The choice of precursor for this compound synthesis significantly impacts its properties and, consequently, the performance of the final g-C₃N₄ material.[4][5] Common precursors include nitrogen-rich organic compounds like melamine (B1676169), dicyandiamide, and urea (B33335).[5][6] This guide provides a comparative analysis of this compound synthesized from these different precursors, presenting key performance data, detailed experimental protocols, and visualizations of the synthesis pathways.

Synthesis Pathways and Methodologies

The synthesis of this compound from various precursors generally involves thermal condensation, where smaller molecules are heated to form the more complex heptazine core of this compound through the elimination of ammonia (B1221849) (NH₃).[6][7] The specific reaction conditions and intermediate steps, however, vary significantly with the starting material.

  • From Melamine: Melamine is a common and direct precursor.[8] Upon heating, melamine undergoes condensation to form this compound at temperatures between 370°C and 500°C.[4] This process is often carried out in a sealed environment to prevent sublimation of melamine and ensure complete reaction.[6]

  • From Dicyandiamide: Dicyandiamide can also be used to synthesize this compound through thermal treatment at temperatures up to 450°C in a sealed ampule.[6]

  • From Urea: The synthesis pathway from urea is more complex. Heating urea does not typically lead to the direct formation of pure this compound. Instead, it forms a supramolecular assembly of melamine and cyanuric acid at around 350°C, which then converts to polymeric carbon nitride at higher temperatures.[5] While this compound is an intermediate in the overall condensation of urea to g-C₃N₄, isolating it is less straightforward than from melamine or dicyandiamide.[5][9]

SynthesisPathways cluster_precursors Precursors cluster_intermediates Intermediates Melamine Melamine This compound This compound Melamine->this compound ~450°C Dicyandiamide Dicyandiamide Dicyandiamide->this compound ~450°C Urea Urea MCA Melamine-Cyanuric Acid Adduct Urea->MCA ~350°C gCN g-C₃N₄ This compound->gCN >550°C MCA->gCN >400°C

Caption: Synthesis pathways from different precursors to this compound and g-C₃N₄.

Experimental Protocols

Synthesis of this compound via Thermal Condensation

This protocol is adapted from the synthesis of single-phase this compound as described in the literature.[6]

a. From Melamine or Dicyandiamide:

  • Place 80 mg of the precursor (melamine or dicyandiamide) into a glass ampule.

  • Seal the ampule under vacuum or an inert atmosphere.

  • Heat the sealed ampule in a muffle furnace to 450°C at a controlled rate (e.g., 1°C/min).

  • Hold the temperature at 450°C for approximately 5-10 hours.

  • Allow the furnace to cool slowly to room temperature.

  • Open the ampule in a fume hood. A white or beige powder, which is this compound, will be at the bottom. Sublimated, unreacted melamine may be present at the top.[10]

b. From Urea (for g-C₃N₄, not isolated this compound):

  • Place urea in a covered ceramic crucible.

  • Heat in a muffle furnace to 500-550°C and hold for 2-4 hours.[4]

  • After cooling, the resulting yellow particles are ground into a powder. This product is primarily graphitic carbon nitride, formed via this compound intermediates.[4]

Characterization Techniques
  • X-ray Diffraction (XRD): To confirm the crystal structure of the synthesized this compound. Samples are scanned using Cu Kα radiation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups. Samples are mixed with KBr and pressed into pellets for analysis.[6]

  • Thermogravimetric Analysis (TGA): To assess thermal stability. Samples are heated under a nitrogen atmosphere with a constant heating rate (e.g., 5°C/min) up to 600°C or higher.[7]

  • Elemental Analysis: To determine the carbon, nitrogen, and hydrogen content and confirm the empirical formula.[6]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area.[2]

Comparative Data Analysis

The choice of precursor influences not only the reaction pathway but also the physicochemical properties of the resulting material.

Table 1: Comparison of Synthesis Conditions and Product Properties

Precursor Synthesis Temp. (°C) Key Product(s) C/N Ratio (Observed) Surface Area (m²/g) Band Gap (eV) Reference
Melamine 400 - 475 This compound, this compound Tetramer 0.67 19.54 (for nano prisms) 3.45 [2][5]
Dicyandiamide ~450 This compound 0.46 (for C₃N₄) ~9.6 (for C₃N₄) 2.7 (for C₃N₄) [6][11]

| Urea | 500 - 550 | g-C₃N₄ | 0.67 (for PCN) | 30-80 (for C₃N₄) | 2.7 (for C₃N₄) |[5][11] |

Note: Some properties listed are for the final g-C₃N₄ product, as pure this compound is often an intermediate that is not fully characterized before further polymerization.

Performance in Photocatalysis

While this compound itself has a wide band gap (~3.45 eV), the g-C₃N₄ derived from it is a highly active photocatalyst. The precursor used for the initial this compound synthesis plays a critical role in the final performance of the g-C₃N₄.[2] For example, g-C₃N₄ derived from this compound has been reported to have a hydrogen evolution activity 18 times higher than g-C₃N₄ synthesized directly from melamine under different conditions.[1][2] Similarly, urea-derived g-C₃N₄ often exhibits high photocatalytic activity due to its potentially larger surface area and porous structure.[4][11]

Table 2: Photocatalytic Performance of g-C₃N₄ Derived from Different Precursors

Precursor Application Performance Metric Result Reference
Melamine H₂ Evolution 526 µmol h⁻¹ g⁻¹ (for this compound tetramer catalyst) [5]
Urea Procaine Degradation 94.72% degradation (UV-A) (for g-CN-U-550) [4]

| this compound | H₂ Evolution | 8075 µmol h⁻¹ g⁻¹ | (for this compound-based supramolecular assembly) |[12] |

Workflow cluster_input Input cluster_process Process cluster_output Output & Analysis Precursor Select Precursor (Melamine, Urea, etc.) Synthesis Thermal Synthesis Precursor->Synthesis Characterization Physicochemical Characterization (XRD, FTIR, TGA, BET) Synthesis->Characterization Performance Performance Evaluation (e.g., Photocatalysis) Synthesis->Performance Data Quantitative Data (Yield, Purity, Surface Area) Characterization->Data Comparison Comparative Analysis Data->Comparison Performance->Comparison

Caption: Workflow for the comparative analysis of this compound synthesis.

Conclusion

The selection of a precursor for this compound synthesis is a critical decision that dictates the reaction pathway, the properties of the resulting this compound intermediate, and the ultimate performance of the final g-C₃N₄ material.

  • Melamine and dicyandiamide offer direct, high-purity routes to crystalline this compound through controlled thermal condensation.[6]

  • Urea is a cost-effective precursor that typically yields g-C₃N₄ with a high surface area and excellent photocatalytic properties, though the synthesis pathway does not favor the isolation of pure this compound.[4][5]

Researchers should select a precursor based on the desired final product. For fundamental studies requiring pure, crystalline this compound, melamine is an excellent choice. For applications demanding high-performance and cost-effective g-C₃N₄, urea is often superior. This guide provides the foundational data and protocols to aid in making that informed decision.

References

Melem versus graphitic carbon nitride (g-C3N4) photocatalytic activity.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Melem and Graphitic Carbon Nitride (g-C3N4) for Photocatalytic Applications

Introduction

In the pursuit of sustainable and green chemical processes, metal-free photocatalysts have garnered significant attention. Among these, graphitic carbon nitride (g-C3N4) and its precursor, this compound, stand out due to their low cost, facile synthesis, and tunable electronic properties. This compound is the fundamental molecular unit, a heptazine-based compound, which upon thermal polycondensation, forms the polymeric structure of g-C3N4.[1][2][3] While g-C3N4 is widely recognized for its photocatalytic capabilities, the activity of this compound itself is a subject of considerable interest, as understanding its properties is crucial for elucidating the mechanisms of heptazine-based materials.[1] This guide provides a detailed, objective comparison of the photocatalytic performance of this compound and g-C3N4, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Synthesis Methodologies

The synthesis of both this compound and g-C3N4 typically involves the thermal treatment of nitrogen-rich precursors. The final product is highly dependent on the reaction temperature and duration.

Experimental Protocol: Synthesis of this compound

This compound can be synthesized through the thermal condensation of melamine (B1676169).

  • Precursor Preparation: Place 5 g of melamine powder into a ceramic crucible with a lid.

  • Thermal Condensation: Transfer the crucible to a muffle furnace. Heat the furnace to 425°C at a heating rate of 5°C/min under a nitrogen (N2) atmosphere.[4]

  • Calcination: Maintain the temperature at 425°C for 12 hours to ensure the complete conversion of melamine to this compound.[4]

  • Cooling and Collection: Allow the furnace to cool down naturally to room temperature. The resulting pale-yellow powder is this compound, which should be ground into a fine powder for subsequent use.[4]

Experimental Protocol: Synthesis of Graphitic Carbon Nitride (g-C3N4)

Graphitic carbon nitride is typically synthesized by the thermal polymerization of precursors like melamine or urea (B33335) at higher temperatures than those used for this compound synthesis.

  • Precursor Preparation: Place 10 g of melamine into a semi-closed ceramic crucible.

  • Thermal Polymerization: Place the crucible in a muffle furnace and heat to 550°C with a ramp rate of 2.3°C/min.

  • Calcination: Hold the temperature at 550°C for 4 hours in a static air atmosphere.

  • Cooling and Collection: After the furnace cools to room temperature, the resulting yellow g-C3N4 agglomerates are collected and ground into a fine powder.

Comparative Analysis of Photocatalytic Activity

While this compound is the building block of g-C3N4, their photocatalytic activities differ significantly. Research indicates that pure, monomeric this compound exhibits negligible activity for certain reactions like water splitting for hydrogen evolution.[1][3] However, this compound-based supramolecular assemblies and this compound hydrates have demonstrated activity in specific organic oxidation reactions.[5][6] In contrast, g-C3N4 is a versatile photocatalyst active in a wide range of applications, including pollutant degradation, hydrogen production, and CO2 reduction.[7][8]

The enhanced activity of g-C3N4 is often attributed to its polymeric structure, which facilitates charge separation and transport, and its suitable band gap of ~2.7 eV, allowing for the absorption of visible light.[8] The condensation from this compound to g-C3N4 results in weaker photoluminescence, indicating a lower rate of electron-hole recombination, which is beneficial for photocatalysis.[1][3]

Data Presentation: Photocatalytic Performance Comparison
Photocatalytic ApplicationCatalystKey Performance MetricValueLight SourceReference
Hydrogen Evolution Monomer this compoundH2 Evolution RateNegligibleNot Specified[1][2]
CN from this compound-HCl AssemblyH2 Evolution Rate4764 µmol h⁻¹ g⁻¹Not Specified[4]
CN from this compound Supramolecular AssemblyH2 Evolution Rate8075 µmol h⁻¹ g⁻¹Not Specified[9]
CO2 Reduction CN from this compound Supramolecular AssemblyCO Production Rate1125 µmol g⁻¹ (in 3h)Not Specified[9]
Organic Oxidation This compound Hydrate CrystalsBenzyl Alcohol Conversion~60% (Selectivity to Benzaldehyde >95%)Visible Light (λ=410 nm)[5]
Pollutant Degradation g-C3N4 (hydrothermally treated, CN-180-6)Tetracycline Degradation Efficiency97.17%Visible Light[10]
g-C3N4 (hydrothermally treated, CN-180-6)Reaction Rate Constant (k)0.0236 min⁻¹Visible Light[10]
Pristine g-C3N4Reaction Rate Constant (k)0.0066 min⁻¹Visible Light[10]
This compound/g-C3N4/VermiculiteTetracycline Degradation Efficiency81.82% (in 120 min)Not Specified[11]

Experimental Protocols for Photocatalytic Evaluation

Detailed and standardized protocols are essential for the reproducible assessment of photocatalytic performance.

Protocol 1: Photocatalytic Degradation of Rhodamine B (RhB)

This experiment evaluates the catalyst's ability to degrade organic pollutants.

  • Catalyst Suspension: Disperse 15 mg of the photocatalyst (this compound or g-C3N4) in 30 mL of a 10 mg/L Rhodamine B aqueous solution in a 100 mL beaker.[12]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure that adsorption-desorption equilibrium is reached between the catalyst surface and the RhB molecules.

  • Photocatalytic Reaction: Irradiate the suspension using a 300 W Xenon lamp (simulating solar light). Maintain constant stirring throughout the experiment.[13]

  • Sampling: At given time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw approximately 3 mL of the suspension.

  • Analysis: Centrifuge the collected samples to remove the catalyst particles. Analyze the supernatant's absorbance using a UV-Vis spectrophotometer at Rhodamine B's maximum absorption wavelength (~554 nm).

  • Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = (C0 - Ct) / C0 * 100, where C0 is the initial concentration and Ct is the concentration at time t.

Protocol 2: Photocatalytic Hydrogen Evolution

This protocol assesses the catalyst's efficiency in splitting water to produce hydrogen.

  • Reaction Mixture Preparation: Disperse 10 mg of the photocatalyst in a solution containing 20 mL of deionized water and 5 mL of lactic acid (as a sacrificial electron donor).[14] Alternatively, an electrolyte solution of sodium sulfide (B99878) (0.24 M) and sodium sulfite (B76179) (0.35 M) in water can be used.[15]

  • System Setup: Transfer the suspension to a gas-tight quartz photoreactor connected to a closed gas circulation and evacuation system.

  • Degassing: Degas the system for at least 30 minutes to remove dissolved air before irradiation.

  • Photocatalysis: Irradiate the reactor with a 300 W Xenon lamp equipped with a 420 nm cutoff filter to ensure visible light irradiation. Maintain the reaction temperature at 25°C using a cooling water circulation system.

  • Gas Analysis: Monitor the amount of evolved hydrogen gas at regular intervals using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and using argon as the carrier gas.[14]

Protocol 3: Photocatalytic CO2 Reduction

This experiment measures the conversion of CO2 into valuable fuels like methane (B114726) (CH4) or carbon monoxide (CO).

  • Catalyst Preparation: Disperse 100 mg of the photocatalyst in 50 mL of deionized water in a custom-built, gas-tight photoreactor.[16]

  • CO2 Saturation: Purge the reactor with high-purity CO2 gas (99.99%) for 30 minutes to ensure the solution is saturated with CO2 and to remove air.[16]

  • Photoreaction: Irradiate the suspension with a 300 W Xenon lamp under constant magnetic stirring. Maintain the reaction temperature at 25°C.[16]

  • Product Analysis: Periodically, take gas samples from the reactor's headspace using a gas-tight syringe. Analyze the gaseous products (e.g., CO, CH4) using a gas chromatograph (GC). Liquid products can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).[17]

Mandatory Visualizations

Experimental Workflow and Photocatalytic Mechanisms

The following diagrams illustrate the general workflow for photocatalytic experiments and the fundamental mechanism of photocatalysis in a semiconductor material like g-C3N4.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Disperse Catalyst in Reactant Solution p2 Stir in Dark (Adsorption-Desorption Equilibrium) p1->p2 r1 Irradiate with Light Source p2->r1 a1 Collect Samples at Intervals r1->a1 r2 Maintain Constant Stirring & Temperature a2 Separate Catalyst (Centrifuge/Filter) a1->a2 a3 Analyze Products (UV-Vis, GC, etc.) a2->a3

Caption: General workflow for a typical heterogeneous photocatalysis experiment.

photocatalysis_mechanism cluster_redox Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb Excitation hole h⁺ electron e⁻ light Light (hν ≥ Eg) light->vb reduction Reduction (e.g., O₂ → •O₂⁻) (e.g., 2H⁺ → H₂) electron->reduction oxidation Oxidation (e.g., Pollutant → Degraded Products) (e.g., H₂O → •OH) hole->oxidation

Caption: Simplified mechanism of semiconductor photocatalysis in g-C3N4.

Conclusion

The comparison between this compound and g-C3N4 reveals a classic structure-activity relationship in photocatalysis. While this compound serves as the essential building block, its monomeric form shows limited photocatalytic activity, particularly for demanding reactions like water splitting. The polymerization into the extended π-conjugated system of g-C3N4 is critical for enhancing visible light absorption, promoting the separation of photogenerated charge carriers, and thus enabling a broad range of photocatalytic applications. However, recent studies on this compound-based supramolecular assemblies indicate that controlled nanostructuring of this compound can unlock its photocatalytic potential, offering new avenues for designing highly efficient metal-free photocatalysts. For researchers, the choice between this compound and g-C3N4 will depend on the target application, with g-C3N4 being the more established and versatile photocatalyst, while this compound offers intriguing possibilities for fundamental studies and the bottom-up design of novel catalytic materials.

References

Spectroscopic comparison between Melem and its oligomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Melem and its Oligomers: A Guide for Researchers

This compound, a triamino-s-heptazine, is a key intermediate in the thermal condensation of melamine (B1676169) to form graphitic carbon nitride (g-C3N4) materials. During this process, this compound undergoes polymerization to form various oligomers, with melam and melon being notable examples. Understanding the spectroscopic differences between this compound and its oligomers is crucial for characterizing these materials and controlling the synthesis of g-C3N4 with desired properties. This guide provides a comparative overview of the spectroscopic signatures of this compound, melam, and melon, supported by experimental data from Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and X-ray photoelectron spectroscopy (XPS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its common oligomers, melam and melon. This data has been compiled from various research sources to provide a clear, comparative view.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and the degree of condensation in these materials. The primary differences are observed in the regions of N-H stretching and the tri-s-triazine (heptazine) ring vibrations.

Vibrational Mode This compound (cm⁻¹) Melam (cm⁻¹) Melon (cm⁻¹) Notes
N-H Stretching (NH₂)~3500PresentDiminished/AbsentThe intensity of this peak decreases with increasing condensation as amino groups are consumed.[1]
C-N Stretching (in-ring)~1610, 1505~1400-1700~1200-1700These bands correspond to the stretching vibrations of the C-N bonds within the heptazine or triazine rings.[2][3][4]
Tri-s-triazine Ring Bending~810~808~810This characteristic peak is indicative of the tri-s-triazine ring structure present in all three compounds.[3][4]
C=N Stretching-PresentPresentCoupling vibrations between NH₂ shearing and C=N stretching are observed in the 1400-1700 cm⁻¹ region for melam.[4]
Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly regarding the symmetric vibrations of the carbon nitride skeleton.

Vibrational Mode This compound (cm⁻¹) Melon (cm⁻¹) Notes
Ring Breathing/DeformationMultiple peaksMultiple peaksSpecific peak positions and relative intensities differ, reflecting the extent of polymerization.
D Mode (Disorder)-~1350Associated with defects and disorder in the polymeric structure of melon (g-C3N4).[3]
G Mode (Graphitic)-~1586Corresponds to the in-plane stretching of C-N bonds in the heptazine network, analogous to the G-band in graphite.[3]

Note: Detailed Raman data for melam is less commonly reported in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic structure and optical band gap of the materials. A red-shift in the absorption edge is typically observed with increasing oligomerization.

Parameter This compound This compound Tetramer Melon Notes
Absorption Edge (λ_opt)~339.1 nm[1]~415 nm~450 nmThe absorption edge shifts to longer wavelengths (lower energy) as the π-conjugated system extends with polymerization.[1]
Optical Band Gap~3.10 eV~2.99 eV~2.7 eVThe band gap decreases with increasing condensation, which is a key property for photocatalytic applications.[5]
X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and chemical states of carbon and nitrogen atoms. The C 1s and N 1s spectra are particularly informative for distinguishing this compound from its oligomers.

C 1s Spectrum

Binding Energy (eV) Assignment This compound This compound Tetramer Melon/PCN Notes
~288.0N=C(N)₂PresentPresentPresentThis peak is characteristic of the sp²-hybridized carbon in the tri-s-triazine ring.
~287.7 - 288.6C-NH₂, N=C-N, C-NH-C-Three distinct peaksTwo distinct peaksThe C 1s spectrum of the this compound tetramer shows three distinct species corresponding to different carbon environments, while this compound shows two. Polymeric carbon nitride (PCN), which is structurally similar to melon, also exhibits two main C 1s signals.[5]

N 1s Spectrum

Binding Energy (eV) Assignment This compound This compound Tetramer Melon/PCN Notes
~398.3 - 399.1C-N=CPresentPresentPresentPyridinic nitrogen in the tri-s-triazine ring.
~399.1 - 400.0N-(C)₃ (tertiary N) / C-NH-CPresentPresentPresentThe relative intensity of the C-NH-C component increases with polymerization.[5]
~400.7 - 401.0C-NH₂PresentPresentDiminishedThe amino group signal decreases as condensation proceeds.[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Researchers should refer to the specific literature for detailed parameters.

FTIR Spectroscopy
  • Sample Preparation: Samples are typically prepared as KBr pellets. A small amount of the sample (e.g., 5 mg) is thoroughly mixed with dried KBr (e.g., 500 mg).[2][6] The mixture is then pressed into a transparent pellet.

  • Data Acquisition: Spectra are collected using an FTIR spectrometer, typically in the range of 400-4000 cm⁻¹ with a resolution of 2-4 cm⁻¹.[2][6] The sample chamber is often evacuated or purged with a dry gas to minimize atmospheric interference.[2][6]

Raman Spectroscopy
  • Sample Preparation: Powdered samples are placed in a suitable container, such as a glass capillary tube or on a microscope slide.[2]

  • Data Acquisition: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. Spectra are recorded over a specific wavenumber range (e.g., 100-2000 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation (Solid-State): For solid-state measurements, the powder sample is placed between two quartz plates.[1] Diffuse reflectance spectroscopy (DRS) can also be used, where the powder is packed into a sample holder.

  • Sample Preparation (Solution): For soluble samples like this compound, it can be dissolved in a suitable solvent like DMSO to suppress luminescence effects.[1]

  • Data Acquisition: Spectra are recorded using a UV-Vis spectrophotometer. For DRS, the reflectance data is converted to absorbance using the Kubelka-Munk function. The optical band gap can be estimated from a Tauc plot.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: The powder sample is mounted on a sample holder using conductive tape.

  • Data Acquisition: XPS analysis is performed in an ultra-high vacuum system using a monochromatic X-ray source (e.g., Al Kα).[1] Survey scans are first acquired to identify the elements present, followed by high-resolution scans of the C 1s and N 1s regions. The binding energies are typically calibrated to the C 1s peak of adventitious carbon at 284.8 eV.

Visualization of Thermal Polymerization Pathway

The spectroscopic differences between this compound and its oligomers are a direct consequence of the thermal polymerization process. The following diagram illustrates the conceptual pathway from melamine to this compound and its subsequent condensation to form oligomers like melon.

Thermal_Polymerization Melamine Melamine Melam Melam (Dimer) Melamine->Melam Condensation This compound This compound Oligomers This compound Oligomers (e.g., Tetramer) This compound->Oligomers Further Condensation Melam->this compound Condensation Melon Melon (Polymer) Oligomers->Melon Polymerization

References

Performance Showdown: Melem-Based Catalysts Versus TiO₂ in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists evaluating the catalytic prowess of melem-based materials against the benchmark titanium dioxide.

In the dynamic field of catalysis, the quest for efficient, stable, and cost-effective materials is paramount. While titanium dioxide (TiO₂) has long been a cornerstone catalyst, particularly in photocatalysis, a new class of materials centered around the this compound molecule is emerging as a compelling alternative. This guide provides a detailed comparison of the performance of this compound-based catalysts and TiO₂, drawing upon experimental data to illuminate their respective strengths and weaknesses across photocatalytic, electrocatalytic, and thermocatalytic applications.

Data Presentation: A Quantitative Comparison

To facilitate a clear and concise performance evaluation, the following tables summarize key quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.

Photocatalysis: Pollutant Degradation
CatalystPollutantLight SourceDegradation Efficiency (%)Time (min)Reference
This compound-based (M-450)Methylene (B1212753) Blue (MB)UV-Visible>90%60[1][2]
This compound-based (M-450)Rhodamine B (RhB)UV-Visible>90%60[1][2]
Ag/melem/g-C₃N₄Acid Orange 7 (AO7)UV (368 nm)~94%180[3]
Ag/melem/g-C₃N₄Acid Orange 7 (AO7)Visible (420 nm)~98%180[3]
TiO₂ (Degussa P25)Methyl RedNot SpecifiedMore efficient than supported TiO₂ nanoparticlesNot Specified[4]
TiO₂ thin filmMethylene Blue (MB)UV19.6%Not Specified[5]
Ag/TiO₂Methylene Blue (MB)UV83.82%Not Specified[6]
Ag/TiO₂Acid Orange 7 (AO7)UV (368 nm)>95%180[3]
Photocatalysis: Hydrogen Evolution
CatalystSacrificial AgentLight SourceH₂ Evolution Rate (μmol·h⁻¹·g⁻¹)Apparent Quantum Yield (AQY)Reference
This compoundMethanolVisible Light~13.1 (as polyimide)Not Specified[7]
g-C₃.₆N₄ (this compound-based)None (Overall Water Splitting)Visible (>420 nm)75.0Not Specified[8]
This compound-based Supramolecular AssemblyNot SpecifiedNot Specified8075Not Specified[9]
Melamine-doped TiO₂Aqueous/ethanolNot Specified> 2x higher than pure TiO₂Not Specified[10]
Pt/MelemTriethanolamineVisible (>420 nm)Not SpecifiedNot Specified[11]
Electrocatalysis: Oxygen Evolution Reaction (OER)
CatalystElectrolyteOverpotential @ 10 mA·cm⁻² (mV)Tafel Slope (mV·dec⁻¹)Reference
Co-TiO₂ (nanoplates)1 M KOH400Not Specified[5]
Co-TiO₂ (nanobipyramid)1 M KOH440Not Specified[5]
Single-site Co in brookite TiO₂Not Specified300Not Specified[12]
Amorphous multimetal oxide (NiCoV)1 M KOH23040[13]

Note: Data for this compound-based catalysts in thermocatalysis and a direct comparison with TiO₂ under identical conditions for electrocatalytic CO₂ reduction were limited in the surveyed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and catalytic testing of this compound-based catalysts and TiO₂.

Synthesis of this compound-Based Catalysts

Method 1: Thermal Treatment of Melamine (B1676169) [10]

  • Place melamine powder in a crucible with a lid.

  • Heat the crucible in a muffle furnace to 400-450 °C in an air or inert atmosphere.

  • Maintain the temperature for a specified duration (e.g., 2-4 hours) to allow for the condensation of melamine into this compound.

  • Cool the crucible to room temperature and collect the resulting this compound powder.

Method 2: Top-Down Synthesis from g-C₃N₄ [14]

  • Synthesize graphitic carbon nitride (g-C₃N₄) by calcining melamine at 550 °C in air.

  • Stir the prepared g-C₃N₄ in concentrated sulfuric acid (95-98%) at 80 °C for 1 hour.

  • Pour the mixture into an ice-water bath to precipitate the product.

  • Filter, wash the precipitate with deionized water until neutral pH is achieved, and dry to obtain this compound.

Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)
  • Prepare a solution of titanium isopropoxide in ethanol.

  • In a separate beaker, mix ethanol, deionized water, and a small amount of acid (e.g., HCl) as a catalyst.

  • Slowly add the titanium isopropoxide solution to the water-ethanol mixture under vigorous stirring.

  • Continue stirring for a specified time to allow for hydrolysis and condensation reactions to form a TiO₂ sol.

  • Age the sol for a period, followed by drying to obtain a gel.

  • Calcination of the gel at a specific temperature (e.g., 400-500 °C) yields crystalline TiO₂ nanoparticles.

Photocatalytic Degradation of Organic Pollutants[1][15]
  • Prepare a stock solution of the target organic pollutant (e.g., methylene blue, rhodamine B) in deionized water.

  • Disperse a specific amount of the catalyst (e.g., 0.1 g/L) in a known volume of the pollutant solution in a photoreactor.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Irradiate the suspension with a light source (e.g., UV lamp, visible light lamp, or solar simulator).

  • At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.

  • Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Photocatalytic Hydrogen Evolution[8][16]
  • Disperse a known amount of the photocatalyst (e.g., 20 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial electron donor (e.g., methanol, triethanolamine, or lactic acid). For overall water splitting, no sacrificial agent is used.

  • Transfer the suspension to a gas-tight photoreactor connected to a closed gas circulation and evacuation system.

  • Degas the system thoroughly to remove air.

  • Irradiate the suspension with a light source (e.g., a 300 W Xenon lamp with an appropriate filter for visible light).

  • Maintain a constant reaction temperature using a circulating water bath.

  • Monitor the amount of evolved hydrogen gas using a gas chromatograph equipped with a thermal conductivity detector.

  • The apparent quantum yield (AQY) can be calculated if the incident photon flux is measured using a spectroradiometer or actinometry.

Electrocatalytic Oxygen Evolution Reaction (OER)[5][13]
  • Prepare a catalyst ink by dispersing the catalyst powder in a mixture of deionized water, isopropanol, and a binder (e.g., Nafion®).

  • Deposit a specific amount of the catalyst ink onto a working electrode (e.g., glassy carbon, fluorine-doped tin oxide glass).

  • Use a three-electrode electrochemical cell containing an appropriate electrolyte (e.g., 1 M KOH), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to measure the polarization curve.

  • The overpotential required to achieve a current density of 10 mA·cm⁻² is a key performance metric.

  • The Tafel slope is determined by plotting the overpotential against the logarithm of the current density.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the catalytic systems discussed.

Photocatalytic_Degradation_Mechanism cluster_semiconductor Semiconductor (this compound-based or TiO₂) Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band Photoexcitation h+ h⁺ e- e⁻ Light O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation Pollutant Organic Pollutant Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products Superoxide •O₂⁻ O2->Superoxide Superoxide->Pollutant Oxidation Hydroxyl_Radical •OH H2O->Hydroxyl_Radical Hydroxyl_Radical->Pollutant Oxidation

Photocatalytic degradation of organic pollutants.

Photocatalytic_Water_Splitting cluster_catalyst Photocatalyst (this compound-based or TiO₂) VB Valence Band CB Conduction Band VB->CB Photoexcitation h+ h⁺ VB->h+ e- e⁻ CB->e- Light H2O_reduction 2H⁺ e-->H2O_reduction Reduction H2O_oxidation H₂O h+->H2O_oxidation Oxidation H2 H₂ H2O_reduction->H2 O2 O₂ + 4H⁺ H2O_oxidation->O2

Overall photocatalytic water splitting process.

Electrocatalytic_OER Electrode Electrode Surface (Catalyst) Step1 M + H₂O → M-OH + H⁺ + e⁻ Electrode->Step1 Step2 M-OH → M-O + H⁺ + e⁻ Step1->Step2 Step3 M-O + H₂O → M-OOH + H⁺ + e⁻ Step2->Step3 Step4 M-OOH → M + O₂ + H⁺ + e⁻ Step3->Step4 Step4->Electrode Regeneration

Simplified mechanism for electrocatalytic OER.

Catalyst_Synthesis_Workflow cluster_this compound This compound-based Catalyst Synthesis cluster_tio2 TiO₂ Catalyst Synthesis (Sol-Gel) Melamine Melamine Thermal_Treatment Thermal Treatment (400-550°C) Melamine->Thermal_Treatment Melem_gCN This compound or g-C₃N₄ Thermal_Treatment->Melem_gCN Ti_Precursor Titanium Precursor Hydrolysis_Condensation Hydrolysis & Condensation Ti_Precursor->Hydrolysis_Condensation TiO2_Gel TiO₂ Gel Hydrolysis_Condensation->TiO2_Gel Calcination Calcination TiO2_Gel->Calcination TiO2_Catalyst Crystalline TiO₂ Calcination->TiO2_Catalyst

General synthesis workflows for catalysts.

References

A Comparative Guide to Melem-Based Photocatalysts for Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for clean and sustainable energy sources has positioned photocatalytic hydrogen evolution as a cornerstone of modern materials science. Among the diverse array of photocatalysts, melem-based materials, derivatives of graphitic carbon nitride (g-C₃N₄), have garnered significant attention due to their unique electronic properties and potential for efficient solar-to-hydrogen conversion. This guide provides an objective comparison of the performance of this compound-based photocatalysts against other alternatives, supported by experimental data and detailed protocols.

Performance Benchmark: Hydrogen Evolution Rates

The efficiency of a photocatalyst is primarily evaluated by its hydrogen evolution rate (HER) and its apparent quantum yield (AQY), which represents the percentage of incident photons that contribute to the desired chemical reaction. The following table summarizes the performance of various this compound-based photocatalysts and compares them with the well-established g-C₃N₄ and other materials.

PhotocatalystCo-catalystSacrificial Agent (vol%)Light SourceHydrogen Evolution Rate (HER)Apparent Quantum Yield (AQY) @ WavelengthReference
This compoundPt (3 wt%)Triethanolamine (10%)> 420 nmNot explicitly stated in the provided text-[1]
This compound/NDA₀.₅-Pure Water420 nm-6.9% @ 420 nm (for H₂O₂ production)
g-C₃.₆N₄ (this compound-Schiff base)NonePure Water> 420 nm75.0 µmol·h⁻¹·g⁻¹-[2]
g-C₃.₆N₄ (this compound-Schiff base)None-> 420 nm80.5 µmol·h⁻¹-[2]
This compound OligomerPtMethanol (10%)AM 1.5-~0.015%[3]
MelonPtMethanol (10%)AM 1.5-~0.0051%[3]
g-C₃N₄/Melem Hybrid--Visible Light2x that of pristine g-C₃N₄-[4]
PM-CN (from HNO₃-treated this compound)--Visible Light3.085 mmol·h⁻¹·g⁻¹-
This compound-based porous CN---8075 µmol·h⁻¹·g⁻¹High[5]
g-C₃N₄Pt (0.1 wt%)-425 nm-6.6% @ 425 nm[6]
g-C₃N₄Pt (1 wt%)--0.45 mmol·g⁻¹·h⁻¹0.6%[6]

Note: Direct comparison of HER values should be done with caution due to variations in experimental conditions such as light source intensity, reactor geometry, and co-catalyst loading.

Experimental Protocols

A standardized experimental protocol is crucial for the reliable benchmarking of photocatalytic performance. The following sections outline the key methodologies for catalyst synthesis and hydrogen evolution experiments.

Synthesis of this compound-based Photocatalysts

This compound is typically synthesized through the thermal condensation of precursors like melamine (B1676169) or dicyandiamide.[7] The synthesis of more complex this compound-based structures, such as this compound-Schiff base materials (g-CₓN₄), involves a multi-step process:

  • This compound Formation: Melamine and glyoxal (B1671930) are heated in a two-step process, first at 300 °C for 1 hour, followed by a second heating step at 425 °C for 1 hour to form this compound.[2]

  • Polymerization: The resulting this compound is then further polymerized by heating at 550 °C for 4 hours to form the final g-CₓN₄ material.[2]

Photocatalytic Hydrogen Evolution Experiment

The photocatalytic activity of the synthesized materials is assessed by measuring the rate of hydrogen gas evolution from an aqueous solution under light irradiation. A typical experimental setup and procedure are as follows:

  • Reactor Setup: A gas-tight quartz reactor is used for the photocatalytic reaction. The reactor is connected to a closed gas circulation and evacuation system.

  • Catalyst Dispersion: A specific amount of the photocatalyst powder (e.g., 50-100 mg) is dispersed in an aqueous solution containing a sacrificial electron donor. Triethanolamine (TEOA) is a commonly used and effective sacrificial agent for carbon nitride-based photocatalysts.[8][9][10][11] The volume of the solution is typically around 100 mL.

  • Degassing: The suspension is thoroughly degassed by purging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen, which can act as an electron scavenger and hinder the hydrogen evolution reaction.

  • Co-catalyst Deposition (Optional but Recommended): A co-catalyst, typically a noble metal like platinum (Pt), is often deposited on the surface of the photocatalyst to enhance the efficiency of hydrogen evolution. This can be achieved through in-situ photodeposition by adding a precursor salt (e.g., H₂PtCl₆) to the reaction suspension before irradiation.

  • Irradiation: The reactor is irradiated using a light source, such as a Xenon lamp equipped with appropriate filters to simulate solar light or to select a specific wavelength range (e.g., > 420 nm for visible light). The temperature of the reactor is maintained at a constant value using a cooling water jacket.

  • Gas Analysis: The evolved gases are periodically sampled from the headspace of the reactor and analyzed using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column to quantify the amount of hydrogen produced.

  • Data Analysis: The rate of hydrogen evolution is calculated from the amount of hydrogen produced over a specific time interval and is typically expressed in µmol·h⁻¹ or mmol·h⁻¹ per gram of photocatalyst (µmol·h⁻¹·g⁻¹ or mmol·h⁻¹·g⁻¹).

Apparent Quantum Yield (AQY) Calculation

The AQY is a critical parameter for evaluating the intrinsic efficiency of a photocatalyst. It is calculated using the following formula:

AQY (%) = (2 × Number of evolved H₂ molecules / Number of incident photons) × 100

The number of incident photons is measured using a calibrated silicon photodiode or through chemical actinometry.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical experimental procedure for benchmarking this compound-based photocatalysts.

G cluster_synthesis Catalyst Preparation cluster_experiment Photocatalytic Testing cluster_evaluation Performance Evaluation Precursor Precursor Selection (e.g., Melamine, Glyoxal) Synthesis Thermal Condensation & Polymerization Precursor->Synthesis Characterization Physicochemical Characterization (XRD, TEM, XPS, etc.) Synthesis->Characterization Dispersion Catalyst Dispersion in Sacrificial Agent Solution Characterization->Dispersion Degassing Degassing (Ar or N₂ Purge) Dispersion->Degassing Irradiation Light Irradiation (e.g., Xenon Lamp) Degassing->Irradiation Gas_Analysis H₂ Quantification (Gas Chromatography) Irradiation->Gas_Analysis HER_Calc Calculate Hydrogen Evolution Rate (HER) Gas_Analysis->HER_Calc AQY_Calc Calculate Apparent Quantum Yield (AQY) Gas_Analysis->AQY_Calc Comparison Benchmark against other photocatalysts HER_Calc->Comparison AQY_Calc->Comparison

Caption: Workflow for benchmarking this compound-based photocatalysts.

References

A Comparative Analysis of the Electronic Properties of Melem and g-C3N4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the electronic characteristics of novel materials is paramount. This guide provides a detailed comparative study of the electronic properties of Melem, a key molecular precursor, and its polymeric form, graphitic carbon nitride (g-C3N4), a material of burgeoning interest in photocatalysis and sensing applications.

This document synthesizes experimental data to objectively compare the performance of this compound and g-C3N4, offering insights into their potential applications. The guide is structured to provide a clear overview of their electronic landscapes, detailed experimental protocols for characterization, and visual representations of key concepts and workflows.

Comparative Overview of Electronic Properties

This compound, a tri-s-triazine (heptazine) derivative, serves as a fundamental building block for the synthesis of g-C3N4. The polymerization process from molecular this compound to the extended two-dimensional structure of g-C3N4 results in significant alterations to their electronic properties. A key distinction lies in their band gap energies. Graphitic carbon nitride typically exhibits a band gap of approximately 2.7 eV, enabling it to absorb visible light, a crucial feature for photocatalytic applications.[1] In contrast, this compound possesses a wider band gap, in the range of 3.45 eV to 3.5 eV, which places its absorption profile predominantly in the ultraviolet region.[2]

This difference in band structure directly influences their potential applications. The narrower band gap of g-C3N4 makes it a promising candidate for visible-light-driven photocatalysis, while the wider band gap of this compound suggests its utility in applications requiring high-energy electronic transitions.

Another critical aspect of their electronic behavior is charge carrier dynamics. Graphitic carbon nitride is known to suffer from a high recombination rate of photogenerated electron-hole pairs, which can limit its photocatalytic efficiency. The formation of heterojunctions or composites, including those with this compound, has been shown to enhance charge separation and improve performance. While direct quantitative measurements of charge carrier mobility are not extensively reported, the observed improvements in photocatalytic activity in this compound/g-C3N4 hybrids indirectly suggest that the electronic coupling between the two materials facilitates more efficient charge transfer.

The conduction and valence band positions of these materials are also crucial for determining their redox capabilities. For g-C3N4, the conduction band minimum is typically around -1.1 to -1.3 eV, while the valence band maximum is around +1.4 to +1.6 eV versus the normal hydrogen electrode (NHE). These band edge positions make g-C3N4 suitable for various redox reactions, including water splitting and the degradation of organic pollutants. The wider band gap of this compound results in a more negative conduction band and a more positive valence band, suggesting stronger redox potentials, albeit requiring higher energy input for activation.

Quantitative Data Summary

For a direct and accessible comparison, the key electronic properties of this compound and g-C3N4 are summarized in the table below.

Electronic PropertyThis compoundg-C3N4
Band Gap (Eg) ~3.45 eV~2.7 eV
Conduction Band Minimum (CBM) vs. NHE More Negative (estimated)~ -1.1 to -1.3 eV
Valence Band Maximum (VBM) vs. NHE More Positive (estimated)~ +1.4 to +1.6 eV
Charge Carrier Mobility Not widely reportedGenerally low due to high charge recombination

Experimental Protocols

The characterization of the electronic properties of this compound and g-C3N4 relies on a suite of experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS)

This technique is employed to determine the optical band gap of powder samples.

  • Sample Preparation: The powdered sample (this compound or g-C3N4) is packed into a specialized sample holder. A reference standard, typically BaSO4 or a highly reflective white polymer, is used for baseline correction.

  • Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory is used. The integrating sphere collects the diffusely reflected light from the sample surface.

  • Data Acquisition: The reflectance spectrum is recorded over a wavelength range that covers the absorption edge of the material (e.g., 200-800 nm).

  • Data Analysis: The obtained reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R, where R is the reflectance. The band gap energy (Eg) is then determined by plotting (F(R)hν)² versus photon energy (hν) for a direct band gap semiconductor, or (F(R)hν)¹/² versus photon energy (hν) for an indirect band gap semiconductor, and extrapolating the linear portion of the curve to the energy axis.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within a material.

  • Sample Preparation: The powder sample is mounted on a sample holder using double-sided adhesive tape. For poorly conducting samples like this compound and g-C3N4, it is crucial to use a charge neutralizer (e.g., a low-energy electron flood gun) to prevent surface charging, which can shift the binding energies.[3]

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) is used. The analysis is performed under ultra-high vacuum conditions.

  • Data Acquisition: A survey scan is first performed to identify the elements present on the surface. High-resolution scans are then acquired for the core levels of interest (e.g., C 1s, N 1s).

  • Data Analysis: The high-resolution spectra are calibrated by setting the adventitious carbon C 1s peak to a standard binding energy (typically 284.8 eV). The spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to identify the different chemical states of each element. The binding energies and relative peak areas provide information about the chemical bonding environment.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL spectroscopy is a powerful tool for investigating the dynamics of photogenerated charge carriers, including their recombination rates.

  • Sample Preparation: The powder sample is placed in a sample holder. For measurements at low temperatures, a cryostat is used.

  • Instrumentation: A typical TRPL setup consists of a pulsed laser source for excitation (e.g., a picosecond or femtosecond laser), collection optics, a monochromator to select the emission wavelength, and a sensitive, fast detector (e.g., a streak camera or a time-correlated single-photon counting system).[4]

  • Data Acquisition: The sample is excited with a short laser pulse, and the subsequent photoluminescence decay is recorded as a function of time.

  • Data Analysis: The decay profiles are fitted with exponential decay functions to extract the photoluminescence lifetimes. A longer lifetime generally indicates a lower rate of non-radiative recombination and, therefore, more efficient charge separation.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles.

  • Methodology: The calculations are typically performed using periodic boundary conditions to model the extended structures of this compound and g-C3N4.

  • Functionals and Basis Sets: The choice of exchange-correlation functional is crucial for obtaining accurate results. For g-C3N4 and related materials, hybrid functionals such as PBE0 and HSE06 often provide more accurate band gap predictions compared to standard GGA functionals like PBE.[5] The basis set, which describes the atomic orbitals, should be of sufficient size to ensure convergence of the results (e.g., a double-zeta or triple-zeta basis set with polarization functions).[6]

  • Calculated Properties: DFT can be used to calculate a wide range of electronic properties, including the band structure, density of states (DOS), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which correspond to the valence and conduction band edges in a solid.

Visualizing the Comparison

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Electronic_Properties_Comparison cluster_this compound This compound (Molecular Unit) cluster_gC3N4 g-C3N4 (Polymeric Sheet) This compound This compound Molecule (C6N10H6) Melem_Structure Heptazine Core (Tri-s-triazine) This compound->Melem_Structure gC3N4 g-C3N4 Sheet This compound->gC3N4 Polymerization Melem_BandGap Wide Band Gap (~3.45 eV) Melem_Structure->Melem_BandGap Melem_Redox Stronger Redox Potential Melem_BandGap->Melem_Redox gC3N4_Structure Extended 2D Polymeric Network gC3N4->gC3N4_Structure gC3N4_BandGap Narrower Band Gap (~2.7 eV) gC3N4_Structure->gC3N4_BandGap gC3N4_Redox Visible Light Photocatalysis gC3N4_BandGap->gC3N4_Redox

Figure 1: Structural and electronic property relationship between this compound and g-C3N4.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Electronic Property Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound & g-C3N4 UVVis UV-Vis DRS (Band Gap) Synthesis->UVVis Characterization XPS XPS (Chemical States) Synthesis->XPS Characterization PL TRPL (Charge Carrier Dynamics) Synthesis->PL Characterization DFT DFT Calculations (Electronic Structure) Synthesis->DFT Characterization Data_Analysis Comparative Analysis of Electronic Properties UVVis->Data_Analysis XPS->Data_Analysis PL->Data_Analysis DFT->Data_Analysis

Figure 2: A typical experimental workflow for the comparative study of this compound and g-C3N4.

References

Validating the Purity of Melem: A Comparative Guide Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of melem's elemental composition with its common synthetic impurities and precursors. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for validating the purity of this compound in a laboratory setting.

Comparison of Elemental Composition

Elemental analysis is a cornerstone technique for assessing the purity of this compound. The theoretical elemental composition of pure this compound, derived from its chemical formula (C₆H₆N₁₀), provides a benchmark against which synthesized samples can be compared. Deviations from these theoretical values often indicate the presence of impurities, such as unreacted precursors or side-products from the condensation reaction.

The following table summarizes the theoretical elemental composition of this compound and its most common impurities.

CompoundChemical Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)
This compound C₆H₆N₁₀33.03 2.77 64.20
Melamine (B1676169)C₃H₆N₆28.574.8066.63
MelamC₆H₉N₁₁30.633.8665.51
This compound Hydrate (B1144303)C₆H₈N₁₀O30.513.4159.29
Melon (idealized)(C₆H₃N₉)n32.591.3766.04

Note: The elemental composition of melon is based on an idealized polymer structure and may vary depending on the degree of polymerization and termination groups.

As evidenced by the data, impurities such as melamine, melam, and this compound hydrate exhibit distinct elemental profiles compared to pure this compound.[1][2][3] For instance, the presence of melamine as an impurity would lead to a lower carbon percentage and a significantly higher hydrogen percentage in the elemental analysis results. Conversely, the formation of this compound hydrate introduces oxygen and alters the expected percentages of carbon, hydrogen, and nitrogen.

Experimental Protocol: Elemental Analysis (CHN Combustion Analysis)

The following protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of a solid organic compound like this compound using a CHN elemental analyzer.

2.1. Principle

Combustion analysis operates on the principle of complete and instantaneous oxidation of the sample through "flash combustion." The sample is burned in an excess of oxygen at high temperatures (typically around 1000°C), converting all organic and inorganic substances into their combustion products. Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas/oxides of nitrogen (N₂/NOx). These combustion products are then separated and quantified.[4][5]

2.2. Sample Preparation

  • Drying: Ensure the this compound sample is thoroughly dried to remove any residual moisture, which can lead to inaccuracies in the hydrogen and oxygen content. This can be achieved by heating the sample in a vacuum oven at an appropriate temperature that does not cause decomposition.

  • Homogenization: The solid sample must be powdered and homogeneous to ensure that the small portion taken for analysis is representative of the entire batch.[6]

  • Weighing: Accurately weigh 1-3 mg of the dried, homogenized this compound sample into a tin or silver capsule using a microbalance. The exact weight is critical for the final calculation of the elemental percentages.[7]

  • Encapsulation: Seal the capsule to ensure no sample is lost before analysis. For air-sensitive samples, this process should be performed in an inert atmosphere (e.g., a glovebox).

2.3. Instrumentation and Analysis

  • Instrument Setup: Prepare the CHN analyzer according to the manufacturer's instructions. This includes checking the levels of carrier gas (typically helium) and combustion gas (oxygen), and ensuring the combustion and reduction tubes are at the correct temperatures.

  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This allows for accurate quantification of the CO₂, H₂O, and N₂ produced from the this compound sample.

  • Sample Analysis: Place the encapsulated this compound sample into the instrument's autosampler. The instrument will automatically drop the sample into the high-temperature combustion furnace.

  • Combustion and Reduction: The sample undergoes rapid combustion in a pure oxygen environment. The resulting gases are swept by the helium carrier gas through a reduction tube (often containing heated copper) to convert any nitrogen oxides to dinitrogen gas.

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is then passed through a separation column (often using gas chromatography principles). A thermal conductivity detector (TCD) measures the amount of each gas.

  • Data Calculation: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.

2.4. Data Interpretation

Compare the experimental elemental percentages to the theoretical values for pure this compound. Accepted purity is typically within ±0.4% of the calculated theoretical values. Significant deviations may indicate the presence of the impurities listed in the table above or other contaminants.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for validating this compound purity and the logical relationship between the compounds.

melem_purity_validation_workflow cluster_prep Sample Preparation cluster_analysis CHN Analysis cluster_interpretation Data Interpretation drying Drying of this compound Sample homogenization Homogenization (Grinding) drying->homogenization weighing Weighing (1-3 mg) homogenization->weighing encapsulation Encapsulation weighing->encapsulation combustion Flash Combustion (~1000°C in O2) encapsulation->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Separation (GC) reduction->separation detection Detection (TCD) separation->detection calculation Calculation of %C, %H, %N detection->calculation comparison Comparison with Theoretical Values calculation->comparison purity_assessment Purity Assessment (±0.4% tolerance) comparison->purity_assessment

Caption: Experimental workflow for this compound purity validation.

melem_synthesis_impurities melamine Melamine (Precursor/Impurity) This compound Pure this compound (Target Compound) melamine->this compound Thermal Condensation melam Melam (Intermediate/Impurity) melamine->melam Incomplete Condensation melem_hydrate This compound Hydrate (Side-product) This compound->melem_hydrate + H2O melon Melon (Polycondensation Product) This compound->melon Polycondensation melam->this compound Further Condensation

Caption: Relationship between this compound and its common impurities.

References

Melem Exhibits Superior Thermal Stability Over Melamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Melem, a condensation product of melamine (B1676169), demonstrates significantly higher thermal stability, positioning it as a more robust material for high-temperature applications. Experimental data from thermogravimetric analysis (TGA) reveals that this compound's decomposition initiates at temperatures exceeding 500°C, whereas melamine begins to degrade at approximately 300°C.

The enhanced thermal resilience of this compound is attributed to its more condensed and larger polymeric structure compared to melamine. This structural difference results in stronger intermolecular forces and a higher energy requirement to initiate decomposition. The thermal degradation of melamine proceeds through a series of condensation reactions, with the initial step involving the elimination of ammonia (B1221849) to form melam, which then further condenses to the more stable this compound. This process continues at even higher temperatures to form melon and eventually graphitic carbon nitride.

Comparative Thermal Decomposition Data

Thermogravimetric analysis (TGA) and its derivative (DTG) provide quantitative insights into the thermal stability of this compound and melamine. The data below, gathered from comparative studies, highlights the key differences in their decomposition behavior under an inert nitrogen atmosphere.

ParameterMelamineThis compoundSource(s)
Onset Decomposition Temperature (Tonset) ~300 °C> 500 °C[1][2][3]
Peak Decomposition Temperature (Tpeak) ~380 °C~580 °C[1][3]
Major Weight Loss Range 280 - 410 °C500 - 650 °C[2][3]
Residual Mass at 800 °C < 10%~20-30%[1][3]

Thermal Degradation Pathway

The thermal decomposition of melamine is a stepwise process that leads to the formation of progressively more condensed and thermally stable structures. This pathway can be visualized as a series of condensation reactions with the elimination of ammonia.

Thermal_Degradation_Pathway Melamine Melamine Melam Melam Melamine->Melam ~350-400°C (-NH3) This compound This compound Melam->this compound ~400-450°C (-NH3) Melon Melon / Carbon Nitride This compound->Melon > 500°C (-NH3)

Caption: Thermal degradation pathway of melamine.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines a standard procedure for the comparative thermogravimetric analysis of this compound and melamine powders.

Objective: To determine and compare the thermal stability of this compound and melamine by measuring their weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance.

  • Alumina or platinum crucibles.

  • Nitrogen gas supply (high purity).

  • Microbalance for sample preparation.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry this compound or melamine powder into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes prior to the analysis to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve with respect to temperature to obtain the DTG (Derivative Thermogravimetry) curve.

    • From the TGA curve, determine the onset decomposition temperature (Tonset) and the residual mass at 800°C.

    • From the DTG curve, identify the peak decomposition temperature(s) (Tpeak), which corresponds to the temperature of the maximum rate of weight loss.

Logical Workflow for Comparison

The comparative analysis of the thermal stability of this compound and melamine follows a structured experimental and analytical workflow.

Comparison_Workflow cluster_materials Test Materials cluster_experiment Experimental Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Melamine Melamine Powder TGA Thermogravimetric Analysis (TGA) Melamine->TGA This compound This compound Powder This compound->TGA TGA_Curve TGA Curve (% Weight Loss vs. Temp) TGA->TGA_Curve DTG_Curve DTG Curve (Rate of Weight Loss vs. Temp) TGA_Curve->DTG_Curve Parameters Determine Key Parameters: - Tonset - Tpeak - Residual Mass DTG_Curve->Parameters Comparison Side-by-Side Comparison of Thermal Stability Parameters->Comparison

Caption: Workflow for comparing this compound and melamine thermal stability.

References

Safety Operating Guide

Melem proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Melem is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound waste. Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for maintaining a safe research environment.

Immediate Safety and Handling

Before handling this compound, it is crucial to observe standard laboratory safety practices. While this compound is not classified as a hazardous substance, proper precautions minimize exposure risks.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[1]

  • Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[1]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it separate from foodstuffs and other incompatible materials.[1]

  • Spill Management: In the event of a spill, collect the material promptly. Avoid generating dust. Use spark-proof tools and explosion-proof equipment. The collected material should be placed in a suitable, closed container for disposal.[1]

Physico-Chemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₆N₁₀
Molecular Weight ~218.18 g/mol
Appearance White or yellowish crystalline powder[3][4]
Nitrogen Content ≥ 55%[4]
Water Content ≤ 0.3%[4]
pH (10 g/L solution) 4.0 - 7.0[4]
Decomposition Temperature ≥ 400°C[4] (stable up to ~560°C[5])
Solubility Insoluble in water and many common solvents; soluble in some polar organic solvents.[3][5]

This compound Disposal Protocol

The disposal of this compound waste must be conducted in accordance with institutional and local regulations. The primary recommended method is through a licensed chemical disposal service.

Methodology for this compound Waste Disposal

The following steps outline the procedure for the safe disposal of this compound.

  • Waste Collection:

    • Collect all this compound waste in a designated, suitable, and sealable container.[1]

    • Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes information on any other constituents.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.

    • The storage area should be secure and away from incompatible materials.[1]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound by discharging it into sewer systems, drains, or any water bodies.[1]

    • Do not contaminate water, foodstuffs, animal feed, or seeds with this compound waste.[1]

  • Approved Disposal Route:

    • The recommended method for this compound disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][6]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

Disposal of Contaminated Packaging

Proper disposal of packaging that has come into contact with this compound is also crucial.

  • Decontamination:

    • Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as this compound waste.[1]

  • Disposal of Decontaminated Packaging:

    • Once decontaminated, packaging can be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1]

  • Combustible Packaging:

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Melem_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal_pathway Disposal Pathway start This compound Waste Generated (Solid or Contaminated Material) collect_waste Collect in a Labeled, Sealable Container start->collect_waste decision Type of Waste? collect_waste->decision chem_disposal Arrange for Professional Disposal: - Licensed Chemical Destruction Plant - Controlled Incineration decision->chem_disposal  this compound Chemical Waste   packaging_disposal Decontaminate Packaging (e.g., Triple Rinse) decision->packaging_disposal  Contaminated Packaging   final_packaging_disposal Dispose of Decontaminated Packaging: - Recycle/Recondition - Sanitary Landfill (Punctured) - Incineration (if combustible) packaging_disposal->final_packaging_disposal

References

Essential Safety and Handling of Melem: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical, immediate safety protocols and logistical plans for the handling and disposal of melem, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.

This compound (C₆H₆N₁₀), a nitrogen-rich heterocyclic compound, is a crystalline solid at room temperature. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is crucial to handle it with appropriate care to minimize exposure and ensure a safe laboratory environment.[1][2] Potential hazards include irritation to the skin, eyes, and respiratory tract, particularly when handled as a powder, which can form dust and aerosols.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure safe handling of this compound, a combination of engineering controls and personal protective equipment is essential. All operations with the potential to generate dust or aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Summary of Recommended Personal Protective Equipment

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles.[1][4]
Hand Protection Chemical-resistant gloves should be worn. While specific breakthrough time data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling solid chemicals. Gloves must be inspected before use and changed immediately if contaminated.[1][5]
Skin and Body Protection A lab coat or chemical-resistant suit should be worn to prevent skin contact.[1][4] For tasks with a higher risk of dust generation, fire/flame resistant and impervious clothing is advised.[1][4]
Respiratory Protection In situations where dust formation is likely or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.[4]

Experimental Protocols: Step-by-Step Handling and Disposal

Adherence to standardized laboratory procedures is critical for the safe management of this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Do not store near heat sources or in direct sunlight.

Handling and Use:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work within a designated area, such as a chemical fume hood, to minimize dust exposure.[3]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Avoid creating dust. If transferring the solid, do so carefully and in a way that minimizes airborne particles.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled solid. Avoid dry sweeping which can generate dust. If necessary, moisten the material slightly to prevent it from becoming airborne.

  • Collect the spilled material in a suitable, sealed container for disposal.[1]

  • Clean the spill area with soap and water.

Disposal Plan:

  • All this compound waste, including contaminated materials, must be collected in a designated and properly labeled hazardous waste container.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[7]

  • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures for nitrogen-containing chemical waste.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a doctor.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1]

Workflow for Safe Handling and Disposal of this compound

Melem_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Transfer this compound (Minimize Dust) C->D E Perform Experiment D->E J Spill Occurs D->J F Clean Work Area & Equipment E->F E->J G Segregate Waste (Solid this compound, Contaminated PPE) F->G H Store Waste in Labeled, Sealed Container G->H I Arrange for Hazardous Waste Disposal (via EHS) H->I K Evacuate & Secure Area J->K L Don Additional PPE (Respirator if needed) K->L M Contain & Clean Spill L->M N Dispose of Spill Debris as Hazardous Waste M->N N->H

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.